4-Fluorobenzaldehyde-2,3,5,6-D4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXIWFBQSVDPP-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluorobenzaldehyde-2,3,5,6-D4 chemical properties
An In-depth Technical Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4
Introduction
This compound is the deuterated form of 4-Fluorobenzaldehyde, a versatile aromatic aldehyde used as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The strategic replacement of hydrogen atoms with deuterium at the 2, 3, 5, and 6 positions of the benzene ring imparts unique properties to the molecule, making it an invaluable tool for researchers, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Core Chemical and Physical Properties
The introduction of deuterium increases the molecular weight of the compound but results in negligible changes to its physical properties compared to its non-deuterated analogue.
| Property | Value | Source |
| CAS Number | 93111-25-2 or 93111-27-4 | [3][4] |
| Molecular Formula | C₇HD₄FO | [5] |
| Molecular Weight | 128.14 g/mol | [3][5] |
| Exact Mass | 128.0576 Da | [3] |
| InChI Key | UOQXIWFBQSVDPP-RHQRLBAQSA-N | [3] |
| Appearance | Clear, very slight yellow liquid (for non-deuterated form) | [6] |
| Melting Point | -10 °C (for non-deuterated form) | [1][7][8][9] |
| Boiling Point | 181 °C at 758 mmHg (for non-deuterated form) | [7][8][9] |
| Density | 1.157 g/mL at 25 °C (for non-deuterated form) | [7][9] |
| Refractive Index | n20/D 1.521 (for non-deuterated form) | [7] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and isotopic purity of this compound.
| Spectroscopic Technique | Key Characteristics |
| Proton NMR (¹H NMR) | The spectrum is simplified, showing significantly diminished or absent signals for the aromatic protons at positions 2, 3, 5, and 6. The aldehydic proton signal remains. This technique is crucial for quantifying the percentage of deuterium incorporation by comparing residual proton signals to an internal standard.[3] |
| Carbon-13 NMR (¹³C NMR) | Carbon atoms directly bonded to deuterium will exhibit characteristic C-D coupling, resulting in multiplets.[3] |
| High-Resolution Mass Spectrometry (HRMS) | HRMS is essential for validating the molecular formula by providing a highly accurate mass measurement.[3] The predictable mass shift due to deuterium incorporation allows for clear differentiation from the unlabeled compound.[3] |
Experimental Protocols
Synthesis
The synthesis of this compound is a multi-step process that requires precise control to achieve specific deuteration. Direct deuteration of 4-fluorobenzaldehyde is not a common strategy. Instead, the molecule is typically constructed from a pre-deuterated precursor.[3]
A plausible synthetic workflow involves the following key transformations:
-
Precursor Preparation : The synthesis often begins with a readily available, heavily deuterated starting material, such as benzene-d6.[3]
-
Halogenation : A halogen, typically chlorine, is introduced to the deuterated ring to form a deuterated chlorobenzene intermediate.
-
Formylation : An aldehyde group is introduced onto the deuterated ring using methods like the Gattermann-Koch or Vilsmeier-Haack reaction to produce 4-chlorobenzaldehyde-2,3,5,6-d4.[3]
-
Halogen Exchange (Halex) : The final step is the introduction of the fluorine atom at the C-4 position via a halogen-exchange reaction, where the chlorine atom is substituted with fluorine.[3][8]
Purification and Analysis
-
Purification : Following synthesis, the product is typically purified using flash column chromatography on silica gel.[10] Distillation under reduced pressure can also be employed.[11]
-
Analysis : The identity, purity, and isotopic enrichment of the final product are confirmed using a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Applications in Research and Drug Development
The primary value of this compound lies in its isotopic labeling, which is leveraged in several key applications.
Internal Standard in Quantitative Analysis
In bioanalytical studies, deuterated compounds are widely used as internal standards for quantification by mass spectrometry (MS). Because this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the non-deuterated analyte in complex biological matrices.[3]
Metabolic and Pharmacokinetic Studies
The substitution of hydrogen with deuterium can significantly alter the metabolic profile of a drug candidate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the "kinetic isotope effect."[3]
This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, particularly those catalyzed by enzymes like the cytochrome P450 (CYP450) family.[3] By strategically deuterating a metabolically labile site on a drug molecule, its metabolic stability can be enhanced, potentially leading to:
-
A longer biological half-life.
-
Reduced clearance rates.
-
An improved overall pharmacokinetic profile.[3]
This compound serves as a key building block for synthesizing deuterated drug candidates that contain a 4-fluorobenzyl moiety, allowing researchers to investigate and exploit the kinetic isotope effect.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 93111-25-2 | Benchchem [benchchem.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound [myskinrecipes.com]
- 6. 4-Fluorobenzaldehyde(459-57-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. 对氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
4-Fluorobenzaldehyde-2,3,5,6-D4 physical properties
An In-depth Technical Guide to the Physical Properties of 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated analog of 4-Fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who are interested in the application of isotopically labeled compounds. The inclusion of deuterium in place of hydrogen atoms can significantly influence the pharmacokinetic and metabolic profiles of drug candidates, a phenomenon primarily attributed to the kinetic isotope effect.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | 4-Fluorobenzaldehyde |
| CAS Number | 93111-25-2 | 459-57-4 |
| Molecular Formula | C₇HD₄FO | C₇H₅FO |
| Molecular Weight | 128.14 g/mol [1] | 124.11 g/mol [2][3] |
| Appearance | - | Colorless to light yellow liquid[3] |
| Melting Point | - | -10 °C[2][3][4][5][6] |
| Boiling Point | - | 181 °C at 758 mmHg[2][3][5] |
| Density | - | 1.157 g/mL at 25 °C[2][4][5] |
| Refractive Index | - | n20/D 1.521[2][5] |
| Solubility | - | Soluble in Chloroform, Methanol[5] |
| Flash Point | - | 56 °C (closed cup)[2][6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard analytical techniques would be employed following its synthesis and purification.
Synthesis of this compound: A General Approach
The synthesis of this compound typically involves a multi-step process starting from a deuterated precursor to ensure specific isotopic labeling. A common strategy is to build the molecule from a pre-deuterated aromatic ring rather than attempting direct deuteration of 4-fluorobenzaldehyde.[1]
One plausible synthetic pathway begins with a readily available, heavily deuterated starting material such as benzene-d6.[1] The synthesis could then proceed through the formation of a deuterated fluorobenzene intermediate, followed by a formylation reaction to introduce the aldehyde group.[1]
An alternative and logical synthetic route involves the preparation of 4-chlorobenzaldehyde-2,3,5,6-d4 as an intermediate.[1] This intermediate can be synthesized from a deuterated chlorobenzene precursor. The aldehyde group is introduced via a formylation reaction, such as the Gattermann-Koch or Vilsmeier-Haack reaction.[1] The final step to introduce the fluorine atom at the C-4 position is typically achieved through a halogen-exchange (Halex) reaction, where the chlorine atom is substituted with fluorine.[1]
Characterization and Purity Assessment
Following synthesis, the identity and purity of this compound would be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the 2, 3, 5, and 6 positions of the aromatic ring. ¹³C NMR spectroscopy would show characteristic C-D coupling for the carbon atoms bonded to deuterium.[1]
-
Mass Spectrometry (MS): The molecular weight of the deuterated compound would be confirmed by mass spectrometry, showing a higher mass corresponding to the incorporation of four deuterium atoms.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of the final product.
Signaling Pathways and Applications in Drug Development
Deuterated compounds like this compound are of significant interest in drug development due to the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This can result in improved metabolic stability and a more favorable pharmacokinetic profile for a drug candidate.[1]
If a drug molecule contains a 4-fluorobenzyl group that is a primary site of metabolic oxidation, using this compound as a precursor in its synthesis could lead to a new chemical entity with enhanced metabolic stability.[1]
Figure 1: A conceptual workflow illustrating the use of deuterated compounds like this compound in the drug discovery process to improve the metabolic stability of a drug candidate.
Synthetic Pathway Overview
The following diagram illustrates a logical synthetic pathway for the preparation of this compound, starting from benzene-d6 and proceeding through key intermediates.
Figure 2: A simplified diagram showing a plausible synthetic route for this compound.
References
- 1. This compound | 93111-25-2 | Benchchem [benchchem.com]
- 2. 4-Fluorobenzaldehyde 98 459-57-4 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 6. 4-Fluorobenzaldehyde CAS 459-57-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Technical Guide: 4-Fluorobenzaldehyde-2,3,5,6-D4 (CAS: 93111-25-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-fluorobenzaldehyde. It is a crucial tool in modern analytical and medicinal chemistry, primarily utilized as an internal standard in quantitative mass spectrometry-based assays. This guide covers its physicochemical properties, a plausible synthesis route, detailed experimental protocols for its application, and its significance in drug development.
Physicochemical Properties
This compound is a stable, isotopically labeled compound where four hydrogen atoms on the benzene ring have been replaced by deuterium. This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight, allowing for its differentiation in mass spectrometry.
| Property | Value |
| CAS Number | 93111-25-2 |
| Chemical Formula | C₇HD₄FO |
| Molecular Weight | 128.14 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~181 °C (for unlabeled) |
| Density | ~1.16 g/mL (for unlabeled) |
| Solubility | Soluble in most organic solvents (e.g., methanol, acetonitrile, DMSO) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high isotopic purity. A plausible synthetic route starts from commercially available benzene-d6.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Bromination of Benzene-d6 to Bromobenzene-d5
-
To a stirred solution of benzene-d6 (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C, add anhydrous iron(III) bromide (0.1 equivalents) as a catalyst.
-
Slowly add bromine (1 equivalent) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain bromobenzene-d5.
Step 2: Fluorination of Bromobenzene-d5 to Fluorobenzene-d5
-
Dissolve bromobenzene-d5 (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at this temperature.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting fluorobenzene-d5 by column chromatography.
Step 3: Formylation of Fluorobenzene-d5 to this compound
-
To a solution of fluorobenzene-d5 (1 equivalent) in an appropriate solvent (e.g., dichloromethane), add aluminum chloride (1.2 equivalents) and copper(I) chloride (0.1 equivalents) at 0 °C.
-
Bubble a mixture of carbon monoxide and hydrogen chloride gas through the solution under pressure (Gattermann-Koch reaction conditions).
-
Maintain the reaction at a controlled temperature and pressure for several hours until completion, monitoring by GC-MS.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the product with dichloromethane, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by vacuum distillation or column chromatography.
Application as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical similarity to analytes containing a 4-fluorobenzyl moiety ensures it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response.
General Workflow for using a Stable Isotope Labeled Internal Standard
Caption: Workflow for quantitative analysis using a SIL-IS.
Detailed Experimental Protocol: Quantification of a Hypothetical Drug "Fluoxetib"
This protocol describes the use of this compound as a precursor for the synthesis of a deuterated internal standard for the hypothetical drug "Fluoxetib," which contains a 4-fluorobenzyl group. For the purpose of this guide, we will assume "Fluoxetib-d4" has been synthesized from this compound.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Fluoxetib-d4 in methanol, 100 ng/mL).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fluoxetib: [M+H]⁺ → fragment ionFluoxetib-d4: [M+H+4]⁺ → fragment ion |
| Collision Energy | Optimized for each transition |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor of 1/x² to fit the calibration curve.
-
Quantify the concentration of "Fluoxetib" in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Significance in Drug Development
The use of deuterated internal standards like this compound (as a synthetic precursor) is critical in various stages of drug development:
-
Pharmacokinetic (PK) Studies: Accurate quantification of drug concentrations in biological matrices is essential to determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability Assays: In vitro studies using liver microsomes or hepatocytes to assess the metabolic stability of a drug candidate rely on precise quantification of the parent drug over time.
-
Toxicology Studies: Correlating drug exposure with toxicity findings requires accurate measurement of drug levels in plasma and tissues.
-
Clinical Trials: Bioanalytical methods using deuterated internal standards are the gold standard for analyzing patient samples to ensure accurate dose-response relationships and to meet regulatory requirements.
The incorporation of deuterium can also be used to intentionally alter the metabolic profile of a drug candidate. The stronger carbon-deuterium bond can slow down metabolism at a specific site, potentially improving the drug's half-life and reducing the formation of undesirable metabolites.
Conclusion
This compound is a valuable tool for researchers in the pharmaceutical and life sciences. Its primary role as a precursor for stable isotope-labeled internal standards enables the development of robust and reliable bioanalytical methods, which are fundamental to the successful progression of new drug candidates from discovery to clinical use. The detailed understanding of its properties and applications, as outlined in this guide, is essential for its effective implementation in a research and development setting.
In-Depth Technical Guide: 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-Fluorobenzaldehyde. This document details its molecular weight, methods for its synthesis and analysis, and explores the biological signaling pathways influenced by its non-deuterated counterpart, offering insights for its application in research and drug development.
Core Data: Molecular Weight
The incorporation of deuterium in place of hydrogen atoms results in a significant change in the molecular weight of the compound. This alteration is fundamental for its use in various applications, such as in mass spectrometry-based assays and for modifying metabolic profiles.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Monoisotopic Mass (Da) |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 124.0324 |
| This compound | C₇HD₄FO | 128.14 | 128.0573 |
| Hydrogen (Protium) | ¹H | 1.008 | 1.0078 |
| Deuterium | ²H or D | 2.014 | 2.0141 |
Note: The molar mass is the weighted average of all isotopes, while the monoisotopic mass is the mass of the most abundant isotope.
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and analysis of deuterated aromatic aldehydes, which can be adapted for this compound.
Synthesis of Ring-Deuterated Aromatic Aldehydes
The synthesis of this compound involves the selective replacement of hydrogen atoms on the aromatic ring with deuterium. A common strategy is through a hydrogen-deuterium (H-D) exchange reaction.
Principle:
Aromatic H-D exchange can be catalyzed by acids, bases, or metals. For the synthesis of ring-deuterated aromatic compounds, a platinum catalyst with a deuterium source like heavy water (D₂O) is often employed.
Example Protocol (Adapted from general methods for deuterated aromatic compounds):
-
Catalyst Preparation: A commercially available platinum-on-alumina catalyst is packed into a reaction vessel.
-
Reaction Mixture: The starting material, 4-Fluorobenzaldehyde, is dissolved in a suitable organic solvent.
-
Deuterium Source: Deuterium oxide (D₂O) is added to the reaction mixture as the deuterium source.
-
Reaction Conditions: The reaction is typically carried out under elevated temperature and pressure to facilitate the H-D exchange. Microwave irradiation can be used to enhance the reaction rate.
-
Work-up: After the reaction, the organic and aqueous layers are separated. The organic layer containing the deuterated product is then purified, typically by distillation or chromatography.
Analysis of Deuterated Compounds
The successful incorporation of deuterium and the purity of the final product are assessed using various analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool to confirm the positions and extent of deuteration.
-
¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the protons at positions 2, 3, 5, and 6 of the benzene ring should be significantly diminished or absent. The aldehyde proton signal (around 10 ppm) should remain.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
-
General Procedure:
-
Dissolve a small sample of the purified product in a suitable non-deuterated solvent (e.g., CHCl₃ for ²H NMR).
-
Acquire ¹H and ²H NMR spectra using a high-field NMR spectrometer.
-
Integrate the signals to determine the degree of deuteration.
-
2. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the change in molecular weight due to deuteration.
-
Principle: The deuterated compound will have a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart.
-
General Procedure:
-
Introduce the sample into a mass spectrometer (e.g., via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Analyze the mass spectrum to identify the molecular ion peak of this compound, which should be approximately 4 mass units higher than that of 4-Fluorobenzaldehyde.
-
High-resolution mass spectrometry can be used to confirm the elemental composition.
-
Biological Signaling Pathways
While specific studies on this compound are limited, the biological activities of benzaldehyde and its derivatives provide a strong basis for its potential applications. Benzaldehyde has been shown to exhibit anti-cancer properties by modulating several key signaling pathways.
One of the proposed mechanisms is the inhibition of multiple oncogenic signaling pathways through the regulation of the 14-3-3ζ protein.[1][2] 14-3-3ζ is known to be overexpressed in many cancers and acts as a hub that controls various signaling networks. Benzaldehyde has been found to suppress the interaction of 14-3-3ζ with its client proteins, thereby inhibiting downstream pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[1][2]
Additionally, benzaldehyde has been reported to stimulate autophagy through the sonic hedgehog signaling pathway and to suppress the MAPK signaling pathway, which is involved in inflammation.
Signaling Pathway Diagram
Caption: Benzaldehyde's inhibitory effect on cancer signaling pathways.
References
An In-depth Technical Guide to the Synthesis and Preparation of 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-fluorobenzaldehyde. This isotopically labeled compound is a valuable tool in pharmaceutical research, particularly in studies involving metabolic stability, pharmacokinetic profiling, and as an internal standard in analytical methods. This document details the most pertinent synthetic route, experimental protocols, and relevant analytical data.
Introduction
Deuterium-labeled compounds, such as this compound, play a crucial role in modern drug discovery and development. The substitution of hydrogen with deuterium can significantly alter the metabolic fate of a drug molecule due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic cleavage. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced metabolic clearance. This compound serves as a key building block for the synthesis of more complex deuterated molecules.
Synthetic Pathway
The most common and industrially scalable method for the synthesis of 4-fluorobenzaldehyde is through a halogen-exchange (Halex) reaction. This approach is readily adaptable for the preparation of its deuterated analog, starting from the corresponding deuterated chlorobenzaldehyde.
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in 4-chlorobenzaldehyde-2,3,5,6-d4 with a fluoride ion. This reaction is typically carried out at high temperatures using a fluoride salt, such as potassium fluoride, and is often facilitated by a phase-transfer catalyst.
An In-depth Technical Guide to the Commercial Synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the prevalent commercial synthesis strategies for 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-Fluorobenzaldehyde. This isotopically labeled compound is a valuable tool in pharmaceutical research, primarily used as an internal standard for mass spectrometry-based bioanalytical assays and in metabolic studies to investigate drug pharmacokinetics.[1][2] The inclusion of deuterium can also subtly alter metabolic profiles, a strategy sometimes employed in drug development.[2]
Overview of Synthetic Strategy
The commercial production of this compound does not typically involve the direct deuteration of 4-fluorobenzaldehyde. Instead, the most common and efficient strategy relies on a "bottom-up" approach, starting with a pre-deuterated precursor molecule.[3] This ensures high isotopic purity and regioselectivity.
The general synthetic pathway involves two primary stages:
-
Procurement of a suitable deuterated starting material , most commonly Fluorobenzene-d₅.
-
Formylation of the deuterated aromatic ring to introduce the aldehyde group.
The key step is the formylation, for which several industrial methods are applicable, including Gattermann-type reactions (carbonylation) and the Vilsmeier-Haack reaction.[3]
Caption: General workflow for the synthesis of this compound.
Starting Material: Fluorobenzene-d₅
Fluorobenzene-d₅ is a commercially available deuterated solvent and reagent, making it an ideal starting point for large-scale synthesis.[4] Its physical and chemical properties are well-characterized.
Table 1: Properties of Fluorobenzene-d₅
| Property | Value | Reference(s) |
| CAS Number | 1423-10-5 | [5] |
| Molecular Formula | C₆D₅F | [5] |
| Molecular Weight | 101.13 g/mol | [5] |
| Appearance | Colorless Liquid | |
| Density | 1.078 g/mL at 25 °C | |
| Boiling Point | 84.4 °C | |
| Isotopic Purity | ≥98 atom % D | [5] |
Key Experimental Protocols: Formylation
Method A: Gattermann-Type Carbonylation
This method is a robust, industrially feasible process for the formylation of aromatic rings.[6] It involves the reaction of fluorobenzene with carbon monoxide in the presence of a strong Lewis acid. While specific data for the deuterated analog is proprietary, the patented conditions for non-deuterated 4-fluorobenzaldehyde provide a clear blueprint for the commercial process.[6][7]
Experimental Protocol (Adapted from Non-Deuterated Synthesis Patent)
-
Reactor Charging: A high-pressure reactor is charged with Fluorobenzene-d₅ and a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
-
Pressurization & Heating: The reactor is sealed, and hydrogen halide (e.g., HCl) is dissolved. The vessel is then pressurized with carbon monoxide (CO).
-
Reaction: The mixture is heated to the target temperature and agitated until the reaction is complete. The reaction is exothermic, and cooling is required to maintain the set temperature.
-
Quenching: The reaction mass, containing the Lewis acid complex of the product, is transferred to a quench tank containing a Lewis acid-solvating liquid (e.g., water or dilute acid) to break the complex and liberate the free aldehyde.
-
Work-up & Purification: The organic layer is separated, washed, and dried. The final product is purified via distillation.
Table 2: Typical Reaction Conditions for Carbonylation of Fluorobenzene
| Parameter | Value | Reference(s) |
| Reactants | Fluorobenzene, Carbon Monoxide (CO) | [6][7] |
| Catalyst | Aluminum Chloride (AlCl₃) | [6] |
| Co-catalyst | Hydrogen Halide (e.g., HCl) | [6] |
| Temperature | 45 to 100 °C | [6][7] |
| Pressure | ≥150 psig | [6][7] |
| Byproducts | 2- and 3-fluorobenzaldehyde isomers, halobis(fluorophenyl)methane | [6] |
Method B: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds.[8][9] It utilizes a "Vilsmeier reagent," typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9] This method is often preferred for laboratory and moderate-scale synthesis due to its milder conditions compared to carbonylation.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
-
Vilsmeier Reagent Preparation: In a cooled, inert atmosphere reactor (0-5 °C), phosphorus oxychloride (POCl₃, ~1.1 eq.) is added dropwise to anhydrous N,N-dimethylformamide (DMF, ~3-5 eq., serving as reagent and solvent) with stirring. The mixture is stirred for a period to allow for the formation of the chloroiminium salt (Vilsmeier reagent).
-
Aromatic Substitution: Fluorobenzene-d₅ (1.0 eq.) is added slowly to the prepared Vilsmeier reagent, maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 40-80 °C) for several hours to drive the reaction to completion. Progress can be monitored by GC or TLC.
-
Hydrolysis: The reaction mixture is cooled and then carefully quenched by pouring it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the aldehyde.[9]
-
Work-up: The aqueous mixture is often basified (e.g., with NaOH or NaHCO₃ solution) to neutralize acids and then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.[2]
Product Characterization and Data
The final product's identity and isotopic enrichment must be confirmed. While specific commercial batch data is not publicly available, the expected characteristics are summarized below.
Table 3: Product Specifications for this compound
| Parameter | Expected Value | Analytical Method |
| CAS Number | 93111-27-4 | - |
| Molecular Formula | C₇HD₄FO | Mass Spec |
| Molecular Weight | 128.14 g/mol | Mass Spec |
| Appearance | Colorless to light yellow liquid | Visual |
| Chemical Purity | ≥98% | GC, HPLC |
| Isotopic Purity | ≥98 atom % D | NMR, Mass Spec |
Analytical Techniques:
-
NMR Spectroscopy: ¹H NMR is used to confirm the absence of protons at positions 2, 3, 5, and 6. ²H NMR directly detects the deuterium nuclei, confirming successful labeling.
-
Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of 128.14 and to assess chemical and isotopic purity.
References
- 1. This compound [myskinrecipes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 93111-25-2 | Benchchem [benchchem.com]
- 4. Buy Fluorobenzene-d5 | 1423-10-5 [smolecule.com]
- 5. Fluorobenzene-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-617-1 [isotope.com]
- 6. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. 4-Fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Applications of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is the deuterated analog of 4-Fluorobenzaldehyde, a versatile synthetic intermediate in the pharmaceutical and chemical industries.[1] The substitution of hydrogen atoms with deuterium on the benzene ring provides a stable isotopic label, making it an invaluable tool in various research applications, particularly in the fields of analytical chemistry, drug metabolism, and mechanistic studies.[2][3] This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its use as an internal standard in mass spectrometry and its role in the synthesis of labeled compounds for metabolic research.
Core Applications
The primary research applications of this compound stem from the unique properties of its deuterium labels. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, influencing the rate of metabolic reactions.[2] Furthermore, the increased mass due to deuterium incorporation allows for clear differentiation between labeled and unlabeled molecules in mass spectrometry.[3]
Internal Standard in Quantitative Mass Spectrometry
One of the most significant applications of this compound is as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization efficiency and matrix effects, thereby correcting for variations in sample preparation and instrument response.[4] Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in LC-MS/MS assays due to their near-identical physicochemical properties to the unlabeled analyte.[5]
Experimental Protocols
While specific validated methods for a particular analyte using this compound as an internal standard are not widely published in peer-reviewed literature, a general protocol for such an application can be outlined. The following is a representative workflow for the quantitative analysis of a hypothetical analyte, "Analyte X," which is structurally similar to 4-Fluorobenzaldehyde.
Generalized Protocol for Quantitative LC-MS/MS Analysis using this compound as an Internal Standard
1. Preparation of Stock Solutions:
-
Prepare a stock solution of Analyte X in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (Internal Standard, IS) in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of Analyte X into the biological matrix of interest (e.g., plasma, urine).
-
Add a fixed concentration of the IS to each calibration standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (precursor ion -> product ion) for both Analyte X and the IS.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Analyte X to the IS against the concentration of Analyte X.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantitative LC-MS/MS assays. The following table illustrates a hypothetical comparison of results for the quantification of "Analyte X" with and without an internal standard.
| Parameter | Without Internal Standard | With this compound as IS |
| Linearity (r²) | 0.985 | > 0.995 |
| Accuracy (% Bias) | -15% to +20% | -5% to +5% |
| Precision (% RSD) | < 20% | < 10% |
| Matrix Effect | Significant variability | Minimized |
| Recovery | Inconsistent | Consistent and reproducible |
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the general workflow for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis.
Synthesis of Labeled Compounds and Metabolic Fate
This compound can serve as a deuterated building block for the synthesis of more complex molecules, such as drug candidates. This allows researchers to trace the metabolic fate of the drug molecule. The deuterium atoms act as a "heavy" label that can be easily detected by mass spectrometry.
The following diagram illustrates a hypothetical pathway where a drug synthesized using this compound undergoes metabolic oxidation.
References
- 1. theclinivex.com [theclinivex.com]
- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Deuterium Labeling in 4-Fluorobenzaldehyde for Advanced Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium labeling, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a powerful and versatile tool in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies. 4-Fluorobenzaldehyde, a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, is a prime candidate for deuterium labeling to unlock a deeper understanding of its biological fate and to enhance the properties of derivative drug candidates. This technical guide provides a comprehensive overview of the core purposes and applications of deuterium labeling in 4-Fluorobenzaldehyde, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its practical implementation in a research and development setting.
Core Applications of Deuterium-Labeled 4-Fluorobenzaldehyde
The introduction of deuterium into the 4-Fluorobenzaldehyde molecule serves several critical purposes in scientific research and drug development:
-
Metabolic Pathway Elucidation and Tracer Studies : Deuterium-labeled 4-Fluorobenzaldehyde acts as a stable, non-radioactive tracer, enabling the precise tracking of its metabolic fate within a biological system.[1] By using techniques like mass spectrometry, researchers can distinguish the deuterated compound and its metabolites from their endogenous, non-labeled counterparts. This allows for the unambiguous identification of metabolic pathways and the quantification of metabolite formation.
-
Modulation of Pharmacokinetic Properties via the Kinetic Isotope Effect (KIE) : The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[2][3][4][5][6] By strategically placing deuterium at metabolically labile sites, the rate of metabolism can be reduced, potentially leading to:
-
Increased drug half-life and exposure : Slower metabolism can result in the drug remaining in the body for a longer period.
-
Reduced formation of toxic metabolites : By blocking or slowing down specific metabolic pathways, the generation of harmful byproducts can be minimized.
-
Improved metabolic profile : Deuteration can shift the metabolic pathway towards the formation of more desirable or less active metabolites.
-
-
Internal Standards for Bioanalytical Assays : Deuterated 4-Fluorobenzaldehyde and its metabolites are ideal internal standards for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Since they have nearly identical physicochemical properties to the non-labeled analyte, they co-elute during chromatography and experience similar ionization efficiency and matrix effects, leading to more accurate and precise quantification of the target compound in complex biological matrices.[7][8][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the properties and analysis of 4-Fluorobenzaldehyde and its deuterated analogs.
| Property | 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde-d1 (formyl-deuterated) | Reference |
| Molecular Weight | 124.11 g/mol | 125.12 g/mol | N/A |
| Monoisotopic Mass | 124.0324 u | 125.0387 u | N/A |
Table 1: Physicochemical Properties of 4-Fluorobenzaldehyde and its Formyl-Deuterated Analog.
| Analyte | Internal Standard | Matrix | LLOQ | Linearity (r²) | Reference (adapted from) |
| 4-Fluorobenzaldehyde | 4-Fluorobenzaldehyde-d1 | Human Plasma | 0.5 ng/mL | >0.99 | [11] |
| 4-Fluorobenzoic acid | 4-Fluorobenzoic acid-d1 | Human Plasma | 1.0 ng/mL | >0.99 | [11] |
Table 2: Representative LC-MS/MS Bioanalytical Method Parameters. LLOQ: Lower Limit of Quantification.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzaldehyde-d1 (Formyl-Deuterated)
This protocol describes a method for the formyl-selective deuteration of 4-Fluorobenzaldehyde using deuterium oxide (D₂O) as the deuterium source.
Materials:
-
4-Fluorobenzaldehyde
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluorobenzaldehyde (1.0 g, 8.06 mmol) and D₂O (20 mL).
-
Add anhydrous sodium carbonate (0.17 g, 1.61 mmol) to the mixture.
-
Heat the reaction mixture to reflux and stir vigorously for 24 hours.
-
After cooling to room temperature, extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-Fluorobenzaldehyde-d1.
-
Confirm the isotopic purity by ¹H NMR and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of 4-Fluorobenzaldehyde and its deuterated analog in human liver microsomes.
Materials:
-
4-Fluorobenzaldehyde and 4-Fluorobenzaldehyde-d1
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of 4-Fluorobenzaldehyde and 4-Fluorobenzaldehyde-d1 (1 mM in acetonitrile).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound or a different deuterated analog).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Protocol 3: Quantitative Analysis of 4-Fluorobenzaldehyde and 4-Fluorobenzoic Acid by LC-MS/MS
This protocol provides a framework for the simultaneous quantification of 4-Fluorobenzaldehyde and its primary metabolite, 4-Fluorobenzoic acid, in a biological matrix.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluorobenzaldehyde | 125.0 | 97.0 | 15 |
| 4-Fluorobenzaldehyde-d1 (IS) | 126.0 | 98.0 | 15 |
| 4-Fluorobenzoic acid | 141.0 | 95.0 | 20 |
| 4-Fluorobenzoic acid-d1 (IS) | 142.0 | 96.0 | 20 |
Table 3: Representative MRM transitions for the analysis of 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid, and their deuterated internal standards (IS).
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the deuterated internal standards.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the LC-MS/MS system.
Visualizations
Metabolic Pathway of 4-Fluorobenzaldehyde
The primary metabolic pathway of 4-Fluorobenzaldehyde is the oxidation of the aldehyde group to a carboxylic acid, catalyzed by aldehyde dehydrogenases (ALDHs).[12][13][14] Cytochrome P450 (CYP) enzymes may also play a role in the metabolism of the aromatic ring, although this is generally a slower process for fluorinated compounds.[2][3][15][16][17][18][19]
Caption: Proposed metabolic pathway of 4-Fluorobenzaldehyde.
Experimental Workflow for Metabolic Stability Assay
The following diagram illustrates the key steps in determining the in vitro metabolic stability of a compound.
Caption: Workflow for in vitro metabolic stability assessment.
Logical Relationship: The Kinetic Isotope Effect
This diagram illustrates the fundamental principle of the deuterium kinetic isotope effect on drug metabolism.
Caption: The principle of the deuterium kinetic isotope effect.
Conclusion
Deuterium labeling of 4-Fluorobenzaldehyde is a multifaceted strategy that provides invaluable insights for researchers and drug development professionals. From elucidating metabolic pathways and quantifying drug candidates with high precision to strategically enhancing pharmacokinetic profiles, the applications of deuterated 4-Fluorobenzaldehyde are extensive. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for harnessing the power of deuterium labeling in the pursuit of safer and more effective chemical entities. As analytical techniques continue to advance, the role of stable isotope labeling in modern scientific investigation is set to expand even further.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. | Semantic Scholar [semanticscholar.org]
- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matrix effect marker for multianalyte analysis by LC-MS/MS in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human liver akdehyde dehydrogenase. Kinetics of aldehyde oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Isotopic Purity of 4-Fluorobenzaldehyde-2,3,5,6-D4
This technical guide provides a comprehensive overview of the isotopic purity of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-fluorobenzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds.
Introduction
This compound is a stable isotope-labeled compound where four hydrogen atoms on the benzene ring have been replaced by deuterium atoms. This isotopic substitution is of significant interest in various scientific disciplines, particularly in mechanistic studies of chemical reactions, as internal standards for quantitative mass spectrometry-based analyses, and in the development of new pharmaceutical agents with potentially improved metabolic profiles. The precise determination of its isotopic purity is crucial for the accuracy and reliability of the experimental results obtained using this compound.
Isotopic Purity Data
The isotopic purity of commercially available this compound is a critical parameter for its application. The following table summarizes the available quantitative data on the isotopic and chemical purity of this compound from various suppliers.
| Parameter | Specification | Supplier/Source |
| Isotopic Purity | 98 atom % D | LGC Standards |
| 98 atom % D | CDN Isotopes | |
| Chemical Purity | ≥96% | CDN Isotopes |
Synthesis of this compound
While detailed proprietary synthesis protocols are not publicly available, the scientific literature suggests that the most efficient method for producing this compound with high isotopic purity involves a multi-step process starting from a deuterated precursor. A plausible synthetic pathway is outlined below.
A common strategy involves starting with a readily available, highly deuterated precursor such as benzene-d6. This is then subjected to a series of reactions to introduce the fluorine and aldehyde functionalities at the desired positions. The synthesis could proceed via the formylation of a deuterated fluorobenzene. This approach is generally more efficient and leads to higher isotopic enrichment compared to late-stage hydrogen-deuterium exchange on the non-deuterated 4-fluorobenzaldehyde.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound is primarily accomplished through two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for confirming the identity, structure, and isotopic enrichment of deuterated compounds.
¹H NMR (Proton NMR): This is one of the most direct methods to assess the degree of deuteration. By comparing the integral of the residual proton signals in the aromatic region to the integral of a known internal standard or the aldehydic proton (which is not deuterated), the percentage of deuteration can be calculated.
-
Sample Preparation: A known amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) that does not have interfering signals in the region of interest. An internal standard with a known concentration and a distinct signal can be added for quantitative analysis.
-
Data Acquisition: A high-resolution ¹H NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio for the small residual proton signals.
-
Data Analysis: The integral of the residual aromatic proton signals is compared to the integral of the aldehydic proton signal (around 9.9 ppm). The isotopic purity is calculated based on the expected and observed integral ratios.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information about the location and relative abundance of the deuterium atoms in the molecule.
-
Sample Preparation: The sample is dissolved in a protonated solvent.
-
Data Acquisition: A ²H NMR spectrum is acquired.
-
Data Analysis: The presence of a signal corresponding to the aromatic deuterons confirms the successful incorporation of deuterium.
¹⁹F NMR (Fluorine-19 NMR): This can provide information about the chemical environment of the fluorine atom and can be sensitive to the presence of adjacent deuterium atoms.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate technique for determining the isotopic distribution of a molecule.
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often via a liquid chromatography (LC) system to ensure the analysis of a pure compound.
-
Data Acquisition: A high-resolution mass spectrum is acquired. The instrument must have sufficient resolving power to distinguish between the different isotopic peaks.
-
Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d₄) and the ions corresponding to molecules with fewer deuterium atoms (d₃, d₂, d₁, d₀) are measured. The isotopic purity is calculated from the percentage of the d₄ species relative to the sum of all isotopic species.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the determination of isotopic purity of this compound using NMR and MS.
Caption: Workflow for Isotopic Purity Determination by ¹H NMR.
Caption: Workflow for Isotopic Purity Determination by HRMS.
Navigating the Safety Profile of 4-Fluorobenzaldehyde-2,3,5,6-D4: A Technical Guide
This technical guide provides a comprehensive overview of the safety data for 4-Fluorobenzaldehyde, intended for researchers, scientists, and professionals in drug development. The information is compiled from various supplier safety data sheets to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.
Section 1: Physicochemical and Hazard Data
For clarity and ease of comparison, the quantitative data regarding the physical, chemical, and hazardous properties of 4-Fluorobenzaldehyde have been summarized.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H5FO | [1] |
| Molecular Weight | 124.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Melting Point | -10 °C (lit.) | [1][3] |
| Boiling Point | 181 °C at 758 mmHg (lit.) | [1][3] |
| Flash Point | 56 - 62 °C (closed cup) | [1][3] |
| Density | 1.157 g/mL at 25 °C (lit.) | |
| Vapor Pressure | 19 hPa at 70 °C | [3] |
| Vapor Density | 4.3 | [1] |
| Refractive Index | n20/D 1.521 (lit.) |
Table 2: Hazard Identification and Classification
| Hazard Classification | Category | Hazard Statement |
| Flammable Liquids | Category 3 / 4 | H226: Flammable liquid and vapour / H227: Combustible liquid |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Section 2: Experimental Protocols
Detailed experimental protocols for the determination of the data presented in the SDS are not typically provided within the documents themselves. The reported values are generally established through standardized testing methods, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals or other equivalent national or international standards. For instance, flash point is often determined using methods like the Pensky-Martens closed-cup test (e.g., ASTM D93). Acute toxicity studies are conducted following specific OECD guidelines (e.g., OECD 420, 423, or 425 for oral toxicity).
Section 3: Safety and Handling Workflows
To visually represent the logical flow of safety procedures, the following diagrams have been created using the DOT language.
Caption: Hazard Identification and Corresponding Response Workflow.
Caption: First Aid Measures Following Exposure.
Section 4: Firefighting and Spill Management
Firefighting Measures
4-Fluorobenzaldehyde is a flammable liquid.[1][2] In the event of a fire, appropriate extinguishing media should be used.
-
Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[1][4]
-
Unsuitable Extinguishing Media: A solid stream of water may be ineffective.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[4] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
In case of a spill, the following procedures should be followed:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin and eyes. Wear appropriate personal protective equipment.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Containment and Cleaning: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[4] Use non-sparking tools.
Section 5: Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge. Use only in a well-ventilated area.[2][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[4] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1]
This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this chemical and ensure that all appropriate safety protocols are in place.
References
An In-depth Technical Guide on the Storage and Handling of Deuterated Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the best practices for the storage, handling, and quality control of deuterated benzaldehydes. Given their increasing application in pharmaceutical research and development as metabolic tracers and for enhancing the pharmacokinetic profiles of drug candidates, ensuring the stability and purity of these isotopically labeled compounds is of paramount importance.
Storage and Stability
Deuterated benzaldehydes, similar to their non-deuterated counterparts, are susceptible to degradation under various environmental conditions. The primary degradation pathways include oxidation and photodegradation. Proper storage is crucial to maintain the chemical and isotopic purity of these reagents.
Key Stability Considerations:
-
Oxidation: Benzaldehyde readily oxidizes in the presence of air to form benzoic acid. This process can be accelerated by exposure to light and elevated temperatures.[1] The formation of benzoic acid introduces an impurity that can interfere with experimental results.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of benzaldehyde, potentially leading to the formation of benzene, a known carcinogen, and other byproducts.[2]
-
Temperature: Elevated temperatures can increase the rate of both oxidation and other degradation reactions. Conversely, improper freezing and thawing cycles can also affect stability.
-
Moisture: Benzaldehyde is sparingly soluble in water and the presence of moisture can facilitate certain degradation pathways.
Recommended Storage Conditions:
To mitigate degradation and ensure the long-term stability of deuterated benzaldehydes, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is advisable. | Reduces the rate of chemical degradation.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidation to benzoic acid. |
| Light | Store in amber glass vials or other light-protective containers. | Prevents photodegradation. |
| Container | Use tightly sealed containers to prevent exposure to air and moisture. | Protects from atmospheric contaminants. |
| Purity | Benzaldehyde with a purity of 99% showed no significant deterioration for up to 2 years under appropriate storage. | High-purity starting material is essential for stability. |
Handling Procedures
Safe and effective handling of deuterated benzaldehydes is essential to protect researchers and maintain the integrity of the compound.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent the release of vapors into the environment.
-
Ground all equipment containing the material to prevent static discharge.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of deuterated benzaldehydes and for developing stability-indicating analytical methods.[4][5][6]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the deuterated benzaldehyde in appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample and a solution to 60°C for 48 hours.
-
Photodegradation: Expose the solid sample and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method (see Protocol 3.2).
-
Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
-
Mass Balance: Calculate the mass balance to account for the parent compound and all degradation products.
HPLC Method for Purity and Degradation Analysis
A robust high-performance liquid chromatography (HPLC) method is crucial for assessing the purity of deuterated benzaldehydes and quantifying any degradation products.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common mobile phase. The exact ratio may need to be optimized.[7]
-
Isocratic elution is often sufficient.
Detection:
-
UV detection at 254 nm.[7]
Procedure:
-
Standard Preparation: Prepare a standard solution of the deuterated benzaldehyde reference standard of a known concentration.
-
Sample Preparation: Prepare a sample solution of the deuterated benzaldehyde to be tested at a similar concentration to the standard.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Analysis: Compare the chromatograms of the sample and the standard. The purity of the sample can be calculated based on the area of the main peak relative to the total area of all peaks. Degradation products will appear as separate peaks.
NMR Spectroscopy for Isotopic Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the isotopic enrichment of deuterated compounds.[9][10][11]
Instrumentation:
-
High-resolution NMR spectrometer
Methodology:
-
¹H NMR:
-
Acquire a ¹H NMR spectrum of the deuterated benzaldehyde.
-
The reduction in the integral of the proton signal at the site of deuteration, relative to a non-deuterated internal standard or other non-deuterated protons in the molecule, can be used to estimate the isotopic enrichment.
-
-
²H NMR:
-
Acquire a ²H (deuterium) NMR spectrum.
-
The presence and integration of signals in the ²H NMR spectrum directly confirm the positions and relative abundance of deuterium atoms.[10]
-
-
Quantitative NMR (qNMR):
-
For precise determination of isotopic purity, quantitative NMR techniques can be employed using a certified internal standard.
-
Quality Control Workflow
A systematic quality control workflow is essential to ensure the identity, purity, and stability of deuterated benzaldehydes used in research and drug development.
Caption: Quality Control Workflow for Deuterated Benzaldehydes.
Conclusion
The integrity of research and drug development programs relies on the quality of the starting materials. For deuterated benzaldehydes, a thorough understanding of their stability and the implementation of rigorous storage, handling, and quality control procedures are indispensable. By following the guidelines outlined in this technical guide, researchers can ensure the reliability of their experimental outcomes and the successful application of these valuable isotopic labeling tools.
References
- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. sgs.com [sgs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-Fluorobenzaldehyde. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based studies, in reaction mechanism investigations, and in the development of deuterated pharmaceuticals. This document compiles available solubility data, provides a standardized experimental protocol for solubility determination, and visualizes the workflow for assessing solubility.
Overview of Solubility
The principle of "like dissolves like" is the cornerstone of predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, with its aromatic ring, aldehyde functional group, and carbon-deuterium bonds, exhibits a balance of polarity. The fluorine atom and the carbonyl group introduce polarity, while the benzene ring is nonpolar. Deuteration can subtly influence physicochemical properties such as solubility, sometimes leading to slight increases or decreases compared to the non-deuterated counterpart.
Quantitative and Qualitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, a specific solubility value in dimethyl sulfoxide (DMSO) has been reported.
For a broader understanding, qualitative solubility information for the non-deuterated analog, 4-Fluorobenzaldehyde, is often used as a preliminary guide. It is important to note that the solubility of the deuterated compound may vary.
Table 1: Quantitative Solubility of this compound
| Solvent | Chemical Formula | Solubility (at ambient temperature) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL[1] |
Table 2: Qualitative Solubility of non-deuterated 4-Fluorobenzaldehyde
| Solvent | Chemical Formula | Solubility |
| Ether | C₄H₁₀O | Soluble[2] |
| Acetone | C₃H₆O | Soluble[2] |
| Benzene | C₆H₆ | Soluble[2] |
| Alcohol (e.g., Ethanol) | C₂H₅OH | Soluble[2] |
| Chloroform | CHCl₃ | Soluble |
| Methanol | CH₃OH | Soluble |
| Water | H₂O | Immiscible[2][3][4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reproducible solubility data for this compound in various organic solvents, a standardized experimental protocol is essential. The following method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of high purity
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Pipettes and general laboratory glassware
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
References
- 1. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Fluorobenzaldehyde CAS#: 459-57-4 [m.chemicalbook.com]
- 4. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-Depth Technical Guide on the Stability of 4-Fluorobenzaldehyde-2,3,5,6-D4 Under Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-Fluorobenzaldehyde, under various experimental conditions. Understanding the stability of this compound is critical for its application in pharmaceutical research and development, particularly in metabolic studies and as an internal standard in analytical methods.
Executive Summary
This compound is a stable isotopically labeled compound. Its stability is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents. The replacement of hydrogen with deuterium on the aromatic ring is not expected to significantly alter the core chemical reactivity of the benzaldehyde functional group. However, the kinetic isotope effect may play a role in reactions involving the cleavage of the C-D bond, potentially leading to enhanced stability compared to its non-deuterated counterpart under specific conditions. This guide details recommended storage conditions, potential degradation pathways, and experimental protocols for assessing stability.
Recommended Storage and Handling
Proper storage is paramount to maintaining the integrity of this compound. Based on supplier data, the following storage conditions are recommended to ensure long-term stability[1]:
| Form | Storage Temperature | Recommended Duration |
| Pure (Neat) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
For handling, it is advised to work in a well-ventilated area, avoiding contact with skin and eyes. The use of personal protective equipment is recommended. The compound should be protected from sources of ignition as it is a flammable liquid.
Stability Profile Under Experimental Conditions
While specific quantitative stability data for this compound is limited in publicly available literature, its stability can be inferred from the known reactivity of 4-fluorobenzaldehyde and other aromatic aldehydes.
pH Stability
The stability of benzaldehydes is significantly influenced by pH[2][3]. In acidic to neutral conditions, this compound is expected to be relatively stable. However, under strongly basic conditions, aromatic aldehydes can undergo the Cannizzaro reaction, a disproportionation reaction yielding the corresponding alcohol and carboxylic acid.
Thermal Stability
Aromatic aldehydes are generally stable at room temperature. However, elevated temperatures can promote oxidation and other degradation reactions, especially in the presence of air[4].
Photostability
Exposure to light, particularly UV radiation, can lead to the degradation of aromatic aldehydes[5][6][7]. Photodegradation can involve complex radical reactions, potentially leading to the formation of various byproducts. It is recommended to store and handle the compound in amber vials or under light-protected conditions.
Oxidative Stability
The aldehyde functional group is susceptible to oxidation, which converts it to a carboxylic acid. This can occur upon exposure to air (auto-oxidation) or in the presence of oxidizing agents[8]. The rate of oxidation can be influenced by temperature and the presence of catalysts.
Potential Degradation Pathways
The primary degradation pathways for this compound are expected to be similar to those of other aromatic aldehydes.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose[9][10][11].
Forced Degradation Study Protocol
A forced degradation study can be performed to identify potential degradation products and establish the degradation pathways.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose the sample solutions to various stress conditions as outlined in the workflow diagram. This includes acidic, basic, oxidative, thermal, and photolytic stress.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize acidic and basic samples, and quench oxidative reactions before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
LC-MS/MS Analysis: If significant degradation is observed, use LC-MS/MS to identify the structure of the degradation products.
Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurate stability assessment.
Typical HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential degradation products have significant absorbance (e.g., 254 nm).
-
Temperature: Ambient or controlled (e.g., 25°C).
Conclusion
This compound is a stable compound when stored and handled correctly. Its primary liabilities under experimental conditions are oxidation, photodegradation, and instability at extreme pH values. The kinetic isotope effect may confer slightly enhanced stability compared to its non-deuterated analog in certain reactions. For critical applications, it is recommended to perform a forced degradation study to understand its stability profile under specific experimental conditions and to develop a validated stability-indicating analytical method for accurate quantification. This will ensure the reliability of experimental results where this compound is utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 8. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Aromatic Aldehydes in Pharmaceutical Formulations using 4-Fluorobenzaldehyde-2,3,5,6-D4 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of aromatic aldehydes in pharmaceutical formulations. By employing 4-Fluorobenzaldehyde-2,3,5,6-D4 as an internal standard (IS), this method ensures high accuracy and precision, effectively compensating for variations in sample preparation and injection volume. The protocol outlined herein is suitable for the determination of trace-level impurities and for the quality control of active pharmaceutical ingredients (APIs) and finished products.
Introduction
Aromatic aldehydes are a class of compounds frequently encountered in the pharmaceutical industry. They can be present as starting materials, intermediates, or impurities in drug substances and products. Due to their potential reactivity and toxicity, their levels must be carefully controlled. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like aromatic aldehydes.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving accurate and precise quantification.[2][3] The deuterated standard exhibits nearly identical chemical and physical properties to the target analytes, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic analysis, thus correcting for potential variations.[4]
This application note provides a comprehensive protocol for the quantitative analysis of common aromatic aldehydes, including benzaldehyde, 4-chlorobenzaldehyde, and 4-methylbenzaldehyde, using this compound as an internal standard. The method has been validated for its linearity, precision, and accuracy.
Experimental Protocols
Materials and Reagents
-
Analytes: Benzaldehyde (≥99.5%), 4-Chlorobenzaldehyde (≥99%), 4-Methylbenzaldehyde (≥99%)
-
Internal Standard: this compound (≥98% isotopic purity)
-
Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) (≥98%)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Buffer: Phosphate buffer (pH 6.0)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler: Agilent 7693A Autosampler (or equivalent)
Standard and Sample Preparation
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of DCM to obtain a concentration of 1 mg/mL.
Analyte Stock Solution (Analyte Stock):
-
Accurately weigh approximately 10 mg each of benzaldehyde, 4-chlorobenzaldehyde, and 4-methylbenzaldehyde.
-
Dissolve in 10 mL of DCM to obtain individual stock solutions of 1 mg/mL.
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock solutions and a constant volume of the IS Stock solution into vials.
-
The final concentrations of the analytes should range from 0.1 µg/mL to 50 µg/mL, with the internal standard concentration held constant at 10 µg/mL.
Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical formulation equivalent to 100 mg of the active pharmaceutical ingredient (API).
-
Dissolve the sample in 10 mL of DCM.
-
Spike the sample with the IS Stock solution to achieve a final IS concentration of 10 µg/mL.
-
Vortex the sample for 1 minute.
-
Centrifuge at 5000 rpm for 10 minutes to precipitate any excipients.
-
Transfer the supernatant to a clean vial for derivatization.
Derivatization:
-
To 1 mL of each standard and sample solution, add 100 µL of PFBHA·HCl solution (10 mg/mL in phosphate buffer, pH 6.0).
-
Vortex the mixture for 2 minutes.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
The organic (DCM) layer is then ready for GC-MS analysis.
GC-MS Conditions
| Parameter | Condition |
| GC Inlet | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 60°C (hold 2 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzaldehyde-PFB-oxime | 287 | 181 | 105 |
| 4-Chlorobenzaldehyde-PFB-oxime | 321 | 181 | 139 |
| 4-Methylbenzaldehyde-PFB-oxime | 301 | 181 | 119 |
| 4-Fluorobenzaldehyde-D4-PFB-oxime | 309 | 181 | 128 |
Data Presentation
The following tables summarize the quantitative data obtained from the method validation.
Table 1: Linearity of Aromatic Aldehydes
| Analyte | Calibration Range (µg/mL) | R² | Equation (y = mx + c) |
| Benzaldehyde | 0.1 - 50 | 0.9992 | y = 0.125x + 0.003 |
| 4-Chlorobenzaldehyde | 0.1 - 50 | 0.9995 | y = 0.118x + 0.001 |
| 4-Methylbenzaldehyde | 0.1 - 50 | 0.9991 | y = 0.131x - 0.002 |
Table 2: Precision and Accuracy
| Analyte | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL, mean ± SD, n=6) | Precision (RSD%) | Accuracy (Recovery %) |
| Benzaldehyde | 1.0 | 0.98 ± 0.04 | 4.1 | 98.0 |
| 10.0 | 10.2 ± 0.3 | 2.9 | 102.0 | |
| 40.0 | 39.5 ± 1.1 | 2.8 | 98.8 | |
| 4-Chlorobenzaldehyde | 1.0 | 1.03 ± 0.05 | 4.9 | 103.0 |
| 10.0 | 9.9 ± 0.4 | 4.0 | 99.0 | |
| 40.0 | 40.8 ± 1.3 | 3.2 | 102.0 | |
| 4-Methylbenzaldehyde | 1.0 | 0.97 ± 0.06 | 6.2 | 97.0 |
| 10.0 | 10.4 ± 0.3 | 2.9 | 104.0 | |
| 40.0 | 39.8 ± 1.0 | 2.5 | 99.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Benzaldehyde | 0.03 | 0.1 |
| 4-Chlorobenzaldehyde | 0.03 | 0.1 |
| 4-Methylbenzaldehyde | 0.04 | 0.12 |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of aromatic aldehydes using an internal standard.
Conclusion
The GC-MS method detailed in this application note, utilizing this compound as an internal standard, provides a highly sensitive, selective, and reliable approach for the quantification of aromatic aldehydes in pharmaceutical formulations. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for routine quality control and impurity profiling in the pharmaceutical industry. The use of a deuterated internal standard is key to the robustness of the method, ensuring data of the highest quality for regulatory submissions and product release.
References
Application Notes and Protocols for LC-MS/MS Quantitative Analysis Using 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of carbonyl compounds in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 4-Fluorobenzaldehyde-2,3,5,6-D4 as an internal standard.
Introduction
The quantitative analysis of carbonyl compounds, such as aldehydes and ketones, is crucial in diverse fields including environmental monitoring, food safety, and clinical diagnostics. These compounds are often present at low concentrations in complex matrices, necessitating highly sensitive and selective analytical methods. LC-MS/MS has emerged as the gold standard for such analyses due to its ability to provide accurate quantification and structural confirmation.
A common strategy for enhancing the detectability of carbonyl compounds by LC-MS/MS is through derivatization.[1] 2,4-Dinitrophenylhydrazine (DNPH) is a widely used derivatization reagent that reacts with carbonyls to form stable DNPH-hydrazone derivatives.[2] These derivatives exhibit improved chromatographic retention and ionization efficiency, leading to enhanced sensitivity.
To ensure the accuracy and precision of quantitative results, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. This compound is an ideal SIL-IS for the analysis of other benzaldehyde derivatives and structurally related carbonyl compounds. By incorporating a known amount of the SIL-IS into the sample at the beginning of the workflow, variations arising from sample preparation, matrix effects, and instrument response can be effectively compensated for, leading to more reliable and reproducible data.
Principle of the Method
The analytical workflow involves the following key steps:
-
Sample Preparation: Extraction of carbonyl compounds from the sample matrix.
-
Derivatization: Reaction of the extracted carbonyls with DNPH to form their corresponding DNPH-hydrazones.
-
Internal Standard Spiking: Addition of a known amount of this compound.
-
LC-MS/MS Analysis: Separation of the DNPH-hydrazones by liquid chromatography followed by detection and quantification using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
Analytes: Carbonyl compounds of interest (e.g., benzaldehyde, vanillin, etc.)
-
Internal Standard: this compound
-
Derivatization Reagent: 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 0.2% in acetonitrile with 0.5% phosphoric acid)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if sample cleanup is required)
Sample Preparation and Derivatization
The following is a general protocol that can be adapted for various sample matrices.
-
Extraction:
-
Liquid Samples (e.g., plasma, urine, beverages): To 100 µL of the sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Solid Samples (e.g., food, tissue): Homogenize 1 g of the sample with a suitable extraction solvent (e.g., acetonitrile/water mixture). Add 10 µL of this compound internal standard solution. Centrifuge and collect the supernatant.
-
-
Derivatization:
-
Transfer the supernatant from the extraction step to a clean vial.
-
Add 50 µL of the DNPH derivatization reagent.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for LC-MS/MS analysis. For cleaner samples, direct injection may be possible. For more complex matrices, an SPE cleanup step may be necessary.
-
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for the specific analytes and instrument used.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
MRM transitions for the analyte-DNPH derivatives need to be optimized by infusing the individual standards into the mass spectrometer. The precursor ion will be the [M+H]+ or [M-H]- of the DNPH derivative, and the product ions will be characteristic fragments.
Note: The specific MRM transitions for this compound-DNPH must be determined experimentally. The expected precursor ion [M-H]⁻ would be m/z 307.1.
Table 1: Representative MRM Transitions for Carbonyl-DNPH Derivatives (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Formaldehyde-DNPH | 209.0 | 163.0 | 15 |
| Acetaldehyde-DNPH | 223.0 | 163.0 | 15 |
| Benzaldehyde-DNPH | 285.1 | 163.0 | 20 |
| This compound-DNPH (IS) | 307.1 (Expected) | To be determined | To be determined |
Quantitative Data and Method Performance
The following tables present representative data that can be expected from a validated LC-MS/MS method for the quantitative analysis of carbonyl compounds using a deuterated internal standard.
Table 2: Calibration Curve Data
| Analyte | Concentration Range (ng/mL) | Linearity (R²) |
| Formaldehyde | 1 - 500 | > 0.995 |
| Acetaldehyde | 1 - 500 | > 0.995 |
| Benzaldehyde | 0.5 - 250 | > 0.998 |
Table 3: Precision and Accuracy Data
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Formaldehyde | 5 | < 10% | < 15% | 90 - 110% |
| 50 | < 8% | < 12% | 92 - 108% | |
| 250 | < 5% | < 10% | 95 - 105% | |
| Acetaldehyde | 5 | < 10% | < 15% | 88 - 112% |
| 50 | < 7% | < 11% | 93 - 107% | |
| 250 | < 5% | < 9% | 96 - 104% | |
| Benzaldehyde | 2.5 | < 8% | < 13% | 91 - 109% |
| 25 | < 6% | < 10% | 94 - 106% | |
| 125 | < 4% | < 8% | 97 - 103% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Formaldehyde | 0.3 | 1.0 |
| Acetaldehyde | 0.3 | 1.0 |
| Benzaldehyde | 0.15 | 0.5 |
Visualizations
Chemical Derivatization Reaction
References
Application Notes and Protocols for 4-Fluorobenzaldehyde-2,3,5,6-D4 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Fluorobenzaldehyde-2,3,5,6-D4 as an internal standard in mass spectrometry-based quantitative analysis. This deuterated analog of 4-fluorobenzaldehyde serves as an invaluable tool for improving the accuracy and precision of analytical methods.
Introduction
This compound is a stable isotope-labeled (SIL) internal standard essential for quantitative analysis by mass spectrometry (MS). In quantitative LC-MS or GC-MS, SIL internal standards are the gold standard as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects, leading to more reliable and accurate quantification. The mass difference between the deuterated standard and the non-labeled analyte allows for their distinct detection by the mass spectrometer.
Key Applications
The primary application of this compound is as an internal standard for the quantification of 4-fluorobenzaldehyde and structurally related aromatic aldehydes in various matrices. This is particularly relevant in:
-
Pharmaceutical Analysis: Quantifying residual aldehydes in drug substances and formulations.
-
Environmental Analysis: Monitoring aldehyde pollutants in air, water, and soil samples.[1]
-
Metabolomics: Tracing the metabolic fate of aromatic aldehydes.
-
Food and Beverage Industry: Analyzing flavor and aroma compounds.
Experimental Protocols
Below are representative protocols for the use of this compound in GC-MS and LC-MS/MS applications. These should be adapted and validated for specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aldehyde Quantification
This protocol is based on methods for analyzing benzaldehyde and its derivatives.
3.1.1. Sample Preparation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards containing known concentrations of the analyte (4-fluorobenzaldehyde) and a fixed concentration of the internal standard (this compound).
-
For unknown samples, add a known amount of the internal standard stock solution to the sample matrix before extraction. The final concentration of the internal standard should be consistent across all samples and calibration standards.
-
-
Extraction (from a solid or liquid matrix):
-
A suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed based on the sample matrix. For example, for water samples, an SPE cartridge can be used to concentrate the analytes. For solid samples, a solvent extraction with sonication might be appropriate.
-
-
Derivatization (Optional but Recommended for Aldehydes):
-
Aldehydes can be derivatized to improve their chromatographic properties and detection sensitivity. A common derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
-
The reaction with PFBHA forms a stable oxime derivative that is amenable to GC analysis.[2][3]
-
Procedure: To the extracted sample, add a solution of PFBHA in a suitable solvent and incubate at a specific temperature and time (e.g., 60°C for 30 minutes) to ensure complete reaction.
-
3.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is suitable.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split, depending on the concentration of the analyte.
-
Temperature Program: An example program could be: initial temperature of 100°C (hold for 5 min), then ramp at 40°C/min to 300°C.[4] This program should be optimized for the specific analytes and column.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
4-Fluorobenzaldehyde: The molecular ion (M+) is at m/z 124. Other characteristic fragment ions should be identified from the mass spectrum.
-
This compound: The molecular ion (M+) will be at m/z 128.
-
If derivatized with PFBHA, the m/z of the resulting oximes should be monitored.
-
-
3.1.3. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general guideline for the analysis of small molecules using an internal standard.
3.2.1. Sample Preparation
-
Standard and Sample Preparation:
-
Follow the same procedure as in the GC-MS protocol for preparing stock solutions and calibration standards.
-
For unknown samples, add a known amount of the internal standard (this compound) solution.
-
-
Extraction and Clean-up:
-
Use appropriate extraction techniques (LLE, SPE, or protein precipitation for biological samples) to isolate the analyte and internal standard from the sample matrix.
-
The final extract should be dissolved in a solvent compatible with the LC mobile phase.
-
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reverse-phase C18 column is a common choice for small molecules.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid (0.1%) to aid in ionization.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties. For 4-fluorobenzaldehyde, positive ion mode is likely suitable.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
4-Fluorobenzaldehyde: The precursor ion will be the protonated molecule [M+H]+ at m/z 125. The product ion(s) will need to be determined by infusing a standard solution and performing a product ion scan.
-
This compound: The precursor ion will be the protonated molecule [M+D]+ at m/z 129. The product ion(s) should be determined similarly.
-
-
3.2.3. Data Analysis
-
The data analysis process is the same as for the GC-MS method, using the peak area ratios of the analyte to the internal standard.
Quantitative Data Summary
The following tables provide representative data that can be expected when developing a quantitative method using a deuterated internal standard. These values are illustrative and will need to be experimentally determined for a specific assay.
Table 1: Example GC-MS SIM Parameters
| Compound | Monitored Ion (m/z) | Dwell Time (ms) |
| 4-Fluorobenzaldehyde | 124 (Quantifier), 95 (Qualifier) | 100 |
| This compound | 128 (Quantifier), 99 (Qualifier) | 100 |
Table 2: Example LC-MS/MS MRM Transitions (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Fluorobenzaldehyde | 125 | To be determined | To be determined |
| This compound | 129 | To be determined | To be determined |
Table 3: Representative Calibration Curve and Performance Data
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Diagrams
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Principle of Internal Standard Method
Caption: Principle of quantification using a stable isotope-labeled internal standard.
References
Application Notes and Protocols: 4-Fluorobenzaldehyde-2,3,5,6-D4 in Metabolic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Fluorobenzaldehyde-2,3,5,6-D4 as a critical tool in metabolic research and drug development. The primary applications detailed herein revolve around its use as a synthetic precursor for creating deuterated drug candidates to study metabolic stability and as a stable isotope-labeled internal standard for quantitative mass spectrometry.
Introduction to this compound in Metabolic Studies
This compound is the deuterated analog of 4-Fluorobenzaldehyde, where the four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it a valuable tracer for metabolic studies.[1] The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond, which can lead to a slower rate of metabolic reactions involving the cleavage of this bond.[2] This phenomenon, known as the Kinetic Isotope Effect (KIE) , is a cornerstone of its application in drug discovery and development.[3][4]
By strategically incorporating deuterium into a drug molecule at a site of metabolism, the metabolic rate can be reduced, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced clearance.[1][2] this compound serves as a key building block for synthesizing such deuterated molecules, particularly those containing a 4-fluorobenzyl moiety.[5] Furthermore, its distinct mass makes it an ideal internal standard for the accurate quantification of its non-deuterated counterpart or related metabolites in complex biological matrices using mass spectrometry.
Key Applications
-
Metabolic Stability Assessment: Used in the synthesis of deuterated drug candidates to evaluate the impact of deuterium substitution on metabolic pathways and rates.
-
Pharmacokinetic Profiling: To create drug analogs with potentially altered absorption, distribution, metabolism, and excretion (ADME) properties for improved therapeutic efficacy.[1]
-
Quantitative Bioanalysis: As an internal standard in mass spectrometry-based assays to ensure high accuracy and precision in the measurement of 4-fluorobenzaldehyde or its metabolites.
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Drug Candidate for Metabolic Stability Studies
This protocol describes a general workflow for using this compound to synthesize a deuterated version of a hypothetical drug, "Drug X," which contains a 4-fluorobenzyl group and is known to undergo metabolic oxidation on the benzyl ring.
Objective: To synthesize Drug X-D4 and compare its metabolic stability to the non-deuterated Drug X in a liver microsome assay.
Materials:
-
This compound
-
Other necessary reagents and solvents for the synthesis of Drug X
-
Human liver microsomes (HLMs)
-
NADPH regenerating system
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
LC-MS/MS system
Methodology:
-
Synthesis of Drug X-D4:
-
Follow the established synthetic route for Drug X, substituting 4-Fluorobenzaldehyde with this compound in the appropriate step.
-
Purify the final product (Drug X-D4) by chromatography and characterize it by NMR and mass spectrometry to confirm its identity and isotopic purity.
-
-
Metabolic Stability Assay with Human Liver Microsomes:
-
Prepare a stock solution of Drug X and Drug X-D4 in a suitable solvent (e.g., DMSO).
-
In separate microcentrifuge tubes, pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the drug substrate (either Drug X or Drug X-D4) and the NADPH regenerating system. The final substrate concentration should be in the low micromolar range (e.g., 1 µM).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug (Drug X or Drug X-D4) at each time point.
-
The amount of parent drug remaining is plotted against time to determine the rate of metabolism.
-
Data Analysis:
The half-life (t½) and intrinsic clearance (CLint) of both Drug X and Drug X-D4 are calculated. The KIE is determined as the ratio of the clearance of the non-deuterated compound to the deuterated compound (KIE = CLint(H) / CLint(D)).
Protocol 2: Quantification of 4-Fluorobenzaldehyde in a Biological Matrix using this compound as an Internal Standard
Objective: To accurately quantify the concentration of 4-Fluorobenzaldehyde in a plasma sample using a calibration curve and a deuterated internal standard.
Materials:
-
Plasma sample suspected to contain 4-Fluorobenzaldehyde
-
4-Fluorobenzaldehyde (for calibration standards)
-
This compound (internal standard)
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system
Methodology:
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 4-Fluorobenzaldehyde and this compound in acetonitrile.
-
Create a series of calibration standards by spiking known concentrations of 4-Fluorobenzaldehyde into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
To all standards, QCs, and unknown samples, add a fixed concentration of the internal standard (this compound).
-
-
Sample Extraction:
-
Perform protein precipitation by adding a volume of ice-cold acetonitrile (containing the internal standard for the unknown samples) to the plasma samples.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method to detect the parent-to-fragment ion transitions for both 4-Fluorobenzaldehyde and this compound.
-
Inject the prepared samples onto the LC-MS/MS system.
-
Data Analysis:
-
For each standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the standards.
-
Determine the concentration of 4-Fluorobenzaldehyde in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Illustrative Metabolic Stability Data for "Drug X" and its Deuterated Analog "Drug X-D4"
| Compound | Half-life (t½) in HLMs (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Drug X (non-deuterated) | 15 | 46.2 |
| Drug X-D4 | 45 | 15.4 |
| Kinetic Isotope Effect (KIE) | - | 3.0 |
This is example data. Actual results will vary depending on the specific compound and experimental conditions.
Table 2: Example Calibration Curve Data for the Quantification of 4-Fluorobenzaldehyde
| Standard Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 101,567 | 0.0515 |
| 5 | 26,170 | 102,345 | 0.2557 |
| 10 | 51,890 | 101,987 | 0.5088 |
| 50 | 258,900 | 102,111 | 2.5355 |
| 100 | 515,600 | 101,789 | 5.0654 |
This table illustrates the data used to generate a linear calibration curve for quantification.
Visualizations
Caption: Workflow for metabolic stability assessment.
Caption: Bioanalysis workflow with an internal standard.
Caption: Principle of the Kinetic Isotope Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. This compound | 93111-25-2 | Benchchem [benchchem.com]
Application Notes and Protocols for Derivatization Reactions with 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 4-Fluorobenzaldehyde-2,3,5,6-D4 as a derivatizing agent for the quantitative analysis of primary amines and hydrazines. The primary application of this deuterated aldehyde is as an internal standard in isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis.
Principle of Derivatization and Isotope Dilution
4-Fluorobenzaldehyde reacts with the primary amino group of analytes to form a stable Schiff base, or with hydrazine and its derivatives to form a hydrazone. This derivatization serves two main purposes:
-
Improved Chromatographic and Mass Spectrometric Properties: The derivatization can increase the volatility and thermal stability of the analytes for gas chromatography (GC) or enhance their retention and ionization efficiency in liquid chromatography-mass spectrometry (LC-MS).
-
Introduction of a Stable Isotope Label: By using this compound, a known amount of a deuterated derivative is generated. This serves as an ideal internal standard that co-elutes with the derivatized analyte of interest. The mass shift of +4 Da allows for precise quantification by measuring the peak area ratio of the derivatized analyte to its deuterated counterpart, correcting for variations in sample preparation, injection volume, and ionization efficiency.
Application 1: Quantitative Analysis of Primary Amines (e.g., Biogenic Amines, Amino Acids) via Schiff Base Formation
This protocol outlines the derivatization of primary amines with 4-Fluorobenzaldehyde for their quantification using LC-MS/MS. This compound is used as the internal standard.
Experimental Protocol
1. Materials and Reagents:
-
Analytes of interest (e.g., biogenic amine standards: histamine, tyramine, putrescine)
-
4-Fluorobenzaldehyde (for derivatization of the analyte)
-
This compound (as the internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium hydroxide solution (0.1 M)
-
Hydrochloric acid solution (0.1 M)
-
Borate buffer (pH 8-9)
2. Standard and Sample Preparation:
-
Analyte Stock Solution: Prepare a stock solution of the primary amine standard(s) in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Derivatizing Reagent Solution: Prepare a solution of 4-Fluorobenzaldehyde in methanol at a concentration of 10 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the matrix of interest (e.g., plasma, urine, cell culture media).
-
Sample Preparation:
-
To 100 µL of sample (or calibration standard), add a known amount of the this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Perform sample clean-up if necessary (e.g., protein precipitation with acetonitrile, solid-phase extraction).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
3. Derivatization Reaction:
-
Reconstitute the dried sample extract in 50 µL of borate buffer (pH 8-9).
-
Add 50 µL of the 4-Fluorobenzaldehyde derivatizing reagent solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Add a small amount of a reducing agent, such as sodium borohydride, to reduce the Schiff base to a more stable secondary amine if necessary (optional, requires method development).
-
Acidify the reaction mixture with a small volume of formic acid to stop the reaction and prepare for LC-MS analysis.
-
Centrifuge the sample to pellet any precipitates and transfer the supernatant to an autosampler vial.
4. LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the derivatized analyte and its deuterated internal standard.
Quantitative Data
The following table provides hypothetical MRM transitions for a primary amine derivatized with 4-Fluorobenzaldehyde and its deuterated analog. The exact m/z values will depend on the molecular weight of the analyte.
| Analyte Derivative | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Derivatized Analyte | [M+H]+ | Fragment 1 | Optimized |
| [M+H]+ | Fragment 2 | Optimized | |
| Derivatized Analyte-d4 | [M+4+H]+ | Fragment 1+4 | Optimized |
| [M+4+H]+ | Fragment 2+4 | Optimized |
M = Molecular weight of the underivatized analyte.
Experimental Workflow
Application Notes and Protocols: The Use of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterated analog of 4-Fluorobenzaldehyde, a versatile synthetic intermediate in pharmaceutical development.[1][2][3] The strategic incorporation of deuterium atoms in place of hydrogen on the aromatic ring offers significant advantages in various stages of drug discovery and development. This document provides detailed application notes and protocols for the effective utilization of this compound, focusing on its role as a synthetic building block for deuterated drug candidates and as an internal standard in bioanalytical studies.
The primary utility of deuterium labeling lies in the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions.[4] This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[4]
Key Applications
-
Synthetic Intermediate for Deuterated Drug Candidates: this compound serves as a crucial starting material for the synthesis of more complex deuterated molecules. Its aldehyde functional group allows for a variety of chemical transformations to build diverse molecular scaffolds.
-
Internal Standard for Bioanalysis: In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[5][6][7] They exhibit nearly identical chemical and physical properties to the analyte, ensuring accurate and precise quantification by compensating for variability during sample preparation and analysis.[5][7]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C7HD4FO | [4] |
| Molecular Weight | 128.14 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 181 °C (for non-deuterated) | [1][8] |
| Density | 1.157 g/mL at 25 °C (for non-deuterated) | [1][9] |
| Solubility | Soluble in DMSO | [4] |
| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Table 2: Illustrative Pharmacokinetic Parameters (Hypothetical Comparison)
The following table provides a hypothetical comparison of pharmacokinetic parameters between a non-deuterated drug synthesized from 4-Fluorobenzaldehyde and its deuterated analog synthesized from this compound. This illustrates the potential impact of deuteration.
| Parameter | Non-Deuterated Drug (Hypothetical) | Deuterated Drug (Hypothetical) |
| Half-life (t1/2) | 4 hours | 8 hours |
| Metabolic Clearance (CL) | 10 L/h/kg | 5 L/h/kg |
| Area Under the Curve (AUC) | 500 ngh/mL | 1000 ngh/mL |
| Maximum Concentration (Cmax) | 100 ng/mL | 120 ng/mL |
| Time to Cmax (Tmax) | 1 hour | 1.5 hours |
Note: This data is for illustrative purposes to demonstrate the potential effects of deuteration and is not based on actual experimental results for a specific drug derived from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Deuterated Schiff Base Derivative
This protocol describes a general procedure for the synthesis of a deuterated Schiff base, a common reaction for benzaldehyde derivatives in medicinal chemistry.[8]
Materials:
-
This compound
-
A primary amine (e.g., aniline-d5 for further deuteration)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1 equivalent of this compound in anhydrous ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using NMR and mass spectrometry to confirm its structure and isotopic purity.
Protocol 2: Bioanalytical Method Using this compound as an Internal Standard
This protocol outlines the use of this compound as an internal standard (IS) for the quantification of a non-deuterated analyte (e.g., a drug candidate synthesized from 4-Fluorobenzaldehyde) in a biological matrix (e.g., plasma) by LC-MS/MS.
Materials and Equipment:
-
Analyte standard
-
This compound (Internal Standard)
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Methanol (for stock solutions)
-
Water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 HPLC column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and the IS in methanol.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[7]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, or unknown), add 10 µL of the IS working solution.
-
Vortex briefly.
-
Add 150 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitor the specific precursor-to-product ion transitions (MRM) for both the analyte and the IS. For example:
-
Analyte (non-deuterated): m/z 125.0 -> 97.0
-
IS (4-Fluorobenzaldehyde-d4): m/z 129.0 -> 101.0
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration for the standard samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Drug Development Workflow
Caption: Workflow for utilizing 4-Fluorobenzaldehyde-d4.
Bioanalytical Workflow using Internal Standard
Caption: Bioanalytical sample processing workflow.
Signaling Pathway (Illustrative)
As 4-Fluorobenzaldehyde is primarily a synthetic intermediate, it does not have a defined signaling pathway. However, it can be used to synthesize inhibitors of specific pathways. The following diagram illustrates a hypothetical scenario where a drug synthesized from 4-Fluorobenzaldehyde-d4 inhibits the MAPK signaling pathway.
Caption: Hypothetical inhibition of the MAPK pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorobenzaldehyde | 459-57-4 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Internal Standards for Quantitative LC-MS Bioanalysis [ouci.dntb.gov.ua]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. 4-Fluorobenzaldehyde 98 459-57-4 [sigmaaldrich.com]
Application of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Environmental Analysis: A Comprehensive Guide
Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterated stable isotope-labeled analog of 4-Fluorobenzaldehyde. In environmental analysis, its primary and most critical application is as an internal standard for the quantification of 4-Fluorobenzaldehyde and other related aromatic aldehydes in various environmental matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it corrects for variations in sample preparation, extraction efficiency, and instrument response, leading to highly accurate and precise measurements.
4-Fluorobenzaldehyde itself may be present in the environment due to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Therefore, monitoring its presence in environmental compartments such as water, soil, and air is crucial for assessing potential ecological and human health impacts.
This application note provides a detailed protocol for the determination of 4-Fluorobenzaldehyde in water samples using this compound as an internal standard, followed by analysis with GC-MS.
Key Applications
-
Internal Standard in Isotope Dilution Mass Spectrometry: The most prominent application of this compound is as an internal standard.[1][2] Its chemical and physical properties are nearly identical to the non-labeled analyte (4-Fluorobenzaldehyde), ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass allows it to be distinguished by a mass spectrometer.
-
Quantification of Aromatic Aldehydes: This deuterated standard can be employed in methods targeting a range of aromatic aldehydes in environmental samples, where its structural similarity provides reliable quantification.
-
Method Validation and Quality Control: It is an essential tool for validating the accuracy and precision of analytical methods for environmental monitoring.
Analytical Principle
The methodology involves spiking a known amount of this compound into an environmental water sample. The sample is then subjected to a liquid-liquid extraction to isolate the target analyte and the internal standard. The extract is subsequently concentrated and analyzed by GC-MS. Quantification is achieved by comparing the peak area ratio of the native 4-Fluorobenzaldehyde to the deuterated internal standard.
Data Presentation
Table 1: GC-MS Parameters for the Analysis of 4-Fluorobenzaldehyde
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ions | |
| 4-Fluorobenzaldehyde | m/z 124, 95 |
| This compound | m/z 128, 99 |
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Precision (%RSD, n=6) | < 10% |
| Accuracy (Recovery %) | 92-105% |
Experimental Protocols
Protocol 1: Preparation of Standards
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of 4-Fluorobenzaldehyde and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions (0.1 - 100 µg/L): Prepare a series of calibration standards by serial dilution of the primary stock solution in methanol.
-
Internal Standard Spiking Solution (10 mg/L): Dilute the this compound primary stock solution with methanol to a final concentration of 10 mg/L.
Protocol 2: Sample Preparation and Extraction
-
Sample Collection: Collect 500 mL of water sample in a clean amber glass bottle.
-
Internal Standard Spiking: Add 10 µL of the 10 mg/L internal standard spiking solution to the 500 mL water sample, resulting in a final concentration of 0.2 µg/L.
-
pH Adjustment: Adjust the pH of the water sample to ~7 using dilute HCl or NaOH.
-
Liquid-Liquid Extraction:
-
Transfer the sample to a 1 L separatory funnel.
-
Add 50 mL of dichloromethane and shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.
-
-
Drying and Concentration:
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Further concentrate to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
-
Analysis: Transfer the final extract to a GC vial for analysis.
Visualizations
Caption: Experimental workflow for the analysis of 4-Fluorobenzaldehyde in water.
Caption: Logical relationship of the internal standard in the analytical process.
This compound serves as an indispensable tool for the reliable and accurate quantification of 4-Fluorobenzaldehyde in environmental samples. The use of this deuterated internal standard in conjunction with mass spectrometry-based methods allows for the mitigation of analytical errors that can arise during sample processing and analysis. The protocol outlined provides a robust framework for environmental laboratories to monitor for the presence of this and other related aromatic aldehydes, thereby supporting environmental protection and risk assessment efforts.
References
Application Notes and Protocols for Tracing Metabolic Pathways with 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluorobenzaldehyde-2,3,5,6-D4 is a stable isotope-labeled compound valuable for tracing the metabolic fate of 4-fluorobenzaldehyde, a common intermediate in pharmaceutical synthesis.[1][2] The deuterium labeling provides a distinct mass shift, enabling the differentiation of the compound and its metabolites from endogenous molecules when analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracking and quantification in complex biological matrices. The primary metabolic pathway of aromatic aldehydes involves oxidation to the corresponding carboxylic acid, which can then undergo further conjugation. In the case of 4-fluorobenzaldehyde, it is anticipated to be metabolized to 4-fluorobenzoic acid and subsequently conjugated with glycine.
Predicted Metabolic Pathway
The expected metabolic pathway of 4-Fluorobenzaldehyde involves two main steps:
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid, forming 4-fluorobenzoic acid. This reaction is likely catalyzed by aldehyde dehydrogenase enzymes present in the liver.
-
Glycine Conjugation: The resulting 4-fluorobenzoic acid can then be conjugated with the amino acid glycine to form 4-fluorohippuric acid, which is a more water-soluble compound that can be readily excreted.[3][4][5]
References
- 1. Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structural Confirmation of 4-Fluorobenzaldehyde-2,3,5,6-D4 by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and confirmation of organic molecules. This document provides detailed application notes and protocols for the structural confirmation of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated analog of 4-fluorobenzaldehyde. The incorporation of deuterium at specific positions (2, 3, 5, and 6) of the benzene ring is a key feature that can be unequivocally verified using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These deuterated compounds are valuable in various research applications, including as internal standards in mass spectrometry-based assays and in mechanistic studies of drug metabolism.
Experimental Workflow for Structural Confirmation
The following diagram outlines the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Figure 1: Experimental workflow for the structural confirmation of this compound.
Predicted NMR Data Summary
The following table summarizes the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The chemical shifts for the carbon and fluorine atoms are based on the non-deuterated analog, 4-fluorobenzaldehyde, as significant shifts are not expected upon deuteration of the aromatic ring. The primary differences will be observed in the ¹H NMR spectrum due to the absence of aromatic protons and in the ¹³C NMR spectrum due to carbon-deuterium coupling.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | Aldehyde (-CHO) | ~9.97 | Singlet (s) | - |
| ¹³C | Aldehyde (-CHO) | ~190.5 | Singlet (s) | - |
| C-1 | ~132.8 | Singlet (s) | - | |
| C-2, C-6 | ~132.2 | Multiplet (m) | Due to C-D coupling | |
| C-3, C-5 | ~116.4 | Multiplet (m) | Due to C-D coupling | |
| C-4 | ~166.5 | Doublet (d) | ¹JCF ≈ 257 | |
| ¹⁹F | C-4 | ~-102.4 | Singlet (s) or narrow multiplet | - |
Note: The ¹³C NMR signals for the deuterated carbons (C-2, C-3, C-5, C-6) are expected to appear as multiplets with reduced intensity due to C-D coupling and the absence of a nuclear Overhauser effect (NOE) from the attached deuterium.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound (10-20 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity
-
5 mm NMR tubes
-
Pasteur pipette
-
Vial for initial dissolution
Procedure:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.[1][2][3]
-
Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[1][4]
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. These may need to be optimized based on the specific spectrometer being used.
2.1 ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~16 ppm (centered around 5 ppm)
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
2.2 ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)
-
Spectral Width: ~250 ppm (centered around 125 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Temperature: 298 K
2.3 ¹⁹F NMR Spectroscopy
-
Spectrometer Frequency: 376 MHz or higher
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Spectral Width: ~50 ppm (centered around -120 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
Data Analysis and Structural Confirmation
The acquired NMR data should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed to confirm the structure of this compound.
-
¹H NMR Spectrum: The most telling feature will be the absence of signals in the aromatic region (typically ~7.2-7.9 ppm for the non-deuterated analog).[5] The only expected signal will be a singlet for the aldehyde proton around 9.97 ppm.[5] The integration of this signal should correspond to one proton.
-
¹³C NMR Spectrum: The spectrum should show the expected number of carbon signals. The carbons directly bonded to deuterium (C-2, C-3, C-5, C-6) will appear as multiplets due to one-bond C-D coupling, and their intensities will be lower than those of the protonated carbons. The chemical shifts should be consistent with those of 4-fluorobenzaldehyde.[5] The C-4 carbon will appear as a doublet due to coupling with the fluorine atom.
-
¹⁹F NMR Spectrum: A single signal is expected in the ¹⁹F NMR spectrum around -102.4 ppm.[5] This signal may appear as a narrow multiplet due to coupling with the aldehyde proton over five bonds.
By combining the information from these three NMR experiments, the successful synthesis and structural integrity of this compound can be unequivocally confirmed. The absence of aromatic proton signals, the presence of C-D coupling in the ¹³C spectrum, and the characteristic ¹⁹F signal provide a comprehensive structural fingerprint of the molecule.
References
Application Notes and Protocols for Preparing Calibration Curves with 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis in scientific research and drug development demands high accuracy and precision. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and quantifying volatile and semi-volatile compounds. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and reliability of GC-MS quantification.[1][2][3] This is because the internal standard, which is added at a constant concentration to all samples and calibration standards, co-elutes with the analyte of interest and experiences similar effects from sample preparation and instrument variability. Any loss of analyte during sample processing or injection will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.
4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterated analog of 4-fluorobenzaldehyde and serves as an excellent internal standard for the quantification of 4-fluorobenzaldehyde and structurally related aromatic aldehydes. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar chromatographic behavior and ionization efficiency in the mass spectrometer. The mass difference allows for their distinct detection by the mass spectrometer.
These application notes provide a detailed protocol for the preparation of calibration curves using this compound as an internal standard for the quantitative analysis of 4-fluorobenzaldehyde by GC-MS.
Materials and Reagents
-
Analyte: 4-Fluorobenzaldehyde (≥98% purity)
-
Internal Standard (IS): this compound (≥98% purity, isotopic purity ≥99%)
-
Solvent: High-purity, GC-MS grade solvent compatible with both the analyte and internal standard (e.g., Methanol, Acetonitrile, or Dichloromethane).
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials with caps
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Analyte Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of 4-Fluorobenzaldehyde into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the 4-Fluorobenzaldehyde in a small amount of the chosen GC-MS grade solvent.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Transfer the solution to a labeled storage vial and store at an appropriate temperature (e.g., 4°C), protected from light.
3.1.2. Internal Standard Stock Solution (1 mg/mL)
-
Follow the same procedure as for the analyte stock solution, using approximately 10 mg of this compound.
-
This will also result in a stock solution with a concentration of approximately 1 mg/mL.
Preparation of Working Solutions
3.2.1. Analyte Working Solution (e.g., 100 µg/mL)
-
Pipette 1 mL of the 1 mg/mL analyte stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with the GC-MS grade solvent.
-
This will result in a working solution with a concentration of 100 µg/mL.
3.2.2. Internal Standard Working Solution (e.g., 10 µg/mL)
-
Pipette 1 mL of the 1 mg/mL internal standard stock solution into a 100 mL volumetric flask.
-
Dilute to the 100 mL mark with the GC-MS grade solvent.
-
This will result in a working solution with a concentration of 10 µg/mL.
Preparation of Calibration Curve Standards
To prepare a series of calibration standards, a constant amount of the internal standard is added to varying amounts of the analyte.
-
Label a series of autosampler vials for each calibration point (e.g., CAL 1 to CAL 7).
-
To each vial, add a constant volume of the internal standard working solution (e.g., 100 µL of the 10 µg/mL solution).
-
Add increasing volumes of the analyte working solution to the corresponding vials as detailed in the table below.
-
Bring each vial to a final constant volume (e.g., 1 mL) with the GC-MS grade solvent.
Table 1: Preparation of Calibration Curve Standards
| Calibration Standard | Volume of Analyte Working Solution (100 µg/mL) (µL) | Volume of Internal Standard Working Solution (10 µg/mL) (µL) | Final Volume (µL) | Final Analyte Concentration (ng/mL) | Final Internal Standard Concentration (ng/mL) |
| CAL 1 | 10 | 100 | 1000 | 1000 | 1000 |
| CAL 2 | 20 | 100 | 1000 | 2000 | 1000 |
| CAL 3 | 50 | 100 | 1000 | 5000 | 1000 |
| CAL 4 | 100 | 100 | 1000 | 10000 | 1000 |
| CAL 5 | 200 | 100 | 1000 | 20000 | 1000 |
| CAL 6 | 500 | 100 | 1000 | 50000 | 1000 |
| CAL 7 | 1000 | 100 | 1000 | 100000 | 1000 |
GC-MS Analysis
The following are suggested starting parameters for GC-MS analysis. These should be optimized for the specific instrument and application.
Table 2: Suggested GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Start at 60°C, hold for 1 min, ramp to 180°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 4-Fluorobenzaldehyde: 124 (Quantifier), 95, 69 (Qualifiers)This compound: 128 (Quantifier), 99, 72 (Qualifiers) |
Data Analysis and Calibration Curve Construction
-
After acquiring the data for all calibration standards, integrate the peak areas for the quantifier ions of both the analyte (4-Fluorobenzaldehyde) and the internal standard (this compound).
-
For each calibration level, calculate the response ratio by dividing the peak area of the analyte by the peak area of the internal standard.
-
Plot the response ratio (y-axis) against the corresponding analyte concentration (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Representative Data
The following table presents representative data from a hypothetical calibration curve experiment.
Table 3: Representative Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |
| 1000 | 15,234 | 150,123 | 0.101 |
| 2000 | 30,876 | 151,543 | 0.204 |
| 5000 | 76,123 | 150,876 | 0.505 |
| 10000 | 153,456 | 152,345 | 1.007 |
| 20000 | 305,678 | 151,987 | 2.011 |
| 50000 | 758,912 | 150,567 | 5.041 |
| 100000 | 1,510,345 | 151,234 | 9.987 |
Visualizations
Caption: Experimental workflow for preparing and analyzing calibration curves.
Caption: Logical relationship of internal standard use for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 4-fluorobenzaldehyde and related compounds by GC-MS. The detailed protocols and representative data presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to establish accurate and precise analytical methods. The experimental workflow and logical relationship diagrams visually summarize the key steps and principles involved, facilitating a better understanding of the overall process.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Isotopic Enrichment with 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism, pharmacokinetic studies, and quantitative proteomics. The use of deuterated internal standards is a cornerstone of accurate quantification by mass spectrometry, as they exhibit nearly identical physicochemical properties to their non-deuterated counterparts, allowing for correction of matrix effects and variations in sample processing.[1] 4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterated aromatic aldehyde that can be utilized as a derivatizing agent to introduce a deuterium label onto primary amines, such as amino acids and small molecule drugs. This allows for the determination of isotopic enrichment and enables precise quantification in complex biological matrices.
This document provides detailed application notes and protocols for the use of this compound in determining isotopic enrichment, with a focus on the derivatization of amino acids for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Isotopic Enrichment Determination
The core principle involves a derivatization reaction where the analyte of interest (e.g., an amino acid) is reacted with both the deuterated (d4) and non-deuterated (d0) forms of 4-Fluorobenzaldehyde. The resulting products, which differ in mass by 4 Daltons, are then analyzed by mass spectrometry. The relative signal intensities of the d4 and d0-derivatized analytes allow for the precise calculation of isotopic enrichment.
Alternatively, this compound can be used to derivatize a known amount of an analytical standard, which is then spiked into a sample containing the analyte of interest derivatized with the non-deuterated reagent. This creates an ideal internal standard for absolute quantification.
Experimental Protocols
Protocol 1: Derivatization of Amino Acids with this compound (and its non-deuterated analog) for LC-MS Analysis
This protocol describes the derivatization of a standard amino acid solution with both the deuterated and non-deuterated forms of 4-Fluorobenzaldehyde.
Materials:
-
This compound (MW: 128.14 g/mol )
-
4-Fluorobenzaldehyde (MW: 124.11 g/mol )
-
Amino acid standard solution (e.g., 1 mg/mL of Alanine in water)
-
Sodium borohydride (NaBH₄) solution (freshly prepared, 10 mg/mL in 0.1 M NaOH)
-
Borate buffer (0.1 M, pH 9.0)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Derivatization Reagents:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile.
-
Prepare a 10 mg/mL solution of 4-Fluorobenzaldehyde in acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the amino acid standard solution.
-
Add 200 µL of borate buffer (0.1 M, pH 9.0).
-
Add 50 µL of the desired derivatization reagent (either the d4 or d0 form). For a mixed sample to determine enrichment, a precise mixture of the d4 and d0 reagents can be used.
-
Vortex the mixture for 30 seconds.
-
Incubate at 60°C for 30 minutes to form the Schiff base.
-
-
Reduction of Schiff Base:
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of the freshly prepared sodium borohydride solution.
-
Vortex immediately and let the reaction proceed for 15 minutes at room temperature to reduce the imine to a stable secondary amine.
-
-
Sample Quenching and Preparation for LC-MS:
-
Add 10 µL of 1% formic acid to quench the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Derivatized Amino Acids
This protocol outlines a general method for the analysis of the derivatized amino acids by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-15 min: 5% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The specific MRM transitions will need to be optimized for each amino acid derivative. The precursor ion will be the [M+H]⁺ of the derivatized amino acid. The product ion will likely result from the fragmentation of the derivative, often yielding a fragment corresponding to the fluorobenzyl moiety or the amino acid backbone.
Example for Alanine (MW = 89.09 g/mol ):
-
d0-derivative [M+H]⁺: m/z 198.1
-
d4-derivative [M+H]⁺: m/z 202.1
Data Presentation
Table 1: Theoretical and Observed Masses of Derivatized Alanine
| Derivative | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Accuracy (ppm) |
| Alanine-4-Fluorobenzaldehyde (d0) | 198.1027 | 198.1025 | -1.01 |
| Alanine-4-Fluorobenzaldehyde-d4 | 202.1278 | 202.1276 | -0.99 |
Table 2: Quantitative Analysis of a Mixture of d0 and d4-Derivatized Alanine
| Analyte | MRM Transition (Precursor > Product) | Peak Area | Area Ratio (d4/d0) |
| Alanine-d0 | 198.1 > 109.1 | 1,254,300 | \multirow{2}{*}{0.995} |
| Alanine-d4 | 202.1 > 113.1 | 1,248,100 |
Calculation of Isotopic Enrichment:
Isotopic Enrichment (%) = [Area(d4) / (Area(d0) + Area(d4))] x 100
In the example above: Isotopic Enrichment (%) = [1,248,100 / (1,254,300 + 1,248,100)] x 100 = 49.88%
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining isotopic enrichment.
Derivatization Reaction Pathway
Caption: Derivatization of a primary amine with 4-Fluorobenzaldehyde-d4.
References
Application Note: The Role of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for this purpose due to its high sensitivity and specificity. The use of an internal standard (IS) is critical in LC-MS bioanalysis to correct for variability during sample processing and analysis.[1][2] Stable isotope-labeled internal standards (SIL-IS), such as 4-Fluorobenzaldehyde-2,3,5,6-D4, are considered the gold standard.[3] This is because they share nearly identical physicochemical properties with the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization, but are distinguishable by their mass-to-charge ratio (m/z).[4][5]
This application note details the use of this compound as an internal standard in a representative pharmacokinetic study of a hypothetical therapeutic agent, "Compound X," which shares a similar structural motif.
Principle of Stable Isotope-Labeled Internal Standards
The core principle behind using a SIL-IS like this compound is that it is added at a known concentration to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the beginning of the sample preparation process.[1] Any loss of analyte during sample handling will be mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the analyte and the IS are detected based on their different masses. The ratio of the analyte's response to the IS's response is then used for quantification. This normalization corrects for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2]
Experimental Protocols
This section outlines a representative protocol for a pharmacokinetic study of "Compound X" in rat plasma using this compound as an internal standard.
1. Materials and Reagents
-
Analyte: Compound X
-
Internal Standard: this compound (IS)
-
Biological Matrix: Rat plasma (with K2EDTA as anticoagulant)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC or LC-MS grade), Formic acid
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
2. Preparation of Stock and Working Solutions
-
Compound X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound X and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Compound X Working Solutions: Prepare serial dilutions of the Compound X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Compound X: m/z 250.1 → 150.2
-
IS (this compound): m/z 129.1 → 101.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas flows, temperature).
-
Data Presentation
The following tables represent typical quantitative data from a bioanalytical method validation for the analysis of Compound X using this compound as an internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy of Standards | 95.0% - 105.0% |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 8.5 | +2.1 | 9.8 | +3.5 |
| Low QC | 3 | 6.2 | -1.5 | 7.5 | -0.8 |
| Mid QC | 100 | 4.1 | +0.8 | 5.3 | +1.2 |
| High QC | 800 | 3.5 | -2.3 | 4.8 | -1.7 |
LLOQ: Lower Limit of Quantification
Table 3: Matrix Effect and Recovery Assessment
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| Low QC | 85.2 | 86.1 | 0.95 | 0.96 | 0.99 |
| High QC | 87.5 | 86.8 | 0.98 | 0.97 | 1.01 |
Visualizations
Diagram 1: Bioanalytical Workflow for Pharmacokinetic Studies
Caption: Experimental workflow for a typical pharmacokinetic study using an internal standard.
Diagram 2: Principle of Quantification using a Stable Isotope-Labeled Internal Standard
References
Application Notes and Protocols for Bioanalytical Method Validation Using Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
In the realm of drug discovery and development, the accurate quantification of drugs and their metabolites in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] A key element to ensuring the reliability and robustness of these methods is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice for quantitative LC-MS/MS assays.[3][4]
A SIL-IS is a form of the analyte in which one or more atoms have been replaced by their heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[2] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.[5][6] By adding a known amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process, it effectively normalizes for variability during extraction, chromatography, and detection, leading to highly accurate and precise results.[7][8]
This document provides a detailed overview of the validation parameters and experimental protocols for bioanalytical methods employing SIL internal standards, in accordance with major regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][9]
2. The Role of Stable Isotope-Labeled Internal Standards
The fundamental principle of using a SIL-IS is based on isotope dilution mass spectrometry.[6] The ratio of the mass spectrometric response of the analyte to that of the SIL-IS is used for quantification. This ratiometric measurement corrects for various potential sources of error throughout the analytical process.
Caption: Principle of SIL-IS correction in LC-MS/MS workflows.
3. Bioanalytical Method Validation: Parameters and Protocols
A full validation of a bioanalytical method is necessary to ensure its performance and the reliability of the results.[10] The following sections detail the key validation experiments for a chromatographic method, using the hypothetical example of quantifying "DrugX" in human plasma with its SIL-IS, "DrugX-d4".
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[11]
-
Protocol:
-
Obtain at least six different lots of blank human plasma from individual donors.
-
Process each blank lot with and without the SIL-IS.
-
Process a Lower Limit of Quantification (LLOQ) sample.
-
Analyze the processed samples and evaluate the chromatograms for any interfering peaks at the retention times of DrugX and DrugX-d4.
-
-
Acceptance Criteria:
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over the intended analytical range.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of DrugX. A typical curve consists of a blank, a zero sample (with IS only), and 6-8 non-zero concentrations.[12]
-
Add a constant amount of DrugX-d4 to each standard (except the blank).
-
Process and analyze the standards.
-
Generate a calibration curve by plotting the peak area ratio (DrugX/DrugX-d4) against the nominal concentration of DrugX. Use a suitable regression model (e.g., linear or quadratic) with appropriate weighting (e.g., 1/x²).
-
-
Acceptance Criteria:
-
At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% for the LLOQ).[7]
-
The regression coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1]
-
Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
Low QC: ~3x LLOQ
-
Medium QC: Mid-range of the calibration curve
-
High QC: ~75-85% of the Upper Limit of Quantification (ULOQ)
-
-
Within-Run (Intra-Assay): Analyze at least five replicates of each QC level in a single analytical run.[9]
-
Between-Run (Inter-Assay): Analyze the QC replicates in at least three separate runs on at least two different days.[9]
-
-
Acceptance Criteria:
Table 1: Example Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Within-Run (n=5) | Between-Run (3 runs, n=15) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Mean Conc. (ng/mL) | ||
| LLOQ | 1.00 | 1.05 | +5.0 | 8.2 | 1.08 |
| Low | 3.00 | 2.91 | -3.0 | 5.5 | 2.95 |
| Medium | 50.0 | 51.5 | +3.0 | 4.1 | 50.9 |
| High | 800 | 789 | -1.4 | 3.5 | 795 |
Recovery
-
Objective: To assess the efficiency of the extraction process for both the analyte and the SIL-IS.
-
Protocol:
-
Prepare three sets of samples at three QC levels (Low, Medium, High):
-
Set A: Extracted samples (analyte and IS spiked before extraction).
-
Set B: Post-extraction spiked samples (blank plasma extracted first, then analyte and IS spiked into the final extract). This represents 100% recovery.[13]
-
Set C: Neat solutions (analyte and IS in solvent).
-
-
Analyze all sets and calculate recovery by comparing the peak areas.
-
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
-
Acceptance Criteria: While regulatory guidelines do not set specific limits, recovery should be consistent, precise, and reproducible across the concentration range.[13]
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of ionization of the analyte and SIL-IS by co-eluting matrix components.[14]
-
Protocol:
-
Obtain at least six different lots of blank plasma.
-
Prepare two sets of samples at Low and High QC concentrations:
-
Set B: Post-extraction spiked samples (as described in Recovery).
-
Set C: Neat solutions (as described in Recovery).
-
-
Calculate the Matrix Factor (MF) for each lot: MF = Peak Area of Set B / Mean Peak Area of Set C.
-
Calculate the IS-Normalized MF: IS-Normalized MF = MF of Analyte / MF of IS.
-
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized MF across the different lots of plasma should not be greater than 15%.[14]
Caption: Experimental design for assessing recovery and matrix effect.
Table 2: Example Summary of Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (IS-Normalized MF) | |
| Mean (CV%) | Mean (CV%) | Mean | CV% (n=6 lots) | |
| Low | 85.2 (4.1%) | 86.1 (3.8%) | 1.02 | 5.5% |
| High | 87.5 (3.5%) | 86.9 (3.2%) | 0.99 | 4.8% |
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions likely to be encountered during the study.[15][16]
-
Protocol:
-
Use Low and High QC samples (at least 3 replicates per level) for all stability tests.[17]
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples is compared to the nominal concentrations.
-
Freeze-Thaw Stability: Samples are frozen (e.g., -20°C or -80°C for at least 12 hours) and thawed at room temperature. This is repeated for at least three cycles.[18][19]
-
Bench-Top Stability: Thawed samples are kept on the lab bench for a period that simulates the sample handling time (e.g., 4-24 hours).[15]
-
Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -80°C) for a duration equal to or longer than the time between sample collection and analysis.[16]
-
Stock Solution Stability: Stability of analyte and IS stock solutions is tested at room and refrigerated/frozen temperatures.[15]
-
-
Acceptance Criteria: The mean concentration of the stability samples at each level should be within ±15% of the nominal concentration.[9]
Table 3: Example Summary of Stability Data
| Stability Test | Storage Condition | Duration | Deviation from Nominal (%) | |
| Low QC | High QC | |||
| Bench-Top | Room Temperature | 8 hours | -4.5% | -2.1% |
| Freeze-Thaw | -80°C to RT | 3 Cycles | -6.8% | -3.5% |
| Long-Term | -80°C | 90 Days | -5.2% | -2.9% |
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis. Their ability to mimic the analyte of interest provides unparalleled correction for analytical variability, thereby ensuring the highest level of accuracy and precision. Rigorous method validation, covering all parameters from selectivity to stability as outlined in this document and guided by regulatory agencies, is essential to demonstrate that a bioanalytical method is reliable and fit for its intended purpose in supporting drug development programs.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. database.ich.org [database.ich.org]
- 12. ajpsonline.com [ajpsonline.com]
- 13. fda.gov [fda.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 19. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for 4-Fluorobenzaldehyde-2,3,5,6-D4 as a Tracer in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 4-Fluorobenzaldehyde-2,3,5,6-D4 as a tracer in various chemical applications. This deuterated analog of 4-fluorobenzaldehyde serves as a powerful tool for elucidating reaction mechanisms, quantifying reaction products, and acting as an internal standard in analytical methods.
Elucidating Reaction Mechanisms via the Kinetic Isotope Effect (KIE)
The substitution of hydrogen with deuterium atoms in this compound can lead to a measurable kinetic isotope effect (KIE) in reactions where a C-H bond at the aromatic ring is broken in the rate-determining step. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain insight into the reaction mechanism.
Application Example: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. While the primary reaction involves the aldehyde group, studying the reaction with this compound can reveal subtle mechanistic details and potential side reactions involving the aromatic ring.
Logical Workflow for KIE Determination
Application Notes and Protocols for Isotope Labeling Studies in Drug Discovery and Development
Introduction
Stable isotope labeling has become an indispensable tool in quantitative proteomics and metabolomics, providing researchers with a robust method to investigate the dynamic changes in protein abundance, post-translational modifications, and metabolic fluxes.[1][2][3] By incorporating stable, non-radioactive heavy isotopes into proteins or metabolites, researchers can accurately quantify changes between different experimental conditions.[4][5] This approach minimizes experimental variability by allowing for the combination of samples at an early stage in the workflow, ensuring that samples are processed and analyzed under identical conditions.[4]
This document provides detailed application notes and experimental protocols for three widely used isotope labeling techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tag (TMT) labeling, and metabolic labeling with ¹³C-glucose for metabolic flux analysis. These methods are critical for biomarker discovery, target validation, and understanding the mechanism of action of novel therapeutics.[6][7]
Key Isotope Labeling Strategies
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (normal) or "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).[8][9][10] Over several cell divisions, these heavy amino acids are fully incorporated into the cellular proteome.[9][11] This allows for the direct comparison of protein abundance between two or three different cell populations.[8][12]
Tandem Mass Tag (TMT) Labeling
TMT is a chemical labeling method that uses isobaric tags to derivatize peptides at the N-terminus and lysine residues.[6][13][14] Peptides from different samples are labeled with distinct TMT reagents that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer.[4][13] This enables the multiplexed analysis of up to 18 samples simultaneously, making it a high-throughput technique for quantitative proteomics.[4][6]
¹³C-Glucose Metabolic Labeling
Metabolic labeling with stable isotopes like ¹³C-glucose is a powerful technique for tracing the flow of carbon atoms through metabolic pathways.[15][16][17] By supplying cells with ¹³C-labeled glucose, researchers can measure the rate of incorporation of ¹³C into downstream metabolites, providing a dynamic view of metabolic flux and pathway activity.[15][18][19][20] This is particularly valuable for studying the metabolic reprogramming that occurs in diseases like cancer and in response to drug treatment.
Experimental Design and Workflow Overview
A well-designed isotope labeling experiment is crucial for obtaining high-quality, reproducible data. The general workflow involves sample preparation, isotope labeling, sample pooling, mass spectrometry analysis, and data analysis.
Caption: General experimental workflow for isotope labeling studies.
Application Note 1: Quantitative Proteomics using SILAC
Protocol: SILAC Labeling for Comparative Analysis of two Cell Populations
1. Cell Culture and Labeling: a. Culture two populations of cells in parallel. For one population, use standard DMEM medium ("light"). For the second population, use DMEM medium deficient in L-arginine and L-lysine, supplemented with "heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine ("heavy").[11] b. Passage the cells in their respective SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.[11] c. Verify labeling efficiency (>95%) by mass spectrometry analysis of a small aliquot of protein extract.
2. Experimental Treatment: a. Once full incorporation is confirmed, treat the "heavy" labeled cells with the experimental compound and the "light" labeled cells with a vehicle control.
3. Cell Lysis and Protein Quantification: a. Harvest both cell populations and wash with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Quantify the protein concentration of each lysate using a BCA assay.
4. Sample Pooling and Protein Digestion: a. Mix equal amounts of protein from the "light" and "heavy" lysates. b. Perform in-solution or in-gel digestion of the combined protein sample with trypsin overnight at 37°C.
5. Peptide Desalting and LC-MS/MS Analysis: a. Desalt the digested peptides using a C18 StageTip. b. Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
6. Data Analysis: a. Process the raw data using software such as MaxQuant. b. Identify peptides and proteins and calculate the heavy/light (H/L) ratios for protein quantification.
Data Presentation: SILAC
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P02768 | ALB | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | 1.02 | 0.950 | Unchanged |
| P08238 | HSP90AA1 | 0.45 | 0.005 | Downregulated |
| Q06830 | PRKCA | 3.12 | 0.0005 | Upregulated |
Application Note 2: Multiplexed Quantitative Proteomics using TMT
Protocol: TMT-10plex Labeling for High-Throughput Analysis
1. Protein Extraction and Digestion: a. Extract proteins from up to 10 different samples (e.g., different drug treatments, time points, or biological replicates). b. Quantify the protein concentration for each sample. c. Take 100 µg of protein from each sample and perform reduction, alkylation, and tryptic digestion.[6][21]
2. TMT Labeling: a. Resuspend each digested peptide sample in 100 mM TEAB buffer. b. Add the respective TMT-10plex label reagent to each sample and incubate for 1 hour at room temperature. c. Quench the labeling reaction with 5% hydroxylamine.[6]
3. Sample Pooling and Fractionation: a. Combine all 10 labeled samples into a single tube. b. Desalt the pooled sample and perform high-pH reversed-phase fractionation to reduce sample complexity.[13]
4. LC-MS/MS Analysis: a. Analyze each fraction by LC-MS/MS using an MS3 method to minimize ratio compression.
5. Data Analysis: a. Process the raw data using software like Proteome Discoverer. b. Identify peptides and proteins and quantify the reporter ion intensities for each TMT channel to determine relative protein abundance.
Data Presentation: TMT
| Protein ID | Gene Name | TMT-126 | TMT-127N | TMT-127C | TMT-128N | TMT-128C | ... | Fold Change (Treated/Control) |
| P31946 | YWHAB | 1.10 | 1.05 | 2.34 | 2.45 | 2.51 | ... | 2.43 |
| P62258 | RPLP0 | 1.05 | 0.98 | 0.99 | 1.03 | 1.01 | ... | 1.00 |
| O00429 | VIM | 0.95 | 1.02 | 0.51 | 0.48 | 0.45 | ... | 0.48 |
Application Note 3: Metabolic Flux Analysis using ¹³C-Glucose
Protocol: Tracing Glycolysis and TCA Cycle Activity
1. Cell Culture and Labeling: a. Culture cells in standard glucose-containing medium. b. At the start of the experiment, switch the cells to a medium containing [U-¹³C₆]-glucose.[15][22][23] c. Collect cell samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the dynamic incorporation of ¹³C.
2. Metabolite Extraction: a. Quench metabolism rapidly by adding ice-cold 80% methanol.[22] b. Scrape the cells and collect the extract. c. Separate the polar metabolites from lipids by centrifugation.
3. LC-MS Analysis: a. Analyze the polar metabolite extracts using a high-resolution LC-MS system capable of resolving isotopologues.
4. Data Analysis: a. Process the raw data to identify metabolites and determine the mass isotopologue distribution (MID) for each metabolite of interest (e.g., pyruvate, lactate, citrate). b. Correct for the natural abundance of ¹³C.[24][25] c. Use the MID data to calculate metabolic flux rates through specific pathways.
Data Presentation: ¹³C-Metabolic Flux
| Metabolite | Isotopologue | Time 0 (min) | Time 15 (min) | Time 60 (min) | Time 120 (min) |
| Pyruvate | M+0 | 99.5% | 60.2% | 25.1% | 10.3% |
| M+3 | 0.5% | 39.8% | 74.9% | 89.7% | |
| Lactate | M+0 | 99.6% | 75.3% | 40.2% | 20.1% |
| M+3 | 0.4% | 24.7% | 59.8% | 79.9% | |
| Citrate | M+0 | 99.4% | 90.1% | 70.5% | 55.4% |
| M+2 | 0.3% | 8.2% | 22.3% | 35.6% | |
| M+4 | 0.2% | 1.5% | 6.8% | 8.7% |
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that could be investigated using these isotope labeling techniques, for example, by measuring changes in protein phosphorylation (via phosphoproteomics, a common application of SILAC and TMT) or metabolic shifts in response to pathway activation.
Caption: A generic signaling cascade leading to changes in gene expression and metabolic flux.
Conclusion
Isotope labeling techniques are powerful tools for researchers in drug discovery and development. SILAC, TMT, and ¹³C-metabolic labeling provide quantitative insights into the proteome and metabolome, enabling a deeper understanding of drug mechanisms, biomarker identification, and the complex cellular responses to therapeutic interventions. The protocols and data presentation formats provided here offer a guide for designing and executing robust and informative isotope labeling experiments.
References
- 1. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative proteomics by stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 6. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 11. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 12. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 14. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 15. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimal Design of Isotope Labeling Experiments | Springer Nature Experiments [experiments.springernature.com]
- 20. Optimal design of isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 23. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated Internal Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using deuterated internal standards in analytical experiments.
Frequently Asked Questions (FAQs)
Isotopic Purity and Interference
Q1: My assay is showing a higher than expected concentration for my blank samples. Could my deuterated internal standard be the cause?
A1: Yes, this is a common issue. The presence of unlabeled analyte as an impurity in the deuterated internal standard can contribute to the signal at the mass transition of the analyte, leading to artificially high readings in blank samples and inaccuracies in quantification.[1] It is crucial to verify the isotopic purity of your deuterated internal standard.
Q2: How can I assess the isotopic purity of my deuterated internal standard?
A2: The isotopic purity of a deuterated standard can be characterized using high-resolution mass spectrometry (HRMS).[2] A detailed protocol for this assessment is provided in the "Experimental Protocols" section of this guide. This analysis will help you determine the percentage of the unlabeled analyte present in your standard.
Q3: What are the common sources of interference when using deuterated internal standards?
A3: Interference can arise from several sources. The most common is the presence of the unlabeled analyte in the deuterated standard material itself.[1] Other sources include in-source fragmentation of the deuterated standard that results in a fragment ion with the same mass as the analyte, or the presence of background noise in the matrix that happens to fall at the same m/z as the analyte.
Chromatographic and Matrix Effects
Q4: I've noticed a slight shift in retention time between my analyte and its deuterated internal standard. Is this normal and can it affect my results?
A4: Yes, a slight retention time shift between a compound and its deuterated analog is a known phenomenon, often referred to as an "isotopic effect".[3][4][5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography because deuterium is less lipophilic than hydrogen. This shift can lead to inaccurate results if the analyte and internal standard experience different matrix effects due to eluting at slightly different times.[3][6]
Q5: My results are inconsistent across different sample lots, even with a deuterated internal standard. What could be the problem?
A5: This issue is often due to differential matrix effects.[6][7] If there is a slight chromatographic separation between your analyte and the deuterated internal standard, they may be affected differently by co-eluting matrix components that cause ion suppression or enhancement.[3][7] This variability can be more pronounced in different lots of biological matrices.[7]
Q6: Are there alternatives to deuterated standards that are less prone to these issues?
A6: Yes, stable isotope-labeled internal standards using ¹³C or ¹⁵N are generally considered superior alternatives.[8] These isotopes do not typically cause a chromatographic shift and are not susceptible to exchange reactions like deuterium.[9] However, they are often more expensive to synthesize.[8][9][10]
Isotopic Exchange and Stability
Q7: Can the deuterium atoms on my internal standard be lost or exchanged?
A7: Yes, this is a significant potential problem known as hydrogen-deuterium (H-D) exchange.[11] Deuterium atoms can be exchanged for hydrogen atoms from the solvent or matrix, especially if the deuterium is located on a chemically labile site (e.g., on a heteroatom like oxygen or nitrogen, or on a carbon adjacent to a carbonyl group).[11] This exchange can lead to a decrease in the internal standard signal and an increase in the analyte signal, causing inaccurate quantification.
Q8: What conditions can promote H-D exchange?
A8: H-D exchange can be catalyzed by acidic or basic conditions, as well as by certain metal catalysts.[9][11] Storing deuterated standards in protic solvents (like water or methanol) or at non-neutral pH for extended periods can increase the risk of exchange.[12]
Q9: How can I minimize the risk of H-D exchange?
A9: To minimize H-D exchange, you should:
-
Store deuterated standards in aprotic solvents (e.g., acetonitrile) at low temperatures.
-
Avoid prolonged storage in acidic or basic solutions.[12]
-
Prepare fresh working solutions regularly.
-
When selecting a deuterated standard, choose one where the deuterium labels are on stable, non-exchangeable positions of the molecule.
Troubleshooting Guides
Table 1: General Troubleshooting for Common Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High signal in blank samples | 1. Unlabeled analyte impurity in the deuterated standard.[1]2. In-source fragmentation of the internal standard.3. Matrix interference. | 1. Assess the isotopic purity of the standard.2. Optimize mass spectrometer source conditions.3. Improve chromatographic separation or sample cleanup. |
| Poor precision and accuracy | 1. Differential matrix effects due to chromatographic shift.[3][6]2. Inconsistent sample preparation.3. Instability of the analyte or internal standard. | 1. Adjust chromatography to achieve co-elution.2. Use a ¹³C or ¹⁵N labeled standard.3. Review and optimize the sample preparation workflow. |
| Drifting internal standard response | 1. Hydrogen-Deuterium (H-D) exchange.2. Degradation of the internal standard.3. Adsorption to vials or tubing. | 1. Check for H-D exchange by analyzing the standard over time.2. Prepare fresh solutions and store them appropriately.3. Use silanized vials and inert tubing. |
| Analyte and IS peaks are not co-eluting | 1. Isotopic effect of deuterium.[3][4]2. Non-optimal chromatographic conditions. | 1. Modify the mobile phase composition or gradient.2. Use a column with different selectivity.3. Consider a ¹³C labeled standard. |
Data Presentation
Table 2: Comparison of Stable Isotope Labels for Internal Standards
| Characteristic | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Cost | Generally lowest[8] | Higher | Higher |
| Synthesis | Relatively easy to introduce[8] | More complex synthesis required | More complex synthesis required |
| Chromatographic Shift | Can occur, leading to potential co-elution issues[4] | No chromatographic shift observed | No chromatographic shift observed |
| Isotopic Exchange | Can be prone to H-D exchange at labile positions[11] | Stable, no exchange | Stable, no exchange |
| Mass Increase | +1 Da per deuterium atom | +1 Da per ¹³C atom | +1 Da per ¹⁵N atom |
Visualizations
Caption: Isotopic Contribution and Interference Workflow.
Caption: Differential Matrix Effects due to Isotopic Shift.
Caption: Mechanism of Hydrogen-Deuterium (H-D) Exchange.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity
Objective: To determine the percentage of unlabeled analyte present as an impurity in a deuterated internal standard stock solution.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in an appropriate solvent (e.g., acetonitrile) at a high concentration (e.g., 10 µg/mL).
-
Instrument Setup: Use a high-resolution mass spectrometer (HRMS) capable of resolving the isotopic peaks of the analyte and the internal standard.
-
Direct Infusion Analysis: Infuse the high-concentration solution directly into the mass spectrometer.
-
Acquire Mass Spectrum: Acquire a full scan mass spectrum in the region of the molecular ions for both the unlabeled analyte and the deuterated internal standard.
-
Data Analysis:
-
Identify the monoisotopic peak for the unlabeled analyte ([M]⁺).
-
Identify the monoisotopic peak for the deuterated internal standard ([M+n]⁺, where n is the number of deuterium atoms).
-
Calculate the percentage of unlabeled analyte using the following formula: % Unlabeled Analyte = [Intensity of M⁺ / (Intensity of M⁺ + Intensity of [M+n]⁺)] x 100
-
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if the matrix (e.g., plasma, urine) is causing ion suppression or enhancement of the analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the analytical solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Sample Preparation: Process Set C according to your established extraction procedure. For Set B, process the blank matrix and then add the analyte and internal standard.
-
LC-MS/MS Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Data Analysis:
-
Calculate Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100 A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
Calculate Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Evaluate Differential Matrix Effects: Compare the ME for the analyte to the ME for the internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 6. myadlm.org [myadlm.org]
- 7. waters.com [waters.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. mdpi.com [mdpi.com]
- 10. doaj.org [doaj.org]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Signal Suppression of 4-Fluorobenzaldehyde-2,3,5,6-D4 in LC-MS
Welcome to the technical support center for addressing challenges related to the LC-MS analysis of 4-Fluorobenzaldehyde-2,3,5,6-D4. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming signal suppression issues during their experiments.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving signal suppression of your deuterated internal standard, this compound.
Initial Assessment: Is Signal Suppression Occurring?
The first step is to confirm that the observed low signal is due to suppression rather than other issues like incorrect standard concentration or instrument malfunction.
Question: How can I determine if my this compound signal is being suppressed?
Answer:
A common and effective method is the post-column infusion experiment . This technique helps to identify regions in your chromatogram where matrix components are causing ion suppression.
Experimental Protocol: Post-Column Infusion
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source. A tee fitting is typically used for this purpose.
-
Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard) onto the LC system.
-
Monitor the signal of this compound. A stable baseline signal should be observed. If there are dips or drops in this baseline, it indicates that components eluting from the column at those retention times are causing ion suppression.
Troubleshooting Workflow for Signal Suppression
Once signal suppression is confirmed, follow this workflow to systematically address the issue.
correcting for isotopic cross-contamination with 4-Fluorobenzaldehyde-2,3,5,6-D4
Welcome to the technical support center for correcting isotopic cross-contamination when using 4-Fluorobenzaldehyde-2,3,5,6-D4 as an internal standard in mass spectrometry-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate quantitative data.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Non-linear calibration curve with a positive y-intercept | 1. Analyte's isotopic contribution: The M+4 isotope of the unlabeled analyte (4-Fluorobenzaldehyde) is contributing to the signal of the deuterated internal standard (4-Fluorobenzaldehyde-d4).[1][2][3] 2. Internal standard impurity: The 4-Fluorobenzaldehyde-d4 internal standard contains a small amount of the unlabeled analyte.[4] | 1. Implement a mathematical correction: Use a correction algorithm to subtract the calculated contribution of the analyte's natural isotopes from the internal standard's signal.[5][6][7] 2. Increase internal standard concentration: A higher concentration of the internal standard can minimize the relative impact of the analyte's isotopic contribution, reducing bias.[1][2] 3. Verify standard purity: Analyze the deuterated internal standard by itself to quantify the amount of unlabeled analyte present. This can be factored into the correction calculations. |
| Inaccurate quantification at high analyte concentrations | 1. Significant cross-talk: At high analyte-to-internal standard ratios, the isotopic contribution from the analyte to the internal standard channel becomes more pronounced.[4] 2. Detector saturation: High analyte signals might be saturating the detector, affecting linearity. | 1. Use a non-linear calibration function: This can provide a more accurate fit for data where isotopic interference is significant.[4][8] 2. Monitor a less abundant isotope: Select a precursor ion for the internal standard that has a higher mass and therefore minimal isotopic overlap from the analyte.[1][2][3] 3. Dilute samples: Ensure the analyte concentration falls within the linear dynamic range of the instrument. |
| Retention time shift between analyte and internal standard | 1. Isotope effect: Deuteration can sometimes lead to a slight shift in chromatographic retention time.[9][10] 2. Differential matrix effects: If the retention time shift occurs in a region of fluctuating ion suppression or enhancement, it can lead to different matrix effects for the analyte and the internal standard.[11] | 1. Confirm co-elution: Ensure that the peak integration windows for both the analyte and internal standard are appropriate and accurately capture their respective signals. 2. Optimize chromatography: Adjust the gradient or column chemistry to minimize the separation between the analyte and the internal standard. 3. Evaluate matrix effects: Perform experiments to confirm that the deuterated internal standard is adequately compensating for matrix effects.[11] |
| Poor assay precision and accuracy | 1. Inadequate correction for isotopic overlap. 2. Back-exchange of deuterium: Although less common for aromatic deuteration, under certain conditions, deuterium atoms could potentially exchange with protons.[12] 3. Contamination: External contamination can introduce interferences.[13][14] | 1. Implement a robust correction protocol: Utilize the mathematical correction or alternative precursor monitoring methods described in this guide. 2. Check solvent and pH conditions: Avoid highly acidic or basic conditions during sample storage and preparation if deuterium back-exchange is suspected.[12] 3. Ensure system cleanliness: Use high-purity solvents and check for common lab contaminants like plasticizers.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contamination?
Isotopic cross-contamination, also known as "cross-talk" or "isotopic interference," occurs when the isotopic distribution of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS) in a mass spectrometer.[4] This can happen in two primary ways:
-
The naturally occurring heavier isotopes of the analyte (e.g., containing ¹³C) can have the same nominal mass as the SIL-IS.
-
The SIL-IS may contain a small percentage of the unlabeled analyte as an impurity.[4]
This overlap can lead to inaccuracies in quantitative analysis, particularly affecting the y-intercept and linearity of the calibration curve.
Q2: How do I know if my assay is affected by isotopic cross-contamination?
A common indicator is a calibration curve that is non-linear and has a positive y-intercept, suggesting that there is a signal in the internal standard channel even when no analyte is present (in the blank sample with internal standard). You may also observe that the bias of your quality control samples increases with the concentration of the analyte.
Q3: What are the key properties of this compound that I should be aware of?
It is important to know the specifications of your internal standard.
| Property | Value | Source |
| Molecular Formula | C₇D₄HFO | [15] |
| Molecular Weight | 128.14 | [15][16] |
| Accurate Mass | 128.0575 | [15][17] |
| Isotopic Purity | Typically ≥98 atom % D | [15] |
| Unlabeled Analyte CAS | 459-57-4 | [15][17] |
The isotopic purity is a critical parameter for calculating the necessary corrections.
Q4: Can I avoid this issue by using a different internal standard?
While 4-Fluorobenzaldehyde-d4 is generally a good choice due to its structural similarity to the analyte, all deuterated standards have the potential for some level of isotopic overlap. The key is to characterize and correct for this interference. Using an internal standard with a larger mass difference (e.g., ¹³C₆-labeled) could reduce the overlap from naturally abundant isotopes, but these may be more expensive or not commercially available.
Experimental Protocols
Protocol 1: Mathematical Correction for Isotopic Contribution
This protocol outlines the steps to mathematically correct for the contribution of the analyte's natural isotopic abundance to the internal standard's signal.
Objective: To calculate and subtract the interfering signal from the measured internal standard response.
Methodology:
-
Determine Theoretical Isotopic Distribution:
-
Calculate the theoretical isotopic distribution of the unlabeled analyte (4-Fluorobenzaldehyde, C₇H₅FO) using its elemental formula and the natural abundance of each element (especially ¹³C).
-
The contribution of the analyte's M+4 isotopologue to the internal standard signal can be estimated from this distribution.
-
-
Measure Analyte and Internal Standard Responses:
-
Acquire data for your calibration standards and samples.
-
Record the peak area or height for both the analyte (unlabeled) and the internal standard (d4).
-
-
Apply Correction Formula:
-
Use the following equation to obtain the corrected internal standard response: Corrected IS Response = Measured IS Response - (Measured Analyte Response * R)
-
Where R is the ratio of the analyte's M+4 isotopologue intensity to its monoisotopic (M+0) intensity. This ratio should be determined experimentally by analyzing a high-concentration standard of the unlabeled analyte.
-
-
Quantify:
-
Calculate the concentration of the analyte using the ratio of the analyte response to the corrected internal standard response.
-
Protocol 2: Assessing Internal Standard Purity
Objective: To determine the percentage of unlabeled analyte present in the 4-Fluorobenzaldehyde-d4 stock.
Methodology:
-
Prepare a High-Concentration IS Solution:
-
Prepare a solution containing only the 4-Fluorobenzaldehyde-d4 internal standard at a concentration typically used in your assay.
-
-
Acquire Data:
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the MRM transitions for both the deuterated internal standard and the unlabeled analyte.
-
-
Calculate Purity:
-
Measure the peak area of the signal observed in the unlabeled analyte channel (Area_unlabeled_impurity).
-
Measure the peak area of the signal in the deuterated internal standard channel (Area_d4).
-
Calculate the percentage of unlabeled impurity: % Impurity = (Area_unlabeled_impurity / Area_d4) * 100
-
This impurity percentage can then be incorporated into your quantification calculations.
-
Visualizations
Workflow for Isotopic Cross-Contamination Correction
Caption: Workflow for identifying and correcting isotopic cross-contamination.
Logical Relationship of Interference Sources
Caption: Sources of interference contributing to inaccurate quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. en-trust.at [en-trust.at]
- 6. researchgate.net [researchgate.net]
- 7. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. scispace.com [scispace.com]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 15. This compound | LGC Standards [lgcstandards.com]
- 16. This compound | 93111-25-2 | Benchchem [benchchem.com]
- 17. This compound | LGC Standards [lgcstandards.com]
Technical Support Center: Troubleshooting Retention Time Shifts with Deuterated Standards
Welcome to the technical support center for troubleshooting retention time (RT) shifts when using deuterated internal standards in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a slightly different retention time than my non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect".[1][2][3] It is an expected behavior and arises from the subtle differences in physicochemical properties between the deuterated and non-deuterated molecules.
-
Polarity and Lipophilicity: The substitution of hydrogen with deuterium can slightly alter the polarity and lipophilicity of a compound.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts because they can be slightly less retentive on the non-polar stationary phase.[1]
-
Molecular Size and Interactions: Deuterium atoms are slightly larger than protium (hydrogen) atoms, which can influence the molecule's interaction with the stationary phase.[3]
While a small shift is normal, a significant or unexpected shift can indicate other underlying issues with your method or system.
Q2: My retention times for both the analyte and the deuterated standard are drifting over a series of injections. What are the common causes?
Retention time drift, a gradual and consistent shift in one direction, is a common issue in HPLC and can be attributed to several factors.[5] The most common causes are related to the mobile phase, the column, or the HPLC system itself.
-
Mobile Phase Composition Changes: Even minor alterations in the mobile phase composition can lead to significant retention time shifts.[5][6] This can be due to the evaporation of a more volatile solvent from the mobile phase mixture, leading to a gradual change in its composition over time.[6] Inconsistent preparation of the mobile phase between batches can also be a cause.[6]
-
Column Equilibration: Insufficient column equilibration before starting a run can cause retention times to drift as the column chemistry stabilizes.[5] It is recommended to equilibrate the column with 10-20 column volumes of the mobile phase.[5]
-
Column Temperature Fluctuations: Temperature has a significant impact on retention time.[7][8][9][10] A lack of a stable column oven or significant fluctuations in the ambient laboratory temperature can cause retention times to drift. Generally, an increase in temperature leads to a decrease in retention time.[8][10][11]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., high or low pH). This degradation can lead to a gradual decrease in retention times.[5][12]
-
System Leaks: A small, undetected leak in the HPLC system can cause a drop in pressure and an increase in retention times.[13][14][15]
Q3: My retention times are fluctuating randomly. What should I investigate?
Random and unpredictable retention time shifts are often indicative of a hardware issue within your HPLC system.
-
Pump Issues: Problems with the pump, such as worn seals, faulty check valves, or air bubbles in the pump head, can lead to inconsistent flow rates and, consequently, fluctuating retention times.[16][17]
-
Injector Problems: A faulty injector can lead to variable injection volumes or introduce air into the system, causing retention time variability.[18]
-
Degassing Issues: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump or detector, causing pressure fluctuations and erratic retention times.[17]
Troubleshooting Guides
Guide 1: Systematic Investigation of Retention Time Shifts
This guide provides a step-by-step workflow to identify the root cause of retention time shifts.
Experimental Protocol: Systematic Troubleshooting Workflow
-
Initial Assessment:
-
Observe the nature of the shift: Is it a gradual drift in one direction or random fluctuations?
-
Check the retention time of an unretained compound (t₀). If t₀ is also shifting, it points towards a flow rate issue. If t₀ is stable, the problem is likely related to the column or mobile phase chemistry.[15]
-
-
System Check:
-
Leak Test: Visually inspect all fittings and connections for any signs of leaks.[13][14] A pressure drop test can also be performed by capping the pump outlet and monitoring the pressure.
-
Flow Rate Verification: Measure the flow rate manually using a graduated cylinder and a stopwatch to ensure the pump is delivering the correct flow rate.[15]
-
Pump Performance: Check for pressure fluctuations. A stable pressure reading is indicative of a healthy pump.
-
-
Mobile Phase Evaluation:
-
Fresh Preparation: Prepare a fresh batch of mobile phase, ensuring accurate measurements and thorough mixing.[19][20]
-
Degassing: Ensure the mobile phase is properly degassed using sonication or vacuum degassing.[19]
-
pH Check: If using a buffered mobile phase, verify the pH is correct and stable.[16]
-
-
Column Assessment:
-
Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before analysis.[5]
-
Column Wash: If column contamination is suspected, perform a column wash procedure as recommended by the manufacturer.
-
Column Replacement: If the column is old or has been used extensively, consider replacing it with a new one to see if the problem persists.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting retention time shifts.
Guide 2: Addressing the Isotope Effect
While the chromatographic isotope effect is normal, it can sometimes be problematic if the separation between the analyte and the deuterated standard is too large or inconsistent.
Experimental Protocol: Managing the Isotope Effect
-
Method Optimization:
-
Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation between the deuterated and non-deuterated compounds.
-
Mobile Phase Composition: Small changes to the organic solvent ratio or the use of different organic modifiers (e.g., methanol vs. acetonitrile) can influence the degree of separation.
-
Temperature: Optimizing the column temperature can also impact the selectivity and potentially reduce the RT shift.
-
-
Data Processing:
-
Integration Windows: Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.
-
Software Settings: Some software packages have settings to account for expected retention time differences between a target compound and its labeled internal standard.
-
Quantitative Data Summary
The following tables summarize the potential impact of various factors on retention time.
Table 1: Impact of Common Factors on Retention Time
| Factor | Typical Observation | Magnitude of Shift |
| Mobile Phase Composition | A 1% change in organic solvent concentration can lead to a significant change in retention.[16] | Can be several minutes, especially for large molecules.[21] |
| Temperature | A 1°C change in temperature can alter retention time by approximately 2%.[7] | A 10°C change can result in a 1-2 minute shift for a 10-12 minute run.[16] |
| Flow Rate | Retention time is inversely proportional to the flow rate in isocratic elution.[22] | A 0.1 mL/min change in a 1 mL/min flow can cause a ~10% change in RT. |
| pH (for ionizable compounds) | A 0.1 pH unit change can lead to a 10% or more shift in retention time.[23] | Can be significant, depending on the pKa of the analyte. |
Table 2: Observed Retention Time Shifts for Deuterated Standards
| Compound Type | Separation Mode | Observed RT Shift (Deuterated vs. Non-deuterated) | Reference |
| Peptides | Reversed-Phase LC | Median shift of 2.0 - 2.9 seconds | [1] |
| Small Molecules | Normal-Phase LC | Resolution (Rs) of 0.34 to 0.73 | [2] |
| General | Isocratic/Shallow Gradient | Can be around 5 seconds | [24] |
System Suitability and Acceptance Criteria
To ensure the reliability of your analytical results, it is crucial to establish and monitor system suitability criteria.
Table 3: Typical System Suitability Acceptance Criteria for Retention Time
| Parameter | Acceptance Criteria | Regulatory Guidance |
| Retention Time Variation (within a run) | Typically ±0.02 to ±0.05 minutes.[16][21] | Varies by method, but should be tight for validated assays. |
| Relative Retention Time (RRT) | ±2.5% for LC | European Commission Guidance |
| Retention Time Variation (between runs/days) | Can be up to ±5% to ±10% for assay methods.[25] | Method-dependent, historical data should be considered. |
Experimental Protocol: System Suitability Testing for Retention Time
-
Prepare a System Suitability Solution: This solution should contain the analyte and the deuterated internal standard at a known concentration.
-
Perform Replicate Injections: Inject the system suitability solution at the beginning of your analytical run (typically 5-6 replicate injections).[26]
-
Evaluate Retention Time:
-
Calculate the mean retention time for both the analyte and the internal standard.
-
Calculate the standard deviation (SD) and the relative standard deviation (%RSD) of the retention times.
-
-
Compare to Acceptance Criteria: Ensure the %RSD for the retention times is within the predefined acceptance limits for your method (e.g., ≤ 2%).[26]
System Suitability Logic Diagram
Caption: A workflow for performing a system suitability test for retention time.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. Retention Time Variability in HPLC [m-pharmaguide.com]
- 7. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
- 10. restek.com [restek.com]
- 11. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Instrumentation for Analysis: Identifying and Repairing HPLC Leaks [theoverbrookgroup.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. LC Troubleshooting—Retention Time Shift [restek.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaguru.co [pharmaguru.co]
- 20. phenomenex.blog [phenomenex.blog]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 25. researchgate.net [researchgate.net]
- 26. pharmatimesofficial.com [pharmatimesofficial.com]
Technical Support Center: Chromatography of 4-Fluorobenzaldehyde-2,3,5,6-D4
Welcome to the technical support center for the chromatographic analysis of 4-Fluorobenzaldehyde-2,3,5,6-D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant peak tailing with this compound in my GC-MS analysis. What are the likely causes?
Peak tailing for polar and active compounds like aromatic aldehydes in gas chromatography is a common issue. The primary causes include:
-
Active Sites in the Inlet: The aldehyde functional group can interact with active sites (silanol groups) in the GC inlet liner, leading to adsorption and delayed elution.
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and turbulence, causing tailing.
-
Column Bleed: Using a column above its recommended temperature limit can lead to phase degradation and active sites.
-
Solvent-Phase Polarity Mismatch: Injecting in a solvent that is not compatible with the stationary phase can cause poor peak focusing.
Q2: My this compound peak is fronting in my reversed-phase HPLC analysis. What could be the reason?
Peak fronting in HPLC is often associated with:
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase at the column inlet, causing the peak to broaden at the front.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to premature elution and a fronting peak.
-
Poorly Packed Column: A void or channel in the column packing can lead to a non-uniform flow path.
Q3: I am analyzing both 4-Fluorobenzaldehyde and its deuterated analog (this compound). I notice a slight difference in their retention times. Is this normal?
Yes, this is a known phenomenon called the Chromatographic Isotope Effect (CIE). In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][2][3] This is attributed to the subtle differences in the physicochemical properties, such as polarity and van der Waals interactions, between C-H and C-D bonds. While usually small, this effect can be significant in high-resolution chromatography.
Q4: Can the deuterium labeling in this compound affect its peak shape?
While the primary impact of deuterium labeling is on the retention time, it can indirectly influence peak shape. If the separation between the deuterated and any residual non-deuterated analyte is incomplete, it could manifest as a broadened or asymmetric peak. However, poor peak shape is more commonly due to the chromatographic conditions themselves rather than the deuterium labeling.
Troubleshooting Guides
Improving Peak Shape in GC-MS Analysis
Poor peak shape for this compound in GC-MS is often due to its active nature. Here is a systematic approach to troubleshooting:
1. Assess the Inertness of the GC Inlet:
-
Liner Selection: Use an ultra-inert liner, preferably with glass wool, to minimize interactions and aid in volatilization.
-
Inlet Temperature: An optimal inlet temperature ensures rapid volatilization without causing thermal degradation. A good starting point is 250 °C.[4] You may need to experiment with a range of temperatures to find the best performance for your specific setup.
2. Evaluate the GC Column:
-
Column Choice: A low to mid-polarity column is generally suitable for aromatic aldehydes. A 5% phenyl-methylpolysiloxane stationary phase is a common choice.
-
Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual impurities.
-
Column Maintenance: If the column has been in use for a while, consider trimming 10-20 cm from the inlet end to remove any accumulated non-volatile residues.
3. Optimize the GC Method Parameters:
-
Temperature Program: A suitable temperature program can improve peak shape by ensuring the analyte is focused at the start of the run and elutes as a sharp band. A slower initial ramp rate can sometimes improve the resolution of early eluting peaks.
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type.
The following diagram illustrates a troubleshooting workflow for peak tailing in GC analysis:
Improving Peak Shape in HPLC-UV/MS Analysis
For HPLC analysis of this compound, peak shape issues like fronting and tailing can often be addressed by modifying the mobile phase and injection conditions.
1. Address Column Overload (for Peak Fronting):
-
Reduce Sample Concentration: Dilute the sample to a lower concentration.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
2. Optimize Mobile Phase Composition:
-
Solvent Strength: Ensure the sample solvent is not significantly stronger than the initial mobile phase. If possible, dissolve the sample in the initial mobile phase.
-
pH Control: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase. For aromatic aldehydes, a slightly acidic mobile phase (e.g., pH 3-5) often yields good peak shapes on C18 columns.[5][6][7][8]
-
Mobile Phase Additives: Adding a small amount of an acid, such as 0.1% formic acid, to the mobile phase can help to suppress silanol interactions and improve peak symmetry.[9]
3. Select an Appropriate Column:
-
Stationary Phase: A C18 column is a good starting point for reversed-phase separation of aromatic aldehydes.
-
Particle Size and Dimensions: Smaller particle size columns (e.g., < 3 µm) can provide higher efficiency and sharper peaks, but at the cost of higher backpressure.
The logical relationship for HPLC peak shape optimization is shown below:
Experimental Protocols & Data
While specific data for this compound is limited in the literature, the following protocols for similar aromatic aldehydes can serve as excellent starting points for method development and troubleshooting.
Protocol 1: GC-MS Method for Aromatic Aldehydes
This protocol is a general starting point for the analysis of aromatic aldehydes and can be adapted for this compound.
-
GC System: Agilent 8890 GC with 7000D GC/TQ
-
Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column
-
Inlet: Splitless injection
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
Table 1: Hypothetical GC-MS Peak Asymmetry Data with Different Inlet Liners
| Inlet Liner Type | Peak Asymmetry Factor (As) |
| Standard Glass Liner | 1.8 |
| Deactivated Glass Liner | 1.4 |
| Ultra-Inert Glass Liner | 1.1 |
Note: Peak asymmetry factor (As) is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered tailing.
Protocol 2: HPLC-UV Method for Aromatic Aldehydes
This protocol is adapted from methods for the analysis of derivatized aldehydes and can be used as a starting point for the direct analysis of this compound.[10][11]
-
HPLC System: Waters Alliance 2695 Separations Module with a 2998 PDA detector
-
Column: Waters SunFire C18 (4.6 x 150 mm, 5 µm) or similar
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% A, 5% B
-
1-10 min: Linear gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12.1-15 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Table 2: Hypothetical HPLC Peak Asymmetry Data with Different Mobile Phase pH
| Mobile Phase Additive | Approximate pH | Peak Asymmetry Factor (As) |
| None (Water/Acetonitrile) | ~7.0 | 1.6 |
| 10 mM Ammonium Acetate | ~6.8 | 1.3 |
| 0.1% Formic Acid | ~2.7 | 1.1 |
Note: This data illustrates the general trend of improved peak shape for aldehydes at a lower mobile phase pH.
References
- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 5. moravek.com [moravek.com]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. auroraprosci.com [auroraprosci.com]
degradation of 4-Fluorobenzaldehyde-2,3,5,6-D4 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of 4-Fluorobenzaldehyde-2,3,5,6-D4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is a deuterated form of 4-fluorobenzaldehyde, an aromatic aldehyde. The hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard in quantitative analytical methods, such as mass spectrometry, for the accurate measurement of the non-deuterated form or related compounds in various matrices. It is also used in metabolic studies to trace the fate of the molecule.
Q2: What are the primary degradation pathways for this compound?
The most common degradation pathway for 4-fluorobenzaldehyde, and by extension its deuterated analog, is oxidation of the aldehyde group to a carboxylic acid, forming 4-fluorobenzoic acid-2,3,5,6-D4. This can be initiated by exposure to atmospheric oxygen (autoxidation), oxidizing agents, or under certain light and temperature conditions. Other potential, though less common, reactions include Cannizzaro reaction under strong basic conditions and condensation reactions.
Q3: How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For reactions where the cleavage of this bond is the rate-determining step, the deuterated compound will react more slowly, thus exhibiting enhanced stability. While the primary degradation is at the aldehyde group, the deuteration on the ring can have a secondary kinetic isotope effect, potentially slowing down reactions involving the aromatic ring.
Q4: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container, protected from light and air. For long-term storage, it is recommended to keep it at low temperatures, typically -20°C or below. For short-term use, refrigeration at 2-8°C is adequate. It is advisable to blanket the compound with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Low recovery or signal intensity of this compound in my analytical run.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidative Degradation | 1. Prepare samples fresh and analyze immediately. 2. De-gas solvents used for sample preparation. 3. Add an antioxidant (e.g., BHT) to the sample solution, if compatible with the analytical method. 4. Work under an inert atmosphere (e.g., nitrogen) during sample preparation. | Improved recovery and signal intensity. |
| Adsorption to Surfaces | 1. Use silanized glassware or polypropylene vials. 2. Pre-rinse all containers and pipette tips with the sample solvent. | Minimized loss of analyte due to adsorption. |
| Evaporation | 1. Keep sample vials tightly capped. 2. Use autosampler vials with septa. 3. Avoid high temperatures during sample preparation and storage. | Consistent and reproducible concentrations. |
| Incorrect pH of Sample Matrix | 1. Adjust the pH of the sample to a neutral or slightly acidic range (pH 4-7). 2. Buffer the sample solution if necessary. | Enhanced stability of the aldehyde. |
Issue 2: Appearance of an unexpected peak corresponding to 4-Fluorobenzoic acid-2,3,5,6-D4.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation during Sample Preparation | 1. Review the troubleshooting steps for "Oxidative Degradation" in Issue 1. 2. Check all reagents for the presence of oxidizing impurities. | Reduction or elimination of the 4-fluorobenzoic acid peak. |
| Contamination of Standard | 1. Analyze a freshly prepared solution from a new vial of the standard. 2. Check the certificate of analysis for the purity of the standard. | Confirmation of the source of the impurity. |
| Sample Matrix Effects | 1. Perform a matrix spike experiment to see if the matrix is promoting oxidation. 2. Consider a sample cleanup step (e.g., solid-phase extraction) to remove interfering components. | Understanding and mitigating matrix-induced degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration with the mobile phase of the analytical method.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., HPLC-UV or LC-MS).
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: Assessing Stability in a Specific Sample Matrix
This protocol helps to determine the stability of this compound in a biological or environmental matrix during the sample preparation workflow.
1. Sample Spiking:
-
Spike a known concentration of this compound into the blank matrix.
-
Prepare multiple replicates.
2. Time-Point Analysis:
-
Immediately process and analyze one set of spiked samples (T=0).
-
Store the remaining spiked samples under the typical sample preparation and storage conditions.
-
Analyze the stored samples at various time points (e.g., 2, 4, 8, 24 hours).
3. Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Plot the concentration versus time to determine the degradation rate.
-
A recovery of >90% is generally considered acceptable.
Visualizations
Caption: Potential degradation and reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low recovery of this compound.
Technical Support Center: Matrix Effects on 4-Fluorobenzaldehyde-2,3,5,6-D4 Quantification
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting matrix effects in the quantification of 4-Fluorobenzaldehyde-2,3,5,6-D4. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the quantification of this compound due to matrix effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of analyte signal across different sample lots. | Variable matrix components between sample lots are causing inconsistent ion suppression or enhancement.[1] | - Evaluate matrix effects for each new lot of biological matrix. - Develop a more robust sample cleanup procedure to remove interfering components.[2] - Use a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte to compensate for variability.[3] |
| Analyte recovery is inconsistent or low. | Co-eluting matrix components are interfering with the extraction process or causing ion suppression in the mass spectrometer.[3][4] | - Optimize the sample extraction method (e.g., solid-phase extraction, liquid-liquid extraction) to improve removal of matrix interferences.[2][5] - Adjust chromatographic conditions to separate the analyte from interfering peaks.[6][7] |
| The calibration curve is non-linear. | Matrix effects are concentration-dependent, affecting the analyte signal differently at various concentration levels. | - Prepare matrix-matched calibration standards to mimic the sample matrix.[7] - If a blank matrix is unavailable, consider the standard addition method.[4][8] - Dilute the sample to reduce the concentration of matrix components, if sensitivity allows.[9] |
| The stable isotope-labeled internal standard (SIL-IS) does not adequately correct for matrix effects. | - Chromatographic separation of the analyte and the SIL-IS (deuterium isotope effect) exposes them to different matrix environments.[10][11] - The analyte and SIL-IS experience differential ion suppression or enhancement.[10] | - Optimize chromatography to ensure co-elution of the analyte and SIL-IS. - Evaluate the matrix effect on both the analyte and the SIL-IS independently. - Consider using a different SIL-IS with labeling on a different part of the molecule. |
| High signal-to-noise ratio in blank samples. | Contamination from the matrix or laboratory environment. | - Use high-purity solvents and reagents. - Implement a thorough cleaning procedure for all glassware and equipment. - Analyze a "true" blank (solvent only) and a matrix blank to identify the source of contamination. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[6][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively affect the accuracy, precision, and sensitivity of the quantification.[4][6] For this compound, which is often used as a stable isotope-labeled internal standard, matrix effects can also impact its ability to accurately correct for variations in the quantification of the unlabeled analyte.[10]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two common methods to evaluate matrix effects are the post-extraction addition and post-column infusion techniques.[6][8][13] The post-extraction addition method quantitatively assesses matrix effects by comparing the analyte's response in a clean solvent to its response in a sample matrix extract spiked with the analyte after extraction.[6][13][14] The post-column infusion method provides a qualitative assessment by continuously infusing the analyte into the mass spectrometer while a blank matrix extract is injected, revealing regions of ion suppression or enhancement in the chromatogram.[6][8]
Q3: Why is my deuterated internal standard (this compound) not compensating for matrix effects?
A3: While stable isotope-labeled internal standards are the preferred choice for compensating for matrix effects, they are not always a perfect solution.[3][10] One common issue is the "deuterium isotope effect," where the deuterated standard may have a slightly different retention time than the unlabeled analyte.[10][11] If this slight separation occurs in a region of the chromatogram with significant matrix interference, the analyte and the internal standard will experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.[10]
Q4: What are the best strategies to minimize matrix effects?
A4: A multi-faceted approach is often necessary to minimize matrix effects:
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Sample Preparation: Employing more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove a significant portion of interfering matrix components.[2][5]
-
Chromatography: Optimizing the chromatographic method to achieve better separation between the analyte and matrix components is crucial.[6][7] This can involve adjusting the gradient, changing the column, or using a different mobile phase.
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering compounds.[9]
-
Mass Spectrometry Conditions: In some cases, changing the ionization source (e.g., from ESI to APCI) or polarity can reduce susceptibility to matrix effects.[6][9]
Q5: What is a matrix-matched calibration and when should I use it?
A5: A matrix-matched calibration involves preparing the calibration standards in a blank sample matrix that is free of the analyte.[7] This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification. It is particularly useful when matrix effects are significant and cannot be eliminated through other means. However, it requires a reliable source of blank matrix.[4]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Addition Method
This protocol describes how to quantify the matrix effect on this compound.
Objective: To determine the percentage of ion suppression or enhancement for the analyte in a specific matrix.
Materials:
-
Blank matrix (e.g., plasma, urine)
-
This compound standard solution of known concentration
-
Appropriate solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte standard into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix Extract): Process a blank matrix sample through the entire extraction procedure. Spike the analyte standard into the final, extracted matrix at the same concentration as in Set A.
-
-
Analyze the samples: Inject both sets of samples into the LC-MS/MS system and record the peak area of the analyte.
-
Calculate the Matrix Effect (%ME):
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
Data Presentation
The results from the matrix effect experiment should be summarized in a clear and structured table for easy comparison.
Table 1: Example of Matrix Effect Evaluation for this compound in Human Plasma
| Analyte Concentration (ng/mL) | Mean Peak Area in Neat Solution (Set A) | Mean Peak Area in Post-Spiked Plasma (Set B) | Matrix Effect (%ME) | Interpretation |
| 10 | 55,000 | 41,250 | 75% | Ion Suppression |
| 100 | 560,000 | 436,800 | 78% | Ion Suppression |
| 1000 | 5,400,000 | 4,428,000 | 82% | Ion Suppression |
Visualizations
The following diagrams illustrate key workflows for troubleshooting and evaluating matrix effects.
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Experimental workflow for the post-extraction addition method.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. tandfonline.com [tandfonline.com]
- 7. welch-us.com [welch-us.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. myadlm.org [myadlm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. nebiolab.com [nebiolab.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
minimizing hydrogen-deuterium exchange in 4-Fluorobenzaldehyde-2,3,5,6-D4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hydrogen-deuterium (H-D) exchange in 4-Fluorobenzaldehyde-2,3,5,6-D4 during experimental procedures.
Troubleshooting Guide: Minimizing H-D Exchange
Hydrogen-deuterium exchange can compromise the isotopic purity of this compound, affecting experimental outcomes and analytical results. The primary sites for potential exchange are the deuterons on the aromatic ring and the formyl deuteron. The following guide addresses specific issues and provides corrective actions.
Issue 1: Unexpected Loss of Deuterium from the Aromatic Ring
Users may observe a decrease in the isotopic enrichment of the aromatic deuterons, indicating back-exchange with protic solvents or reagents.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Acidic Conditions | Maintain solution pH between 4.0 and 6.0. If acidic conditions are unavoidable, perform the experiment at low temperatures (e.g., 0-4 °C) and for the shortest possible duration. | Acid-catalyzed electrophilic aromatic substitution can lead to the exchange of ring deuterons. The rate of exchange is minimized in a slightly acidic to neutral pH range. |
| Basic Conditions | Avoid strongly basic conditions (pH > 8). If necessary, use milder, non-protic organic bases and aprotic solvents. | Under strongly basic conditions, deprotonation of the aromatic ring can facilitate H-D exchange. |
| Presence of Metal Catalysts | Avoid exposure to transition metal catalysts (e.g., Palladium, Platinum, Nickel) in the presence of a proton source. | Metal catalysts can facilitate H-D exchange on aromatic rings.[1] |
| Elevated Temperatures | Conduct experiments at or below room temperature whenever possible. | Higher temperatures increase the rate of H-D exchange reactions. |
| Protic Solvents | Use aprotic or deuterated solvents (e.g., CDCl₃, DMSO-d₆, THF, ACN). If protic solvents are required, minimize exposure time and temperature. | Protic solvents (H₂O, alcohols) are a direct source of protons for back-exchange. |
Issue 2: Loss of the Formyl Deuteron
The deuteron at the aldehyde functional group can also be susceptible to exchange, particularly under certain catalytic or pH conditions.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Basic Conditions (Enolate Formation) | Strictly avoid basic aqueous solutions. If a base is required, use a non-nucleophilic, aprotic base in an aprotic solvent. | Bases can catalyze the formation of an enolate intermediate, leading to the rapid exchange of the formyl deuteron. |
| Acidic Conditions (Enol Formation) | Minimize exposure to strong acids. If necessary, use the lowest effective concentration and temperature. | Acid catalysis can promote enol formation, which can also lead to the exchange of the formyl deuteron. |
| Prolonged Storage in Protic Solvents | Store the compound in an aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C or below). | Long-term exposure to even trace amounts of water or other protic impurities can lead to gradual H-D exchange. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the loss of deuterium from the aromatic ring of this compound?
A1: The primary mechanism is typically an acid-catalyzed electrophilic aromatic substitution reaction.[2] In the presence of a strong acid and a proton source (like water), a proton can attack the deuterated aromatic ring, leading to the loss of a deuteron. Base-catalyzed exchange can also occur, though it is generally less common for aromatic C-D bonds unless under harsh conditions or with very strong bases.
Q2: How stable is the formyl deuteron to exchange compared to the aromatic deuterons?
A2: The formyl deuteron's stability is highly dependent on the pH of the solution. Under basic conditions, the formyl deuteron is generally less stable than the aromatic deuterons due to the relative ease of enolate formation. In acidic or neutral aprotic conditions, the formyl deuteron is generally quite stable. One study has shown that deuteration of the formyl group in benzaldehyde leads to a more potent biological effect, suggesting a degree of stability under physiological conditions.[3]
Q3: Can I use common protic solvents like methanol or ethanol for my experiments?
A3: It is strongly recommended to avoid protic solvents to minimize the risk of H-D exchange. If their use is unavoidable, it is crucial to use anhydrous grades, minimize the reaction or analysis time, and maintain a low temperature. For sensitive applications like NMR or mass spectrometry, using the corresponding deuterated solvent is the best practice.
Q4: How should I handle and store this compound to ensure its isotopic integrity?
A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and at a low temperature (e.g., -20°C). For solutions, use anhydrous aprotic solvents. Avoid repeated freeze-thaw cycles of solutions, which can introduce moisture.
Q5: Are there any specific analytical techniques I should be cautious with?
A5: Techniques that involve high temperatures, protic mobile phases (like in liquid chromatography), or exposure to acidic/basic conditions can promote H-D exchange. For instance, in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), "back-exchange" is a known issue that is minimized by using low temperatures and acidic quench buffers (pH ~2.5), as this is the point of minimum exchange for amide bonds, and it also helps to slow the exchange of other deuterons.[4][5][6] When developing analytical methods, it is advisable to assess the stability of the deuterium labels under the specific conditions of your experiment.
Experimental Protocols
Protocol 1: General Handling and Solution Preparation for NMR Spectroscopy
This protocol is designed to prepare a solution of this compound for NMR analysis while minimizing H-D exchange.
-
Drying Glassware: Thoroughly dry all glassware, including the NMR tube, in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).
-
Inert Atmosphere: Conduct all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with dry argon or nitrogen).
-
Solvent Selection: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). Ensure the solvent is from a freshly opened sealed ampoule or has been properly dried over molecular sieves.
-
Sample Preparation:
-
Weigh the desired amount of this compound into a clean, dry vial inside the inert atmosphere.
-
Add the appropriate volume of the chosen anhydrous deuterated solvent via a dry syringe.
-
Cap the vial and gently swirl to dissolve the compound.
-
Transfer the solution to the dried NMR tube using a dry pipette or syringe.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm for extra protection against atmospheric moisture.
-
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation.
Protocol 2: Quenching a Reaction to Minimize Back-Exchange Prior to LC-MS Analysis
This protocol is adapted from standard HDX-MS procedures and is effective for minimizing deuterium loss when a reaction in a protic solvent must be stopped and analyzed.
-
Prepare Quench Buffer: Prepare a quench buffer of 100 mM phosphate buffer in H₂O, adjusted to pH 2.5 with formic acid. Pre-cool the buffer to 0°C.
-
Quenching the Reaction:
-
At the desired time point, withdraw an aliquot of your reaction mixture.
-
Immediately add the aliquot to a pre-chilled microcentrifuge tube containing an equal volume of the cold quench buffer.
-
Mix briefly by vortexing at a low speed.
-
Flash-freeze the quenched sample in liquid nitrogen.
-
-
Storage and Analysis:
-
Store the frozen samples at -80°C until analysis.
-
For analysis, thaw the sample quickly to 0°C and inject it into the LC-MS system. The LC method should ideally be run at a low temperature (e.g., 0-4°C) with a mobile phase at a pH close to 2.5 to minimize on-column back-exchange.
-
Visualizations
Caption: Pathways for Hydrogen-Deuterium Exchange.
Caption: Troubleshooting workflow for H-D exchange.
References
- 1. Catalytic exchange with deuterium of monohalogen substituted benzenes and associated reactions on evaporated metal films - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased effect of benzaldehyde by exchanging the hydrogen in the formyl group with deuterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
interference issues with 4-Fluorobenzaldehyde-2,3,5,6-D4 in complex matrices
Welcome to the technical support center for 4-Fluorobenzaldehyde-2,3,5,6-D4. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical workflow.
Issue 1: Poor Peak Shape or Tailing for this compound
-
Question: My chromatographic peak for this compound is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for aldehydes can be attributed to several factors. Firstly, aldehydes are reactive compounds and can interact with active sites on the column or in the GC inlet. Secondly, issues with the mobile phase or sample solvent can also contribute.
-
Troubleshooting Steps:
-
Column Choice and Conditioning: Ensure you are using a well-conditioned column suitable for aldehyde analysis. For GC-MS, a low-polarity column is often a good choice. For LC-MS, ensure the column is not highly acidic or basic, which could promote unwanted reactions.
-
Inlet Maintenance (GC-MS): Active sites in the GC inlet liner can cause peak tailing. Consider using a deactivated liner and ensure regular maintenance.
-
Mobile Phase/Solvent pH (LC-MS): The pH of the mobile phase and sample solvent can impact peak shape. Experiment with slight adjustments to the pH to find the optimal condition for symmetrical peaks.
-
Derivatization: Aldehydes are often derivatized to improve their chromatographic properties and stability.[1][2][3] Consider derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.[1]
-
-
Issue 2: Inconsistent or Low Recovery of this compound
-
Question: I am experiencing variable and lower-than-expected recovery of my internal standard. What are the likely causes?
-
Answer: Low and inconsistent recovery can stem from the sample preparation process or instability of the analyte.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The choice of extraction method is critical. For plasma or serum, protein precipitation is a quick but less clean method, often leaving behind phospholipids that cause ion suppression.[4] Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) are generally more effective at removing interferences.[5][6]
-
Evaluate LLE Parameters: If using LLE, ensure the pH of the aqueous phase is optimized for the extraction of 4-Fluorobenzaldehyde. The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is also crucial.[7]
-
Optimize SPE Sorbent and Elution: For SPE, select a sorbent that has a high affinity for your analyte. The wash and elution solvents must be carefully chosen to remove interferences while ensuring complete elution of the analyte.
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Check for Adsorption: Aldehydes can adsorb to glassware and plasticware. Silanizing glassware and using low-binding microcentrifuge tubes can help minimize losses.
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Assess Stability: Evaluate the stability of this compound in the sample matrix and in the final extract under your storage conditions.
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-
Issue 3: Suspected Isotopic Exchange of Deuterium Atoms
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Question: I am concerned about the possibility of deuterium atoms on my internal standard exchanging with hydrogen atoms from the sample or solvent. How can I assess and prevent this?
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Answer: Deuterium exchange can be a concern, particularly for deuterons on heteroatoms or activated carbon atoms. For this compound, the deuterium atoms are on an aromatic ring and are generally stable. However, extreme pH and high temperatures during sample preparation or analysis should be avoided.
-
Troubleshooting Steps:
-
Avoid Harsh pH Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially facilitate exchange.[7]
-
Moderate Temperatures: Keep sample preparation and storage temperatures as low as reasonably possible to minimize the risk of exchange.
-
Mass Shift Monitoring: Analyze a standard solution of this compound over time under your typical analytical conditions. Monitor for any decrease in the abundance of the fully deuterated molecule and the appearance of ions corresponding to the partially deuterated species.
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Consider 13C-labeled Standards: If deuterium exchange is confirmed to be an issue, using a 13C-labeled internal standard is a reliable alternative as carbon isotopes do not exchange.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common interference issue when using this compound in complex matrices like plasma or urine?
A1: The most prevalent issue is the matrix effect , particularly ion suppression in LC-MS analysis with electrospray ionization (ESI).[8][9][10] Endogenous components of the matrix, such as salts and phospholipids, can co-elute with the analyte and internal standard, competing for ionization and leading to a decrease in signal intensity.[4] This can result in inaccurate quantification if the analyte and internal standard are not affected to the same extent.
Q2: I observe a slight retention time shift between 4-Fluorobenzaldehyde and its deuterated internal standard. Is this normal and can it affect my results?
A2: Yes, a small retention time shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as the deuterium isotope effect .[11][12] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[12] This can become a problem if the elution occurs in a region of steep change in matrix-induced ion suppression.[4] The slight difference in retention time can expose the analyte and the internal standard to different levels of matrix effects, leading to inaccurate and imprecise results.
Q3: How can I quantitatively assess the matrix effect for my this compound analysis?
A3: The matrix effect can be quantified using the post-extraction spike method.[13][14] This involves comparing the peak area of the analyte (and internal standard) in a blank matrix extract that has been spiked after extraction to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The internal standard normalized MF should be calculated to assess how well the internal standard compensates for the matrix effect.
Q4: What are the recommended sample preparation techniques for analyzing aromatic aldehydes in biological fluids?
A4: For complex matrices like plasma or urine, a robust sample preparation protocol is essential to minimize matrix effects.
-
Solid Phase Extraction (SPE): This is often the most effective technique for removing interfering components.[5][6] A polymeric sorbent or a specific mixed-mode cation exchange cartridge can be effective for trapping aromatic aldehydes.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique that can provide clean extracts if the solvent system and pH are optimized.[6][7]
-
Protein Precipitation: While simple and fast, this method is less effective at removing phospholipids and other small molecule interferences, which can lead to significant matrix effects.[4][10]
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Derivatization: For GC-MS analysis, derivatization is highly recommended to improve volatility and chromatographic performance.[1][3][15] For LC-MS, derivatization can be used to enhance ionization efficiency.[2][16]
Quantitative Data Presentation
Table 1: Illustrative Matrix Effect Data for 4-Fluorobenzaldehyde in Human Plasma and Urine
| Analyte | Matrix | Sample Preparation Method | Mean Matrix Factor (MF) | % Ion Suppression/Enhancement | Internal Standard Normalized MF |
| 4-Fluorobenzaldehyde | Plasma | Protein Precipitation | 0.45 | 55% Suppression | 0.98 |
| 4-Fluorobenzaldehyde | Plasma | Liquid-Liquid Extraction | 0.85 | 15% Suppression | 1.01 |
| 4-Fluorobenzaldehyde | Plasma | Solid Phase Extraction | 0.95 | 5% Suppression | 1.00 |
| 4-Fluorobenzaldehyde | Urine | Dilute and Shoot | 0.60 | 40% Suppression | 0.99 |
| 4-Fluorobenzaldehyde | Urine | Solid Phase Extraction | 0.92 | 8% Suppression | 1.02 |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 4-Fluorobenzaldehyde in Human Plasma
This protocol is a representative method and may require optimization for specific instrumentation and applications.
-
Sample Preparation (Solid Phase Extraction):
-
To 200 µL of plasma, add 20 µL of this compound working solution (internal standard).
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
4-Fluorobenzaldehyde: Precursor ion > Product ion (to be determined by infusion).
-
This compound: Precursor ion > Product ion (to be determined by infusion).
-
-
Protocol 2: GC-MS Analysis of 4-Fluorobenzaldehyde in Human Urine with Derivatization
This protocol is a representative method and may require optimization.
-
Sample Preparation (Derivatization and LLE):
-
To 500 µL of urine, add 50 µL of this compound working solution.
-
Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) solution and vortex.
-
Incubate at 60°C for 30 minutes to form the oxime derivative.
-
After cooling, perform a liquid-liquid extraction with 1 mL of hexane.
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: Low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Single or triple quadrupole.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the derivatized analyte and internal standard.
-
Visualizations
Caption: LC-MS/MS experimental workflow for 4-Fluorobenzaldehyde-D4 analysis in plasma.
Caption: Troubleshooting logic for matrix effect issues in quantitative analysis.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. opentrons.com [opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
validating the stability of 4-Fluorobenzaldehyde-2,3,5,6-D4 stock solutions
Technical Support Center: 4-Fluorobenzaldehyde-2,3,5,6-D4 Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on .
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, stock solutions of this compound should be stored under specific conditions to minimize degradation. It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1] Storage under an inert gas like nitrogen is also advised to prevent oxidation.[2][3]
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Recommended Duration |
|---|---|
| -80°C | Up to 6 months[1][2] |
| -20°C | Up to 1 month[1][2] |
The pure, neat compound is stable for longer periods when stored at -20°C (up to 3 years) or 4°C (up to 2 years).[1]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for benzaldehyde and its derivatives is oxidation.[4][5] When exposed to air (oxygen), the aldehyde group can oxidize to form the corresponding carboxylic acid, in this case, 4-Fluorobenzoic acid-2,3,5,6-D4. This process can be accelerated by exposure to light and elevated temperatures.[5]
Q3: What are some signs that my this compound stock solution may have degraded?
A3: Visual inspection may not be sufficient to detect degradation. However, a yellowish appearance of the normally colorless liquid could indicate the formation of impurities.[4] The most reliable method to assess stability is through analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of degradants like 4-Fluorobenzoic acid-D4 and to confirm the purity of the stock solution.
Q4: Can I use a stock solution that has been stored for longer than the recommended period?
A4: It is not recommended to use stock solutions beyond their suggested stability window without re-validating their concentration and purity. The stability guidelines are established to ensure the accuracy and reliability of experimental results. If you must use an older stock solution, you should perform a purity analysis before use.
Troubleshooting Guide
Issue 1: I observe a new peak in the LC-MS analysis of my stock solution.
-
Possible Cause: This new peak could be a degradation product, most likely 4-Fluorobenzoic acid-D4 due to oxidation.
-
Troubleshooting Steps:
-
Confirm Identity: If a standard for 4-Fluorobenzoic acid-D4 is available, run it to confirm the retention time and mass-to-charge ratio (m/z) match the unknown peak.
-
Review Storage Conditions: Ensure that the stock solution was stored at the correct temperature, protected from light, and in a tightly sealed container, preferably under an inert atmosphere.[3][5]
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Prepare Fresh Stock: If degradation is confirmed, discard the old stock solution and prepare a new one from the pure compound.
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Issue 2: The concentration of my stock solution appears to have decreased.
-
Possible Cause 1: Evaporation of Solvent: If the container was not sealed properly, the solvent may have evaporated, leading to an apparent increase, not decrease, in concentration. However, if a significant amount of the analyte has degraded, the concentration of the parent compound will decrease.
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Possible Cause 2: Adsorption to Container: While less common for this compound, adsorption to the surface of the storage vial can occur.
-
Troubleshooting Steps:
-
Analytical Verification: Re-run the analysis, ensuring proper calibration and controls.
-
Inspect Container Seal: Check the integrity of the vial cap and seal.
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Prepare a New Dilution Series: Create a fresh set of dilutions from your stock to verify the concentration. If the issue persists, prepare a new stock solution.
-
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solutions
This protocol outlines a method to assess the short-term and long-term stability of your stock solutions.
1. Materials:
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This compound (neat compound)
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High-purity solvent (e.g., DMSO, Acetonitrile)[1]
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Calibrated analytical balance
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Volumetric flasks and pipettes
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Amber glass vials with airtight caps
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LC-MS system
2. Stock Solution Preparation (Time Zero):
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Accurately weigh a known amount of this compound.
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Dissolve it in the chosen solvent to achieve the desired concentration (e.g., 1 mg/mL).
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Aliquot the stock solution into multiple amber glass vials, leaving minimal headspace.
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If possible, flush the vials with an inert gas (e.g., nitrogen) before sealing.[3]
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Analyze one aliquot immediately (Time Zero) to determine the initial purity and concentration.
3. Storage and Analysis:
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Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
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Allow the aliquot to come to room temperature before opening.
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Analyze the sample by LC-MS to determine the purity and concentration.
4. Data Analysis:
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Compare the purity and concentration at each time point to the Time Zero results.
-
A solution is generally considered stable if the concentration remains within ±10% of the initial value and no significant degradation products are observed.
Illustrative Stability Data
The following table presents example data from a hypothetical 6-month stability study for a 1 mg/mL stock solution in DMSO.
| Storage Condition | Time Point | Purity (%) by LC-MS | Concentration (% of Initial) |
| -80°C | 1 Month | 99.8 | 100.2 |
| 3 Months | 99.7 | 99.5 | |
| 6 Months | 99.8 | 99.9 | |
| -20°C | 1 Month | 99.5 | 99.1 |
| 3 Months | 98.2 | 97.8 | |
| 6 Months | 96.5 | 95.7 | |
| 4°C | 1 Month | 97.1 | 96.5 |
| 3 Months | 92.4 | 91.8 | |
| 6 Months | 85.3 | 84.5 |
Visualizations
References
addressing poor signal-to-noise ratio for 4-Fluorobenzaldehyde-2,3,5,6-D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 4-Fluorobenzaldehyde-2,3,5,6-D4, with a focus on resolving poor signal-to-noise ratios.
Troubleshooting Guides
A poor signal-to-noise (S/N) ratio can obscure analytical results and lead to inaccurate quantification. The following guides provide a systematic approach to identifying and resolving the root cause of a low S/N ratio in both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based methods.
Troubleshooting Workflow for Poor S/N Ratio
This workflow provides a step-by-step process for diagnosing and resolving poor signal-to-noise ratios.
Caption: A flowchart for troubleshooting poor signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a poor signal-to-noise ratio when analyzing this compound?
A1: The most frequent culprits for a poor S/N ratio can be categorized into three areas:
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Sample-Related Issues:
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Low Concentration: The sample may be too dilute, resulting in a weak signal that is difficult to distinguish from the baseline noise.
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Poor Solubility: If the compound is not fully dissolved in the solvent, this can lead to a non-homogenous sample and consequently, a poor signal.[1]
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Presence of Impurities: Paramagnetic impurities can cause significant line broadening in NMR spectra, leading to a decreased signal-to-noise ratio. Other impurities can also interfere with the signal in mass spectrometry.
-
-
Instrumental Factors:
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Improper Shimming (NMR): Poor shimming of the magnet in an NMR spectrometer will result in broad peaks and a reduced S/N ratio.[1]
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Incorrect Instrument Parameters: Suboptimal settings for acquisition time, pulse angles (NMR), or ion source conditions (MS) can all negatively impact signal intensity.[2][3]
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Contaminated Instrument: A dirty ion source in a mass spectrometer or a contaminated NMR tube can increase background noise.[4]
-
-
Methodological Errors:
-
Insufficient Number of Scans (NMR): For weak samples, increasing the number of scans can significantly improve the S/N ratio.[5] The signal increases linearly with the number of scans, while the noise increases with the square root of the number of scans.[5]
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Inappropriate Solvent Choice: Using a solvent that the compound is not readily soluble in can lead to precipitation and a weak signal.[1] Additionally, residual solvent peaks can obscure the analyte signal.
-
Q2: How can I improve the signal-to-noise ratio for this compound in my NMR experiment?
A2: To enhance the S/N ratio in your NMR experiment, consider the following steps:
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Optimize Sample Concentration: Ensure you have an adequate concentration of your sample. While an overly concentrated sample can also cause issues, a sample that is too dilute is a common reason for a poor signal.
-
Improve Shimming: Carefully shim the magnetic field to achieve the narrowest possible peak widths. Automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.
-
Increase the Number of Scans: Acquiring more scans is a straightforward way to improve the S/N ratio.[5] Doubling the S/N ratio requires quadrupling the number of scans.
-
Use an Appropriate NMR Tube: Ensure your NMR tube is clean and of good quality. Scratches or imperfections can distort the magnetic field.
-
Check Pulse Width Calibration: Ensure the 90° pulse width is correctly calibrated for your sample and probe.
-
Consider a Cryoprobe: If available, using a cryogenically cooled probe can dramatically increase the S/N ratio.
Q3: What are the key parameters to check in my LC-MS or GC-MS method to improve the signal for this compound?
A3: For MS-based methods, focus on the following to boost your signal:
-
Ionization Source Optimization:
-
ESI (Electrospray Ionization): Optimize the spray voltage, nebulizer gas flow, and drying gas temperature and flow rate.
-
APCI (Atmospheric Pressure Chemical Ionization): Optimize the corona discharge current and vaporizer temperature.
-
EI (Electron Ionization for GC-MS): Ensure the electron energy is appropriately set (typically 70 eV).[3]
-
-
Mass Analyzer Settings:
-
Tune the instrument: Regularly tune your mass spectrometer according to the manufacturer's recommendations to ensure optimal performance.
-
Dwell Time (for SIM/MRM): In Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes, ensure the dwell time is sufficient for robust peak detection.
-
-
Chromatography:
-
Peak Shape: Poor chromatography leading to broad peaks will result in a lower signal-to-noise ratio.[3][6] Ensure your column is in good condition and the mobile/carrier gas flow rates are optimal.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of overloading the column.
-
-
Sample Preparation:
Experimental Protocols
Protocol 1: Preparation of this compound for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
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Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Final Volume Adjustment: Ensure the solvent height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).
Protocol 2: Optimizing Ionization Parameters for LC-MS Analysis
This protocol assumes the use of an electrospray ionization (ESI) source.
-
Prepare a Tuning Solution: Prepare a solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the Solution: Using a syringe pump, directly infuse the tuning solution into the mass spectrometer at a typical flow rate for your LC method (e.g., 0.2-0.5 mL/min).
-
Optimize ESI Parameters:
-
Ionization Mode: Determine if the compound ionizes more efficiently in positive or negative ion mode.
-
Capillary Voltage: Vary the capillary voltage in increments (e.g., 0.5 kV) to find the value that maximizes the signal intensity.
-
Nebulizer Gas: Adjust the nebulizer gas pressure to achieve a stable spray.
-
Drying Gas: Optimize the drying gas flow rate and temperature to facilitate desolvation without causing thermal degradation of the analyte.
-
-
Record Optimal Settings: Once the signal is maximized and stable, record the optimal ESI parameters for your analytical method.
Data Presentation
Table 1: Recommended Starting Concentrations for Analysis
| Analytical Technique | Recommended Concentration Range | Notes |
| ¹H NMR | 5 - 25 mg/mL | Higher concentrations can lead to line broadening. |
| ¹³C NMR | 20 - 100 mg/mL | Requires higher concentrations due to the low natural abundance of ¹³C. |
| GC-MS | 1 - 100 µg/mL | Dependent on injection volume and split ratio. |
| LC-MS | 0.1 - 10 µg/mL | Highly dependent on instrument sensitivity and ionization efficiency. |
Table 2: Common Solvents for this compound
| Solvent | Properties | Common Uses |
| Chloroform-d (CDCl₃) | Good solubility for many organic compounds. | Routine ¹H and ¹³C NMR. |
| Acetone-d₆ | Higher polarity than CDCl₃. | NMR for more polar compounds. |
| DMSO-d₆ | High polarity, high boiling point. | NMR for poorly soluble compounds.[9] |
| Acetonitrile | Common mobile phase in reversed-phase LC. | LC-MS. |
| Methanol | Polar protic solvent. | LC-MS. |
Logical Relationships Diagram
Caption: Cause-and-effect diagram for poor signal-to-noise ratio.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing Mass Spectrometry Parameters for 4-Fluorobenzaldehyde-2,3,5,6-D4: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of 4-Fluorobenzaldehyde-2,3,5,6-D4. This deuterated internal standard is crucial for accurate quantification in various analytical studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in mass spectrometry?
A1: this compound is primarily used as an internal standard in quantitative mass spectrometry-based assays. Its deuteration provides a distinct mass shift from the unlabeled analyte, allowing for precise and accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.
Q2: What is the expected mass difference between this compound and its non-deuterated counterpart?
A2: The molecular weight of 4-Fluorobenzaldehyde is approximately 124.11 g/mol , while the deuterated analog, this compound, has a molecular weight of approximately 128.14 g/mol .[1] This mass difference of 4 Da is readily distinguishable in a mass spectrometer.
Q3: Can I use the same MS/MS transitions for the deuterated standard as for the native compound?
A3: No, the precursor ion (Q1) will be different due to the mass shift from deuterium labeling. Consequently, the product ions (Q3) may also differ or have different relative abundances. It is essential to optimize the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions specifically for this compound.
Q4: How does deuterium labeling affect the chromatographic retention time?
A4: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs, a phenomenon known as the "isotope effect". Typically, deuterated compounds may elute slightly earlier from a reverse-phase liquid chromatography column. While this shift is usually small, it is crucial to verify and account for it during method development to ensure accurate integration of chromatographic peaks.
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity or No Peak Detected | Improper source conditions (temperature, gas flows). | Optimize ion source parameters. For electrospray ionization (ESI), adjust capillary voltage, nebulizer gas flow, and source temperature. For electron ionization (EI) in GC-MS, ensure the ion source is clean and at the appropriate temperature (e.g., 230 °C).[2] |
| Incorrect mass spectrometer settings. | Verify that the mass spectrometer is set to monitor the correct m/z for the precursor and product ions of this compound. | |
| Sample degradation. | Prepare fresh solutions of the standard. Aromatic aldehydes can be susceptible to oxidation. | |
| Inefficient ionization. | For LC-MS, experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation in positive ion mode. | |
| Inconsistent Peak Area/Response | Matrix effects (ion suppression or enhancement). | Dilute the sample to minimize matrix effects. Optimize the chromatographic separation to separate the analyte from interfering matrix components. Ensure the internal standard and analyte elute in a region with minimal ion suppression.[3] |
| Instability of the spray in ESI. | Check for clogs in the sample capillary. Ensure a stable flow rate from the LC pump. | |
| Improper sample preparation. | Ensure complete dissolution of the sample and internal standard. Use appropriate solvents for dilution.[4][5] | |
| Chromatographic Peak Tailing or Splitting | Column degradation or contamination. | Use a guard column to protect the analytical column. If peak shape degrades, wash or replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Unexpected Fragmentation Pattern | In-source fragmentation. | Reduce the cone voltage (in LC-MS) or ionization energy (in GC-MS) to minimize premature fragmentation in the ion source. |
| Contamination. | Run a blank to check for co-eluting contaminants that may have similar m/z values. |
Experimental Protocols
Below are recommended starting points for developing a robust mass spectrometry method for this compound. These parameters should be optimized for your specific instrument and application.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Standard: Dilute the stock solution with the initial mobile phase composition (for LC-MS) or the extraction solvent (for GC-MS) to the desired concentration for use as an internal standard. A typical concentration for an internal standard is in the range of 10-100 ng/mL.
-
Sample Spiking: Add a known volume of the working standard to all calibrators, quality controls, and unknown samples early in the sample preparation process to account for extraction variability.
LC-MS/MS Parameters (Example)
| Parameter | Recommended Starting Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Cone Gas Flow | 50 - 100 L/hr |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Precursor Ion (Q1) | m/z 129.1 (for [M+H]⁺) |
| Product Ions (Q3) | To be determined by infusion and product ion scan. Likely fragments would involve loss of CO (m/z 101.1) and subsequent fragmentation of the deuterated phenyl ring. |
| Collision Energy | 10 - 30 eV (to be optimized for each transition) |
| Cone Voltage | 20 - 40 V (to be optimized) |
GC-MS Parameters (Example)
| Parameter | Recommended Starting Value |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless or split (depending on concentration) |
| Oven Program | Start at 60°C, hold for 1 min, ramp at 10-20°C/min to 250°C, hold for 2 min |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Scan Range (for full scan) | m/z 40 - 200 |
| Precursor Ion (for SIM/MS-MS) | m/z 128 (molecular ion) |
| Product Ions (for MS-MS) | To be determined. Based on the fragmentation of 4-fluorobenzaldehyde, potential fragments include m/z 127 ([M-H]⁺), m/z 99 ([M-CHO]⁺), and m/z 79.[1] For the deuterated compound, these would be shifted. |
Data Presentation: Predicted vs. Observed Ions
| Compound | Ion Type | Predicted m/z | Observed m/z (from literature for non-deuterated) |
| 4-Fluorobenzaldehyde | [M]⁺˙ | 124.03 | 124[1][6] |
| [M-H]⁺ | 123.02 | 123[1] | |
| [M-CHO]⁺ | 95.01 | 95[1] | |
| This compound | [M]⁺˙ | 128.06 | - |
| [M-H]⁺ | 127.05 | - | |
| [M-CHO]⁺ | 99.03 | - |
Note: The observed m/z values for the deuterated compound need to be experimentally determined. The predicted values are based on the elemental composition.
Visualizations
Experimental Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS method development workflow for this compound.
Troubleshooting Logic for Poor Signal Intensity
References
- 1. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. myadlm.org [myadlm.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to 4-Fluorobenzaldehyde-2,3,5,6-D4 as an Internal Standard in Quantitative Analysis
In the precise world of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is fundamental for achieving accurate and reliable quantification. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, as their behavior most closely mimics that of the target analyte.[1]
This guide provides a comprehensive comparison of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated aromatic aldehyde, with other common internal standards used in the quantitative analysis of volatile and semi-volatile organic compounds, particularly aldehydes.
Comparison of Internal Standards
This compound is an excellent choice for the quantification of 4-Fluorobenzaldehyde and structurally similar aromatic aldehydes. Its key advantage lies in being a stable isotope-labeled version of the analyte, ensuring near-identical behavior during extraction and ionization.[1] Alternative standards, such as Benzaldehyde-d6, offer a close structural analogy for the quantification of benzaldehyde itself. Non-isotopically labeled standards, like 4-Bromofluorobenzene, are also used in volatile organic compound (VOC) analysis, but may not compensate as effectively for matrix effects due to differences in chemical properties.
Table 1: Comparison of Key Properties of Selected Internal Standards
| Property | This compound | Benzaldehyde-d6 | 4-Bromofluorobenzene (Non-Deuterated) |
| Molecular Weight | 128.14 g/mol | 112.16 g/mol [3] | 175.00 g/mol |
| Analyte Analogy | Excellent for 4-Fluorobenzaldehyde and other fluorinated aromatic aldehydes. | Excellent for Benzaldehyde and similar non-halogenated aromatic aldehydes.[4][5] | General purpose for volatile organic compounds; not structurally analogous to aldehydes. |
| Mass Shift from Analyte | +4 Da (from 4-Fluorobenzaldehyde) | +6 Da (from Benzaldehyde)[5] | N/A (Chemically distinct) |
| Chromatographic Behavior | Co-elutes almost perfectly with the non-deuterated analyte.[1] | Co-elutes almost perfectly with Benzaldehyde. | Different retention time from aldehyde analytes. |
| Matrix Effect Compensation | High efficacy due to identical chemical properties as the analyte.[6] | High efficacy for Benzaldehyde analysis.[7] | Moderate to low efficacy; may not mirror the analyte's response suppression or enhancement. |
| Primary Application | Quantification of fluorinated aromatic aldehydes in complex matrices. | Quantification of Benzaldehyde in food, environmental, and biological samples.[7][8] | General quality control and analysis of volatile pollutants. |
Performance Data Overview
The performance of an internal standard is evaluated based on its ability to ensure linearity, accuracy, and precision in the quantification of the target analyte across a range of concentrations. Stable isotope-labeled standards consistently demonstrate superior performance in mitigating matrix effects and improving data reliability.
Table 2: Representative Performance Data for Aldehyde Quantification using a Deuterated Internal Standard
| Parameter | Expected Performance with 4-Fluorobenzaldehyde-d4 |
| Linearity (R²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85-115% |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range, depending on the matrix and instrument sensitivity. |
Note: This data is representative and actual performance may vary based on the specific experimental conditions, matrix, and instrumentation.
Experimental Protocols
The following is a detailed protocol for the quantification of benzaldehyde in a food matrix (e.g., wine or fruit juice) using this compound as an internal standard. This protocol involves derivatization to improve the chromatographic properties and sensitivity of the aldehyde.
Key Experiment: Quantification of Benzaldehyde in Wine
Objective: To accurately quantify the concentration of benzaldehyde, a key aroma compound, in a wine sample using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.
Materials:
-
Analytes: Benzaldehyde standard
-
Internal Standard: this compound solution (10 µg/mL in methanol)
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)[9]
-
Sample Vials: 20 mL headspace vials with screw caps and PTFE/silicone septa
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds.
-
Spike the sample with 50 µL of the 10 µg/mL 4-Fluorobenzaldehyde-d4 internal standard solution.
-
Add 100 µL of the PFBHA derivatizing solution to the vial.[10]
-
Immediately seal the vial and vortex for 30 seconds.
-
-
Derivatization and Extraction:
-
Incubate the vial in a heating block or water bath at 60°C for 30 minutes to allow for the derivatization reaction to complete.
-
After incubation, expose the SPME fiber to the headspace of the vial at 60°C for 20 minutes.
-
-
GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[11]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ions for the PFBHA-derivatives of Benzaldehyde and 4-Fluorobenzaldehyde-d4.
-
-
-
Data Analysis:
-
Integrate the peak areas for the target analyte (Benzaldehyde derivative) and the internal standard (4-Fluorobenzaldehyde-d4 derivative).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of Benzaldehyde in the sample using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Visualizations
Visual diagrams are essential for understanding complex workflows and biological relationships.
Caption: Experimental workflow for aldehyde quantification.
Caption: Principle of internal standard correction.
Caption: Aldehydes in oxidative stress pathways.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative analytical methods. For the analysis of aromatic aldehydes, a stable isotope-labeled standard is the superior choice. This compound provides an excellent, near-ideal internal standard for the quantification of its non-deuterated counterpart and similar fluorinated aromatic aldehydes. Its use effectively compensates for variations in sample preparation and instrument response, leading to high-quality, reproducible data. While other standards like Benzaldehyde-d6 are suitable for non-fluorinated analogues, and non-isotopic standards have their place in broader VOC screening, the principle of using a SIL standard remains the benchmark for achieving the highest accuracy and precision in targeted quantitative analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzaldehyde-d6 | C7H6O | CID 12998378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzaldehyde (Dâ, 98%) (+0.1% hydroquinone) - Cambridge Isotope Laboratories, DLM-396-5 [isotope.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. commons.und.edu [commons.und.edu]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Gold Standard for Quantitative Analysis: Unveiling the Accuracy and Precision of 4-Fluorobenzaldehyde-2,3,5,6-D4
In the landscape of analytical chemistry, particularly within pharmaceutical research and development, the demand for impeccable accuracy and precision in quantitative analysis is paramount. The choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparison of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated aromatic aldehyde, against its non-deuterated counterparts and other classes of internal standards. Through an examination of supporting experimental principles and data, we demonstrate the superior performance of stable isotope-labeled standards in mitigating analytical variability and ensuring the reliability of quantitative results.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument. It should be added to the sample at a known concentration before any processing steps. By comparing the instrument's response to the analyte with its response to the internal standard, a more accurate quantification can be achieved.
However, the effectiveness of an internal standard is highly dependent on its ability to mimic the behavior of the analyte throughout the entire analytical process. This is where stable isotope-labeled internal standards, such as this compound, exhibit a distinct advantage.
This compound: A Superior Choice for Accuracy and Precision
This compound is a synthetic compound where four hydrogen atoms on the benzaldehyde ring have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated analog but has a different mass. This subtle yet significant difference is the key to its superior performance as an internal standard in mass spectrometry-based analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The near-identical chemical properties ensure that this compound co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[1] Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a major source of inaccuracy in quantitative analysis. Because the deuterated standard is affected by these matrix effects in the same way as the analyte, its use allows for a highly effective correction, leading to more accurate and precise results.[1]
Comparative Performance: Deuterated vs. Non-Deuterated Internal Standards
While direct comparative studies for this compound are not extensively published, the principles of isotope dilution mass spectrometry and data from analogous compounds provide a clear picture of its advantages. For instance, studies comparing deuterated and non-deuterated internal standards for the analysis of various compounds consistently demonstrate the superior performance of the former, especially in complex matrices.
To illustrate this, let's consider a representative comparison for the quantification of an aromatic aldehyde in a complex matrix like plasma.
| Internal Standard Type | Analyte Recovery (%) | Precision (RSD, %) | Accuracy (% Bias) |
| This compound (Deuterated) | 95 - 105 | < 5% | < 5% |
| Non-Deuterated Structural Analog (e.g., 4-Chlorobenzaldehyde) | 70 - 120 | 15 - 20% | 10 - 15% |
This table presents typical expected performance data based on established principles of isotope dilution mass spectrometry and published results for similar compounds, as direct comparative data for this compound is limited.
The tighter ranges for recovery, precision (as indicated by a lower Relative Standard Deviation), and accuracy for the deuterated internal standard highlight its ability to more effectively compensate for analytical variability. The use of a non-deuterated structural analog, while better than no internal standard, can still suffer from differences in chromatographic retention time and susceptibility to matrix effects, leading to greater error.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an analyte using this compound as an internal standard with GC-MS.
Preparation of Standard Solutions
-
Analyte Stock Solution: Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte and a constant concentration of the internal standard. A typical concentration for the internal standard would be in the mid-range of the calibration curve.
Sample Preparation (Liquid-Liquid Extraction Example)
-
To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of a suitable extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 50 µL of the mobile phase or a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column for the analyte of interest (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for 1 minute, then ramp at a rate of 10-20°C/min to a final temperature (e.g., 280°C) and hold for 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select at least two characteristic ions for the analyte and for this compound. For example, for this compound, one might monitor the molecular ion (m/z 128) and a fragment ion.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Relationship between accuracy and precision in analytical measurements.
Conclusion
The use of this compound as an internal standard represents a best practice in quantitative analysis, particularly for mass spectrometry-based methods. Its chemical similarity to the corresponding non-deuterated analyte allows it to effectively track and correct for variations throughout the analytical workflow, from sample preparation to instrument analysis. This leads to a significant improvement in the accuracy and precision of the obtained results, which is crucial for making informed decisions in research, drug development, and quality control. For laboratories striving for the highest quality data, the adoption of stable isotope-labeled internal standards like this compound is a definitive step towards achieving that goal.
References
A Guide to Inter-Laboratory Comparison of Analytical Methods Using 4-Fluorobenzaldehyde-2,3,5,6-D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of analytical methods that utilize 4-Fluorobenzaldehyde-2,3,5,6-D4 as an internal standard. While direct inter-laboratory proficiency studies for this specific molecule are not publicly available, this document outlines the principles, protocols, and performance metrics necessary to design and execute such a comparison. The use of deuterated internal standards is crucial for correcting variations in sample extraction and ionization in mass spectrometry-based assays, thereby enhancing the accuracy and precision of quantitative analysis.
The Role of this compound in Quantitative Analysis
This compound is a stable, isotopically labeled version of 4-Fluorobenzaldehyde. In analytical chemistry, particularly in chromatographic methods coupled with mass spectrometry (e.g., GC-MS, LC-MS), deuterated molecules serve as ideal internal standards. They share nearly identical chemical and physical properties with their non-labeled counterparts (analytes), meaning they behave similarly during sample preparation, chromatography, and ionization. However, their difference in mass allows for their distinct detection by a mass spectrometer. This co-elution and similar behavior help to compensate for variations in sample matrix effects, extraction recovery, and instrument response, leading to more reliable and reproducible quantification.
A proposed workflow for utilizing a deuterated internal standard in a quantitative analytical method is depicted below. This process forms the basis for the experimental protocols and the design of an inter-laboratory comparison study.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
The following section details a hypothetical but representative Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 4-Fluorobenzaldehyde (the analyte) using this compound as the internal standard. This protocol can be adapted for other aromatic aldehydes. For enhanced sensitivity and to improve the chromatographic properties of the aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is included.
Sample Preparation and Derivatization
This protocol is based on headspace solid-phase microextraction (SPME) with on-fiber derivatization, a technique that is both sensitive and minimizes solvent use.[1]
-
Internal Standard Spiking: Add a precise volume of this compound solution to each sample and calibration standard to achieve a final concentration of 50 ng/mL.
-
Sample Dilution: Place 1 g of the sample matrix (e.g., homogenized tissue, soil) into a 20 mL headspace vial. Add 5 mL of a 30% NaCl solution to aid the release of volatile compounds.
-
Derivatization: Add 50 µL of a 10 mg/mL PFBHA solution to the vial. Seal the vial immediately.[2]
-
Incubation: Vortex the vial for 30 seconds and then incubate at 60°C for 30 minutes in a heating block or water bath to facilitate derivatization.
-
SPME: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
GC-MS Instrumentation and Conditions
The following table summarizes the recommended GC-MS parameters for the analysis of PFBHA-derivatized 4-Fluorobenzaldehyde.
| Parameter | Specification |
| Gas Chromatograph | |
| Injection Port | Splitless mode, 250°C |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) | |
| 4-Fluorobenzaldehyde-PFBHA | Quantifier: 181, Qualifiers: 319, 123 |
| 4-Fluorobenzaldehyde-d4-PFBHA | Quantifier: 181, Qualifiers: 323, 127 |
Note: The primary quantifier ion at m/z 181 corresponds to the pentafluorobenzyl cation, which is a common fragment for all PFBHA derivatives. While the same quantifier ion is used for both the analyte and the internal standard, their chromatographic separation due to the kinetic isotope effect, though slight, and the monitoring of unique qualifier ions ensure specificity.
Framework for an Inter-Laboratory Comparison
An inter-laboratory comparison (ILC) or proficiency test is a formal study to assess the performance of multiple laboratories.[3] The goal is to determine the reproducibility and robustness of an analytical method when performed by different analysts using different equipment.
Study Design
A successful ILC requires careful planning and coordination. The diagram below outlines the key stages of a hypothetical ILC for the described GC-MS method.
Caption: Key stages in the design and execution of an inter-laboratory comparison study.
Performance Evaluation
The performance of each laboratory is typically assessed using statistical metrics. The primary metrics for an ILC are:
-
Accuracy (z-score): This compares a laboratory's result to the consensus value (mean or median from all labs). A z-score between -2.0 and +2.0 is generally considered satisfactory.[3]
-
Precision (Repeatability & Reproducibility):
-
Repeatability (RSDr): The variation in results within a single laboratory under the same conditions.
-
Reproducibility (RSDR): The variation in results across different laboratories.
-
The following table summarizes the key performance metrics and their acceptance criteria for a typical ILC.
| Performance Metric | Description | Typical Acceptance Criteria |
| z-score | A measure of how far a lab's result is from the consensus value. | |z| ≤ 2 (Satisfactory) 2 < |z| < 3 (Questionable) |z| ≥ 3 (Unsatisfactory) |
| Repeatability (RSDr) | The relative standard deviation of replicate measurements within one lab. | Typically < 15% |
| Reproducibility (RSDR) | The relative standard deviation of results from all participating labs. | Typically < 25% |
| Recovery | The percentage of a known amount of analyte recovered from a spiked sample. | 80 - 120% |
Comparison with Alternative Internal Standards
While a deuterated analog is the gold standard for an internal standard, other compounds can be used if this compound is unavailable or cost-prohibitive. The choice of an alternative should be guided by its structural similarity to the analyte and its ability to be chromatographically resolved.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Deuterated Analog | 4-Fluorobenzaldehyde-d4 | - Co-elutes with analyte - Corrects for matrix effects effectively - Similar extraction and ionization behavior | - Can be expensive - Potential for isotopic crosstalk if mass resolution is low |
| Structurally Similar Compound | Benzaldehyde-d6 | - Behaves similarly to the analyte - Generally less expensive than a direct analog | - May not co-elute perfectly - May not correct for matrix effects as effectively |
| Non-Isotopically Labeled Analog | 4-Chlorobenzaldehyde | - Inexpensive and readily available - Structurally similar | - Different retention time - Different ionization efficiency - Less effective at correcting for matrix effects |
| Compound from a Different Class | 4-Methyl-2-pentanol | - Used as a general-purpose internal standard | - Very different chemical properties - Does not correct for matrix effects or extraction variability for the specific analyte |
References
A Comparative Guide to the Validation of Analytical Methods Using 4-Fluorobenzaldehyde-D4 as an Internal Standard in Accordance with FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for bioanalytical methods employing 4-Fluorobenzaldehyde-d4 as an internal standard, adhering to the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of a stable isotope-labeled internal standard (SIL-IS) like 4-Fluorobenzaldehyde-d4 is a widely accepted best practice in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2][3][4] This is attributed to its ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample preparation, chromatography, and ionization.[3][4]
While specific experimental data directly comparing the performance of 4-Fluorobenzaldehyde-d4 to other internal standards is not extensively available in the public domain, this guide will present the validation parameters as stipulated by regulatory bodies and provide a framework for conducting such comparative studies. The data presented in the tables below are illustrative examples based on typical acceptance criteria outlined in FDA and EMA guidelines.
Core Principles of Bioanalytical Method Validation
The fundamental objective of bioanalytical method validation is to demonstrate that the analytical procedure is reliable and reproducible for its intended use, which is the quantitative determination of analytes in biological matrices.[5][6] Both the FDA and EMA provide detailed guidance on the essential validation parameters.[6][7]
A crucial component of a robust bioanalytical method is the internal standard (IS). An ideal IS should be chemically and physically similar to the analyte.[3] Deuterated internal standards like 4-Fluorobenzaldehyde-d4 are considered the gold standard for LC-MS based bioanalysis because they co-elute with the analyte and exhibit similar ionization behavior, effectively correcting for matrix effects and other sources of variability.[3][4]
Comparative Performance Metrics: 4-Fluorobenzaldehyde-d4 vs. a Non-Deuterated Alternative
The following tables summarize the key validation parameters and provide hypothetical comparative data to illustrate the expected performance advantages of using 4-Fluorobenzaldehyde-d4 over a non-deuterated structural analog as an internal standard.
Table 1: Accuracy and Precision
Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement among a series of measurements.[8]
| Parameter | Analyte Concentration | 4-Fluorobenzaldehyde-d4 (SIL-IS) | Non-Deuterated Analog IS | FDA/EMA Acceptance Criteria |
| Intra-day Precision (%CV) | Low QC (3x LLOQ) | ≤ 5% | ≤ 10% | ≤ 15% |
| Mid QC | ≤ 4% | ≤ 8% | ≤ 15% | |
| High QC | ≤ 3% | ≤ 7% | ≤ 15% | |
| Inter-day Precision (%CV) | Low QC (3x LLOQ) | ≤ 6% | ≤ 12% | ≤ 15% |
| Mid QC | ≤ 5% | ≤ 10% | ≤ 15% | |
| High QC | ≤ 4% | ≤ 9% | ≤ 15% | |
| Accuracy (% Bias) | Low QC (3x LLOQ) | ± 5% | ± 10% | ± 15% |
| Mid QC | ± 4% | ± 8% | ± 15% | |
| High QC | ± 3% | ± 7% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; % Bias: Percent difference from the nominal concentration.
Table 2: Matrix Effect and Recovery
The matrix effect is the alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix.[2][7] Recovery is the efficiency of the extraction procedure.
| Parameter | Analyte Concentration | 4-Fluorobenzaldehyde-d4 (SIL-IS) | Non-Deuterated Analog IS | FDA/EMA Acceptance Criteria |
| Matrix Factor | Low QC | 0.98 - 1.05 | 0.85 - 1.20 | IS-normalized matrix factor %CV ≤ 15% |
| High QC | 0.99 - 1.03 | 0.88 - 1.15 | ||
| Recovery (%) | Low QC | 85 - 95% | 70 - 90% | Consistent, precise, and reproducible |
| Mid QC | 88 - 96% | 75 - 92% | ||
| High QC | 90 - 98% | 78 - 95% | ||
| Recovery Precision (%CV) | All Levels | ≤ 5% | ≤ 10% | ≤ 15% |
Table 3: Stability
Stability experiments are conducted to ensure that the analyte concentration does not change from the time of sample collection to the completion of analysis.
| Stability Test | Storage Condition | 4-Fluorobenzaldehyde-d4 (SIL-IS) (% Change) | Non-Deuterated Analog IS (% Change) | FDA/EMA Acceptance Criteria |
| Freeze-Thaw (3 cycles) | -20°C / -80°C | ± 4% | ± 8% | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) | Room Temperature (e.g., 4h) | ± 3% | ± 6% | Mean concentration within ±15% of nominal |
| Long-Term | -20°C / -80°C (e.g., 30 days) | ± 5% | ± 10% | Mean concentration within ±15% of nominal |
| Post-Preparative | Autosampler (e.g., 24h) | ± 2% | ± 5% | Mean concentration within ±15% of nominal |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of a bioanalytical method. Below are generalized methodologies for the key experiments cited.
1. Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and 4-Fluorobenzaldehyde-d4 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality controls. Prepare a working solution of the internal standard at a concentration that provides an adequate response in the mass spectrometer.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank biological matrix (e.g., human plasma) with the appropriate analyte working solutions to prepare a series of calibration standards covering the expected concentration range. A typical calibration curve consists of a blank, a zero sample (blank + IS), and 6-8 non-zero concentrations.
-
Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (≤ 3x LLOQ), Medium QC, and High QC.
3. Sample Preparation (Protein Precipitation - Example)
-
Aliquot 100 µL of study sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the 4-Fluorobenzaldehyde-d4 internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Analysis
-
Liquid Chromatography: Utilize a suitable C18 column with a gradient elution program using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The flow rate and gradient should be optimized to achieve good chromatographic separation of the analyte and internal standard from matrix components.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and 4-Fluorobenzaldehyde-d4.
5. Data Analysis and Acceptance Criteria
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Quantify the QC samples and study samples using the regression equation from the calibration curve.
-
Evaluate the results against the acceptance criteria specified in the FDA and EMA guidelines.
Visualizing the Validation Workflow and Logical Relationships
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA and EMA guidelines.
Caption: A flowchart of the bioanalytical method validation process.
Decision Tree for Internal Standard Selection
This diagram outlines the logical process for selecting an appropriate internal standard for a bioanalytical method.
Caption: A decision tree for selecting an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards for Quantitative LC-MS Bioanalysis [ouci.dntb.gov.ua]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
A Comparative Analysis of the Kinetic Isotope Effect in 4-Fluorobenzaldehyde-2,3,5,6-D4
This guide provides a comprehensive assessment of the anticipated kinetic isotope effect (KIE) of 4-Fluorobenzaldehyde-2,3,5,6-D4 for researchers, scientists, and drug development professionals. Due to a lack of direct experimental data for this specific isotopologue in the scientific literature, this analysis is based on established principles of KIEs and comparative data from studies on similar benzaldehyde derivatives.
The substitution of hydrogen with deuterium, a heavier isotope, can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage and consequently, a slower reaction rate.[4] This effect is most pronounced when the C-H bond is broken in the rate-determining step of the reaction, referred to as a primary KIE.[2]
Comparative Data on Kinetic Isotope Effects in Benzaldehydes
To contextualize the expected KIE of this compound, it is instructive to examine experimental data from related, non-fluorinated, and other substituted benzaldehydes in various reactions. The following table summarizes observed KIEs in reactions where the aldehydic proton is transferred or a hydride is abstracted.
| Reaction Type | Substrate | kH/kD | Solvent/Conditions | Reference |
| Cannizzaro Reaction | Benzaldehyde | 1.9 (kH₂O/kD₂O) | 74% Methanol/Water, 100°C | [5][6][7] |
| Reduction | Benzaldehyde | ~7 | Not specified | [2] |
| Hydride Transfer | Benzaldehyde | Not specified | Toluene, -37°C | [8] |
| Protonation (Equilibrium Isotope Effect) | Benzaldehyde | 0.94 | Aqueous Sulfuric Acid | [9] |
Note: kH/kD represents the ratio of the rate constant for the reaction with the light isotope (hydrogen) to that with the heavy isotope (deuterium). A value greater than 1 indicates a "normal" kinetic isotope effect, where the deuterated compound reacts slower.
Expected Kinetic Isotope Effect in this compound
For this compound, the deuterium atoms are located on the aromatic ring and not on the aldehyde functional group. Therefore, in reactions involving the aldehyde group (e.g., nucleophilic addition, oxidation, reduction), a secondary kinetic isotope effect would be expected. Secondary KIEs occur when the isotopic substitution is at a position adjacent to the reacting center and are typically much smaller than primary KIEs.[2][3]
The presence of deuterium on the aromatic ring can influence the electronic properties of the aldehyde through inductive and hyperconjugative effects, which in turn can affect the reaction rate. The electron-withdrawing nature of the fluorine atom in 4-fluorobenzaldehyde already influences its reactivity.[10][11] The additional substitution with deuterium is expected to have a more subtle, secondary effect.
Experimental Protocols for Measuring the Kinetic Isotope Effect
The determination of KIE values requires precise measurement of reaction rates for both the deuterated and non-deuterated compounds. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactants and the appearance of products over time. For deuterated compounds, the absence of signals at specific positions confirms the isotopic labeling.[4] Competitive experiments, where a mixture of the labeled and unlabeled compounds is used, can be analyzed by quantitative NMR to determine the relative rates.[12]
-
Mass Spectrometry (MS): MS is highly sensitive and can distinguish between isotopologues based on their mass-to-charge ratio.[4] This allows for the accurate determination of the relative amounts of deuterated and non-deuterated products in competitive reactions.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques can be used to separate reactants from products and quantify their concentrations over the course of the reaction.
A generalized experimental workflow for determining the KIE is illustrated below.
Caption: A generalized workflow for the experimental determination of the kinetic isotope effect.
Potential Applications in Drug Development
The strategic replacement of hydrogen with deuterium in drug candidates, known as "deuterated drugs," can intentionally leverage the KIE to slow down metabolic processes.[4] Specifically, if a C-H bond is cleaved during a key metabolic transformation (e.g., by cytochrome P450 enzymes), replacing that hydrogen with deuterium can increase the drug's metabolic stability, leading to a longer half-life and potentially improved pharmacokinetic profile.[4] While the deuterium in this compound is on the aromatic ring, it could still influence metabolic pathways involving this part of the molecule.
Illustrative Reaction Pathway: The Cannizzaro Reaction
The Cannizzaro reaction is a classic example where KIEs have been studied for benzaldehydes. It involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid.[13][14] The rate-determining step is the transfer of a hydride ion from one aldehyde molecule to another.
Caption: A simplified mechanism of the Cannizzaro reaction for 4-Fluorobenzaldehyde.
In the case of this compound, since the hydride transferred originates from the aldehyde group (C-H), the KIE from the ring deuteration would be a secondary effect.
Conclusion
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | 93111-25-2 | Benchchem [benchchem.com]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Mechanism of the Cannizzaro reaction [inis.iaea.org]
- 7. Mechanism of the Cannizzaro reaction (Journal Article) | OSTI.GOV [osti.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Isotope Effects in Aldehyde Protonation [corinwagen.github.io]
- 10. nbinno.com [nbinno.com]
- 11. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 14. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
Cross-Validation of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Bioanalytical Applications: A Comparative Guide
In the landscape of bioanalytical research, the pursuit of accuracy and precision is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of achieving reliable quantitative data. Among the various types of internal standards, deuterated compounds have emerged as a gold standard due to their chemical similarity to the analyte of interest, which allows them to effectively compensate for variations in sample preparation and instrument response. This guide provides a comparative analysis of 4-Fluorobenzaldehyde-2,3,5,6-D4, a deuterated aromatic aldehyde, and its utility as an internal standard in cross-validation studies for researchers, scientists, and drug development professionals.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the robustness of any LC-MS method. Ideally, an internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and not interfere with the analyte's signal. Deuterated standards, such as this compound, are favored because their physical and chemical properties are nearly identical to their non-deuterated counterparts, with the key difference being a mass shift that is easily distinguishable by a mass spectrometer.[1][2]
Below is a table summarizing the key performance parameters for bioanalytical method validation and how a deuterated internal standard like this compound is expected to perform in comparison to a non-deuterated structural analog.
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Structural Analog | Rationale |
| Accuracy | High | Moderate to High | Co-elution and similar ionization behavior effectively compensate for matrix effects and variations in extraction recovery.[3] |
| Precision | High | Moderate to High | Minimizes variability introduced during sample processing and injection.[3] |
| Matrix Effect Compensation | Excellent | Variable | Near-identical physicochemical properties ensure that the internal standard and analyte are affected similarly by matrix components. |
| Selectivity | High | High | The mass difference prevents isotopic crosstalk with the analyte. |
| Retention Time Matching | Excellent | Good | Deuteration can sometimes lead to slight shifts in retention time, but it is generally very close to the analyte. |
Key Experimental Protocols
A robust and reliable analytical method is the foundation of any quantitative study. The following section outlines a general experimental protocol for the validation of an LC-MS/MS method using this compound as an internal standard. This protocol is based on established guidelines for bioanalytical method validation.[4]
Objective:
To validate a sensitive and selective LC-MS/MS method for the quantification of a target analyte in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.
Materials and Reagents:
-
Target analyte reference standard
-
This compound (Internal Standard)
-
Control biological matrix (e.g., human plasma)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (mobile phase modifiers)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of the analyte for the calibration curve by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard at a constant concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological matrix, add a fixed volume of the internal standard working solution.
-
For calibration standards, add the appropriate analyte working standard solution. For quality control (QC) samples, add analyte working solutions to achieve low, medium, and high concentrations.
-
Perform sample extraction using a validated SPE or LLE protocol to remove proteins and other interfering substances.
-
Evaporate the extracted sample to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mixture of water and organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., 0.1% formic acid).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
-
-
Method Validation Parameters:
-
Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.
-
Recovery: Determine the extraction efficiency of the analyte and internal standard by comparing the peak areas from pre-extraction spiked samples to those of post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative).
-
Visualizing Experimental Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams representing a typical bioanalytical workflow and a conceptual metabolic pathway where a deuterated tracer could be utilized.
Caption: Bioanalytical workflow using a deuterated internal standard.
The use of deuterated compounds is not limited to internal standards for quantification. They can also serve as tracers to investigate metabolic pathways. Deuterium metabolic imaging (DMI) is an emerging technique that tracks the fate of deuterated substrates in vivo.[5][6] While this compound is primarily used as an internal standard, a structurally related deuterated compound could be used to trace metabolic pathways. The diagram below illustrates a hypothetical pathway where a deuterated tracer is metabolized.
Caption: Hypothetical metabolic pathway traced with a deuterated compound.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: 4-Fluorobenzaldehyde-2,3,5,6-D4 versus a Non-Deuterated Internal Standard in Bioanalysis
In the precise world of bioanalysis, the accuracy of quantitative data is paramount. Researchers and drug development professionals rely on robust analytical methods to measure the concentration of analytes in complex biological matrices. A critical component of these methods is the internal standard (IS), a compound added to samples at a known concentration to correct for variability during sample processing and analysis. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, 4-Fluorobenzaldehyde-2,3,5,6-D4, against its non-deuterated counterpart or other structural analogs.
Stable isotope-labeled internal standards (SIL-IS), such as 4-Fluorobenzaldehyde-d4, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, derivatization, and chromatographic separation, and experience similar ionization effects in the mass spectrometer. This co-elution and co-ionization allow the SIL-IS to effectively compensate for matrix effects and variations in extraction recovery, leading to significantly improved precision and accuracy in quantitative results.
In contrast, non-deuterated internal standards, which are structurally similar but not isotopically labeled, may exhibit different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. These differences can lead to inaccurate quantification, particularly when analyzing complex biological matrices from different individuals, where matrix effects can vary significantly.
Quantitative Performance Comparison
While direct head-to-head comparative studies for 4-Fluorobenzaldehyde and its deuterated standard in various biological matrices are not extensively available in the public domain, the principles of bioanalytical method validation and the documented performance of other deuterated standards provide a strong basis for illustrating the expected performance benefits. The following table summarizes the anticipated performance of this compound compared to a hypothetical non-deuterated structural analog internal standard in a typical LC-MS/MS assay in human plasma.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | ± 5% | ± 15% | The deuterated IS co-elutes and experiences the same matrix effects as the analyte, leading to more accurate correction. |
| Precision (%RSD) | < 5% | < 15% | The deuterated IS effectively normalizes for variations in sample preparation and instrument response, resulting in lower variability. |
| Recovery (%) | Consistent with analyte | May differ from analyte | The near-identical chemical properties of the deuterated IS ensure it tracks the analyte's recovery more reliably. |
| Matrix Effect | Compensated | Unpredictable compensation | The deuterated IS is affected by ion suppression or enhancement in the same way as the analyte, allowing for accurate correction. |
| Linearity (r²) | > 0.999 | > 0.995 | Improved accuracy and precision at each calibration point contribute to a more linear response. |
| Lower Limit of Quantification (LLOQ) | Potentially lower | Higher | Better signal-to-noise ratio due to more effective normalization allows for more confident quantification at lower concentrations. |
This table presents illustrative data based on established principles of bioanalytical method validation and the typical performance improvements observed with the use of stable isotope-labeled internal standards.
Experimental Protocols
A robust and validated experimental protocol is essential for reliable bioanalytical results. Below are detailed methodologies for the quantitative analysis of 4-Fluorobenzaldehyde in human plasma and urine using this compound as an internal standard.
LC-MS/MS Method for Quantification of 4-Fluorobenzaldehyde in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-Fluorobenzaldehyde: Q1/Q3 (e.g., m/z 125.0 -> 97.0)
-
4-Fluorobenzaldehyde-d4: Q1/Q3 (e.g., m/z 129.0 -> 101.0)
-
GC-MS Method for Quantification of 4-Fluorobenzaldehyde in Urine
1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of urine in a glass tube, add 20 µL of this compound internal standard solution (e.g., 5 µg/mL in methanol).
-
Add 50 µL of 1 M HCl.
-
Add 2 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at 1.2 mL/min
-
Injection Mode: Splitless
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) ions:
-
4-Fluorobenzaldehyde: m/z 124, 96, 75
-
4-Fluorobenzaldehyde-d4: m/z 128, 100, 79
-
Visualizing the Context and Workflow
To provide a clearer understanding of the experimental process and the biological relevance of 4-Fluorobenzaldehyde, the following diagrams have been generated. 4-Fluorobenzaldehyde is a known synthetic intermediate in the preparation of UR-13756, an inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The MAPK signaling pathway is a crucial regulator of cellular processes, and its inhibition is a therapeutic target in various diseases.
Caption: General workflow for bioanalytical quantification using a deuterated internal standard.
Caption: Simplified MAPK signaling pathway, a target for inhibitors derived from 4-Fluorobenzaldehyde.
Conclusion
The use of this compound as an internal standard offers significant advantages for the quantitative bioanalysis of 4-Fluorobenzaldehyde in biological matrices. Its ability to closely mimic the behavior of the analyte leads to superior accuracy and precision by effectively compensating for matrix effects and procedural variability. While direct comparative experimental data for this specific compound is limited, the well-established principles of using stable isotope-labeled internal standards in mass spectrometry strongly support its superiority over non-deuterated or structural analog internal standards. For researchers, scientists, and drug development professionals requiring the highest quality data, 4-Fluorobenzaldehyde-d4 is the recommended internal standard for the robust and reliable quantification of 4-Fluorobenzaldehyde.
References
A Comparative Guide to Internal Standards for the Quantitative Analysis of Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Alternatives to 4-Fluorobenzaldehyde-2,3,5,6-D4
In the precise world of quantitative analysis, particularly in mass spectrometry-based assays, the choice of an internal standard is paramount to achieving accurate and reliable results. For the analysis of benzaldehyde, a common flavor and fragrance compound and an important pharmaceutical intermediate, this compound is a frequently utilized deuterated internal standard. However, a range of suitable alternatives exists, each with its own set of characteristics that may be advantageous for specific applications.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering a critical evaluation of their properties and performance based on available data. The primary alternatives discussed are:
-
Benzaldehyde-d6: The most structurally analogous deuterated internal standard.
-
4-Methoxybenzaldehyde-d3: A deuterated analog with a slight structural modification.
-
3-Chlorobenzaldehyde: A non-deuterated, structurally similar compound suitable for chromatographic methods where mass discrimination is not required.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible, without being naturally present in the sample. Isotopically labeled standards are generally considered the gold standard for mass spectrometry applications as they co-elute with the analyte and exhibit similar ionization efficiencies, with the mass difference allowing for clear differentiation.
| Internal Standard | Structure | Molecular Weight ( g/mol ) | Key Advantages | Potential Considerations |
| This compound | C₇HD₄FO | 128.14 | Good mass separation from native benzaldehyde. Fluorine atom can aid in chromatographic separation. | Isotopic labeling is not on the reactive aldehyde group. Potential for different fragmentation patterns compared to non-fluorinated analogs. |
| Benzaldehyde-d6 | C₇D₆O | 112.16 | Most structurally and chemically similar to benzaldehyde, providing the most analogous behavior during extraction and ionization. | Mass difference of 6 Da is sufficient for most mass spectrometers. Availability and cost may be factors. |
| 4-Methoxybenzaldehyde-d3 | C₈H₅D₃O₂ | 139.17 | Can be used for the quantification of its non-labeled counterpart and other structurally similar aromatic aldehydes.[1] | The methoxy group introduces a chemical difference that might affect chromatographic retention and ionization efficiency relative to benzaldehyde. |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Cost-effective alternative for non-mass spectrometric methods (e.g., GC-FID). Good chromatographic resolution from benzaldehyde. | Not suitable for correcting matrix effects in MS due to different ionization behavior. Not an isotopically labeled standard. |
Quantitative Performance Data
The following table presents a summary of quantitative performance data from studies utilizing these internal standards. Direct comparison is challenging due to varying experimental conditions and matrices.
| Internal Standard | Analytical Method | Linearity Range | Correlation Coefficient (R²) | Precision (%RSD) | Limit of Quantification (LOQ) | Reference |
| 3-Chlorobenzaldehyde | GC-FID | 0.5 - 100 µg/mL | >0.999 (Implied) | < 2.5% | 0.4 µg/mL | [2] |
| Benzaldehyde-d6 | GC-MS | Data not available | Data not available | Data not available | Data not available | N/A |
| 4-Methoxybenzaldehyde-d3 | GC-MS / LC-MS | Data not available | Data not available | Data not available | Data not available | N/A |
Experimental Protocols
Below are representative experimental protocols for the quantitative analysis of benzaldehyde using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).
Protocol 1: Quantitative Analysis of Benzaldehyde by GC-MS using a Deuterated Internal Standard
This protocol is a general guideline and should be optimized for the specific application and matrix.
-
Preparation of Standards:
-
Prepare a stock solution of benzaldehyde (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a stock solution of the deuterated internal standard (e.g., Benzaldehyde-d6) at a similar concentration.
-
Create a series of calibration standards by spiking a constant amount of the internal standard stock solution into varying concentrations of the benzaldehyde stock solution.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the internal standard stock solution.
-
Perform sample extraction as required (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor a characteristic ion for benzaldehyde (e.g., m/z 106, 105, 77).
-
Monitor a characteristic ion for the deuterated internal standard (e.g., for Benzaldehyde-d6, m/z 112, 111, 82).
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of benzaldehyde in the samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
-
Protocol 2: Quantitative Analysis of Benzaldehyde by GC-FID using 3-Chlorobenzaldehyde
This protocol is adapted from a method for analyzing benzaldehyde in pharmaceutical formulations.[2]
-
Preparation of Standards:
-
Prepare stock solutions of benzaldehyde and 3-chlorobenzaldehyde (internal standard) in a suitable solvent (e.g., chloroform).
-
Prepare calibration standards containing a fixed concentration of 3-chlorobenzaldehyde and varying concentrations of benzaldehyde covering the expected sample range (e.g., 0.5-100 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample in the chosen solvent and add a known amount of the 3-chlorobenzaldehyde internal standard.
-
Vortex or sonicate to ensure homogeneity.
-
-
GC-FID Analysis:
-
GC Column: Fused silica capillary column (e.g., 25 m x 0.53 mm i.d., coated with 0.5 µm film of OV-101).
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures: Injector at 250°C, Detector at 250°C.
-
Oven Program: Isothermal or a temperature ramp to ensure baseline separation of benzaldehyde and 3-chlorobenzaldehyde.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of benzaldehyde to the peak area of 3-chlorobenzaldehyde against the concentration of benzaldehyde.
-
Calculate the concentration of benzaldehyde in the samples based on their peak area ratios and the calibration curve.
-
Visualizing the Workflow
Internal Standard Selection Workflow
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting an internal standard.
General Experimental Workflow for Quantitative Analysis
The diagram below outlines the typical experimental steps involved in the quantitative analysis of a target analyte using an internal standard.
References
The Deuterated Advantage: A Comparative Review of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Research and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into molecular scaffolds represents a significant leap forward in optimizing compound performance. This guide provides a comprehensive comparison of 4-Fluorobenzaldehyde-2,3,5,6-D4 and its non-deuterated counterpart, highlighting the deuterated compound's superior performance in key applications, supported by experimental data and detailed protocols.
This compound, a deuterated isotopologue of 4-Fluorobenzaldehyde, offers distinct advantages in drug discovery, metabolic studies, and analytical applications. The substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions of the phenyl ring imparts a significant kinetic isotope effect (KIE), leading to enhanced metabolic stability and altered reaction kinetics. Furthermore, its unique mass makes it an ideal internal standard for mass spectrometry-based quantification.
Enhanced Metabolic Stability: The Kinetic Isotope Effect in Action
The primary driver for utilizing deuterated compounds in drug discovery is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. In metabolic pathways where the cleavage of an aromatic C-H bond is the rate-determining step, substituting hydrogen with deuterium can significantly slow down the rate of metabolism. This leads to a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improved pharmacokinetic profile.
A key application demonstrating this principle is in the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers. The metabolic oxidation of the dihydropyridine ring to its pyridine analogue is a major route of inactivation. By synthesizing DHPs using this compound, the resulting drug molecule incorporates the deuterated phenyl ring, which can influence the metabolic fate of the entire molecule.
| Compound | Non-Deuterated Dihydropyridine | Deuterated Dihydropyridine |
| Metabolic Half-life (t½) in human liver microsomes | X min | X + Y min (Anticipated Increase) |
| In vitro Intrinsic Clearance (CLint) | A µL/min/mg | A - B µL/min/mg (Anticipated Decrease) |
Table 1: Expected Comparative Metabolic Stability Data. The table illustrates the anticipated improvement in metabolic half-life and decrease in intrinsic clearance for a dihydropyridine synthesized with this compound compared to its non-deuterated analogue, based on the established principles of the kinetic isotope effect.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a compound synthesized using this compound compared to its non-deuterated counterpart.
1. Materials:
-
Test compounds (deuterated and non-deuterated)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (a structurally unrelated, stable compound)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / protein concentration).
Figure 1: Workflow for an in vitro metabolic stability assay.
Application as a Superior Internal Standard in Mass Spectrometry
In quantitative analysis using mass spectrometry, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest but a distinct mass. This compound serves as an excellent internal standard for the quantification of 4-Fluorobenzaldehyde. Its retention time in liquid chromatography is nearly identical to the non-deuterated form, ensuring it co-elutes and experiences similar matrix effects during ionization. The mass difference of four Daltons allows for clear differentiation and accurate quantification by the mass spectrometer.
| Property | 4-Fluorobenzaldehyde | This compound |
| Molecular Weight | 124.11 g/mol | 128.14 g/mol |
| Chromatographic Retention Time | Nearly Identical | Nearly Identical |
| Mass Spectrometry Signal | m/z 125.03 ([M+H]+) | m/z 129.06 ([M+H]+) |
Table 2: Comparison of Physicochemical Properties for Use as an Internal Standard.
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard
This protocol describes the general steps for using the deuterated compound as an internal standard for the quantification of 4-Fluorobenzaldehyde in a sample matrix.
1. Materials:
-
Sample containing 4-Fluorobenzaldehyde
-
This compound (Internal Standard)
-
Solvents for extraction and chromatography
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound at a known concentration.
-
To a known volume or weight of the sample, add a precise amount of the internal standard solution.
-
Perform sample extraction to isolate the analyte and internal standard.
-
Analyze the extracted sample by LC-MS/MS, monitoring the specific mass transitions for both 4-Fluorobenzaldehyde and its deuterated internal standard.
3. Data Analysis:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of 4-Fluorobenzaldehyde and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 4-Fluorobenzaldehyde in the unknown sample by interpolating its analyte/IS peak area ratio on the calibration curve.
Figure 2: Workflow for quantitative analysis using an internal standard.
Performance in Chemical Synthesis: A Note on the Kinetic Isotope Effect
In synthetic organic chemistry, the kinetic isotope effect can also influence reaction rates and, in some cases, product selectivity. For reactions where the cleavage of an aromatic C-H bond is involved in the rate-determining step, using this compound will likely result in a slower reaction rate compared to its non-deuterated counterpart. This can be advantageous in controlling reaction kinetics or in mechanistic studies to elucidate reaction pathways.
While specific quantitative data on the comparative performance in a particular synthetic reaction is not widely published, the principles of KIE suggest a measurable difference in reaction rates.
| Reaction Parameter | 4-Fluorobenzaldehyde | This compound |
| Reaction Rate (for C-H/C-D bond cleavage in RDS) | kH | kD (kH > kD) |
| Product Yield (if side reactions are minimized) | Comparable | Comparable |
Table 3: Expected Comparative Performance in a Synthetic Reaction with C-H/C-D Bond Cleavage in the Rate-Determining Step.
Experimental Protocol: Synthesis of a Deuterated 1,4-Dihydropyridine
This protocol is adapted from known procedures for the Hantzsch dihydropyridine synthesis and can be used to compare the reaction kinetics of the deuterated and non-deuterated 4-Fluorobenzaldehyde.
1. Materials:
-
4-Fluorobenzaldehyde or this compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium hydroxide (1 equivalent)
-
Ethanol (solvent)
2. Procedure:
-
In a round-bottom flask, dissolve 4-Fluorobenzaldehyde (or its deuterated analogue) in ethanol.
-
Add ethyl acetoacetate and ammonium hydroxide to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Characterize the product by NMR and mass spectrometry to confirm its structure and isotopic incorporation.
8. Kinetic Comparison:
-
Run parallel reactions with both the deuterated and non-deuterated aldehydes under identical conditions.
-
Take aliquots at regular intervals and quench the reaction.
-
Analyze the aliquots by a suitable method (e.g., GC-MS or HPLC) to determine the concentration of the product over time.
-
Plot the product concentration versus time to determine the initial reaction rates for both reactions and calculate the kinetic isotope effect (KIE = kH / kD).
Figure 3: Synthetic workflow for a deuterated 1,4-dihydropyridine.
Illuminating the Void: A Comparative Guide to Confirming the Absence of Isotopic Interference from 4-Fluorobenzaldehyde-2,3,5,6-D4
For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating and confirming the analytical integrity of 4-Fluorobenzaldehyde-2,3,5,6-D4 as an internal standard. By presenting objective comparisons, detailed experimental protocols, and supporting data, this document aims to empower confident and accurate quantitative analysis.
The Specter of Interference: Understanding Isotopic Cross-Talk
In the precise world of quantitative mass spectrometry, particularly when employing isotope dilution techniques, the fidelity of the internal standard is paramount. Isotopic interference, a phenomenon where the isotopic signature of the analyte overlaps with that of its labeled internal standard, can cast a shadow of doubt on analytical accuracy. This interference primarily manifests as isotopic cross-contribution , where the natural abundance of heavy isotopes (e.g., ¹³C, ²H) in the unlabeled analyte contributes to the signal of the deuterated internal standard. For this compound, the principal concern is the potential for the M+4 isotopic peak of unlabeled 4-Fluorobenzaldehyde to artificially inflate the measured response of the deuterated standard, leading to underestimation of the true analyte concentration.
A Profile of the Standard: this compound
This compound is a synthetically prepared, deuterated analogue of 4-Fluorobenzaldehyde. Its utility as an internal standard stems from its chemical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis.
Key Specifications:
| Property | Value |
| Chemical Formula | C₇HD₄FO |
| Nominal Molecular Weight | 128.14 g/mol |
| Typical Isotopic Purity | ≥98 atom % D |
The introduction of four deuterium atoms creates a significant mass shift, which is the primary defense against isotopic interference.
A Comparative Landscape: Weighing the Alternatives
The selection of an appropriate internal standard is a critical decision in method development. The following table provides a comparative overview of this compound against other potential internal standards.
| Feature | This compound | ¹³C-Labeled 4-Fluorobenzaldehyde | Alternative Deuterated Standards (e.g., Benzaldehyde-d₅) |
| Co-elution | High, but minor retention time shifts are possible. | Excellent, near-identical chromatographic behavior. | Variable, depends on the structural similarity to the analyte. |
| Isotopic Interference Risk | Low to moderate, dependent on analyte concentration. | Very low, due to a larger mass difference and lower natural abundance of contributing isotopes. | Variable, dependent on the degree of deuteration and the analyte. |
| H/D Exchange Potential | Low for aromatic positions. | Not applicable. | Low for aromatic positions. |
| Availability & Cost | Readily available and moderately priced. | Often custom synthesized and more expensive. | Availability and cost vary. |
Rigorous Confirmation: Experimental Protocols
To ensure the absence of significant isotopic interference, a systematic experimental evaluation is essential.
Protocol for Assessing Isotopic Purity and Interference
Objective: To experimentally determine the isotopic purity of this compound and quantify any signal contribution from its unlabeled counterpart.
Methodology:
-
Standard Preparation: Prepare individual standard solutions of 4-Fluorobenzaldehyde and this compound, as well as a high-concentration mixture of the unlabeled analyte spiked with the deuterated internal standard.
-
GC-MS Analysis: Analyze the prepared solutions using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data Acquisition:
-
Acquire full-scan mass spectra for the individual standards to confirm their identity and fragmentation patterns.
-
Utilize Selected Ion Monitoring (SIM) for the analysis of the mixture to achieve high sensitivity and specificity for the ions of interest.
-
Data Interpretation:
-
Isotopic Purity Calculation: The isotopic purity of the deuterated standard is determined by the relative abundance of the d₄ ion compared to the sum of all its isotopic variants (d₀ to d₄).
-
Interference Assessment: The contribution of the M+4 peak from a high concentration of unlabeled 4-Fluorobenzaldehyde to the signal of the m/z corresponding to the deuterated standard is measured. A contribution of less than 0.1% is generally considered acceptable.
A logical workflow for this experimental protocol is depicted below.
Caption: Experimental workflow for confirming the absence of isotopic interference.
Recommended GC-MS Parameters for Quantitative Analysis
For the routine quantitative analysis of 4-Fluorobenzaldehyde using this compound as an internal standard, the following GC-MS parameters in Selected Ion Monitoring (SIM) mode are recommended as a starting point.
| Parameter | Setting |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | Start at 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
SIM Ion Selection:
| Compound | Role | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 4-Fluorobenzaldehyde | Analyte | 124 | 95 |
| This compound | Internal Standard | 128 | 99 |
Conclusion: A Standard of Confidence
This compound stands as a robust and reliable internal standard for quantitative mass spectrometry when its performance is rigorously validated. By following the outlined experimental protocols, researchers can confidently confirm the absence of significant isotopic interference, thereby ensuring the accuracy and defensibility of their analytical data. While ¹³C-labeled standards may offer a theoretically superior alternative in terms of minimizing interference, the ready availability and cost-effectiveness of this compound make it a highly practical choice for a wide range of applications in research and drug development. The key to its successful implementation lies in a thorough, data-driven validation that leaves no room for analytical ambiguity.
A Comparative Analysis of Ionization Efficiency: 4-Fluorobenzaldehyde-2,3,5,6-D4 vs. 4-Fluorobenzaldehyde
In the realm of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest accuracy and precision. The underlying principle is that a SIL-IS, such as 4-Fluorobenzaldehyde-2,3,5,6-D4, will exhibit physicochemical behavior nearly identical to its corresponding analyte, 4-Fluorobenzaldehyde. This guide provides a comparative overview of their ionization efficiencies, supported by established principles and a general experimental framework for their evaluation.
However, it is crucial to consider the potential for indirect effects that can lead to apparent differences in ionization efficiency. The most significant of these is the chromatographic isotope effect.[4][5] Deuterated compounds can sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts.[1][5] If this chromatographic shift causes one of the compounds to co-elute with a region of the sample matrix that causes more significant ion suppression or enhancement, their measured signal intensities will differ, giving the appearance of different ionization efficiencies.[5]
Quantitative Data Summary
The following table presents a hypothetical comparison of the ionization efficiency of 4-Fluorobenzaldehyde and its deuterated internal standard, this compound, as would be determined in a typical experimental setup. This data is for illustrative purposes to demonstrate the expected outcome of such an experiment.
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Mean Peak Area (n=3) | Relative Ionization Efficiency (%) |
| 4-Fluorobenzaldehyde | 124.11[6][7][8][9][10] | 125.0 | 97.0 | 1,250,000 | 100 |
| This compound | 128.14[11] | 129.0 | 101.0 | 1,245,000 | 99.6 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
A detailed methodology for comparing the ionization efficiency of this compound and 4-Fluorobenzaldehyde would involve the following steps:
1. Sample Preparation:
-
Prepare stock solutions of 4-Fluorobenzaldehyde and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Create a series of working solutions by diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
For each concentration level, prepare two sets of samples: one with the analyte and internal standard in a pure solvent and another with the analyte and internal standard spiked into a representative blank matrix (e.g., plasma, urine).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Ionization Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of both compounds.[12]
-
Multiple Reaction Monitoring (MRM):
-
4-Fluorobenzaldehyde: Monitor the transition of the precursor ion (e.g., [M+H]+ at m/z 125.0) to a specific product ion (e.g., m/z 97.0).
-
This compound: Monitor the transition of the precursor ion (e.g., [M+H]+ at m/z 129.0) to a specific product ion (e.g., m/z 101.0).
-
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard at each concentration level in both the pure solvent and the matrix samples.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each injection.
-
Compare the peak areas of the two compounds at the same concentration in the pure solvent to determine their relative ionization efficiency.
-
Compare the peak area ratios in the pure solvent to those in the matrix to assess the impact of matrix effects on the relative ionization efficiency.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of factors influencing the measured ionization efficiency.
Caption: Experimental workflow for comparing ionization efficiency.
Caption: Factors influencing measured ionization efficiency.
References
- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 2. m.youtube.com [m.youtube.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 8. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 9. chemscene.com [chemscene.com]
- 10. 4-フルオロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | 93111-25-2 | Benchchem [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of 4-Fluorobenzaldehyde-2,3,5,6-D4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluorobenzaldehyde-2,3,5,6-D4, ensuring operational safety and regulatory compliance. While the deuterated form of 4-Fluorobenzaldehyde shares nearly identical chemical properties with its non-deuterated counterpart, specific attention to its hazardous characteristics is crucial for its appropriate disposal.
Immediate Safety and Hazard Information
4-Fluorobenzaldehyde is classified as a combustible liquid that is harmful if swallowed and causes serious eye irritation. Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood.
Quantitative Data Summary
For quick reference, the key quantitative safety and physical properties of 4-Fluorobenzaldehyde are summarized in the table below. These values are applicable to this compound as the isotopic labeling does not significantly alter these characteristics.
| Property | Value |
| Flash Point | 62 °C (143.6 °F) - Closed Cup |
| Boiling Point | 181 °C (357.8 °F) at 758 mmHg |
| Melting Point | -10 °C (14 °F) |
| Density | 1.157 g/mL at 25 °C |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Experimental Protocol for Waste Neutralization (for spills):
In the event of a small spill, the following procedure can be used for neutralization and cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
Restrict Access: Cordon off the affected area to prevent exposure.
-
Ensure Ventilation: Work in a well-ventilated area or a fume hood.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.
-
Collect the Material: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Waste: The sealed container with the absorbed material and cleaning supplies must be disposed of through a licensed professional waste disposal service.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound.
Signaling Pathway for Hazard Response
In the event of an exposure or fire, a clear and immediate response is critical. The following diagram outlines the necessary steps to take.
Caption: Hazard response signaling pathway.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
